molecular formula C14H10Cl4 B15599303 p,p'-DDD-13C12

p,p'-DDD-13C12

Katalognummer: B15599303
Molekulargewicht: 331.9 g/mol
InChI-Schlüssel: AHJKRLASYNVKDZ-WCGVKTIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

P,p'-DDD-13C12 is a useful research compound. Its molecular formula is C14H10Cl4 and its molecular weight is 331.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H10Cl4

Molekulargewicht

331.9 g/mol

IUPAC-Name

1-chloro-4-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI-Schlüssel

AHJKRLASYNVKDZ-WCGVKTIYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of p,p'-DDD-¹³C₁₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a feasible synthetic and purification protocol for p,p'-DDD-¹³C₁₂, an isotopically labeled analog of the dichlorodiphenyl-dichloroethane (DDD) insecticide. This document is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are based on established chemical principles and published synthetic routes for analogous labeled compounds.

Overview

1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane, commonly known as p,p'-DDD, is a metabolite of the organochlorine insecticide DDT. The synthesis of its ¹³C₁₂-labeled isotopologue involves the incorporation of twelve ¹³C atoms into the two phenyl rings of the molecule. This is achieved by utilizing ¹³C₆-benzene as the starting material. The proposed synthesis follows a two-step pathway involving the chlorination of the labeled benzene (B151609) ring followed by an acid-catalyzed condensation reaction.

Proposed Synthesis of p,p'-DDD-¹³C₁₂

The synthesis of p,p'-DDD-¹³C₁₂ can be logically approached in two primary stages, as outlined below.

Stage 1: Synthesis of ¹³C₆-Chlorobenzene

The initial step involves the electrophilic substitution of a chlorine atom onto the ¹³C-labeled benzene ring. A common and effective method for this transformation is direct chlorination using a Lewis acid catalyst.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube is charged with ¹³C₆-benzene and a catalytic amount of anhydrous ferric chloride (FeCl₃).

  • Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is typically performed at a low temperature (0-10 °C) to minimize the formation of dichlorinated byproducts.

  • Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of ¹³C₆-chlorobenzene.

  • Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with a dilute sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The crude ¹³C₆-chlorobenzene is purified by fractional distillation to yield the pure product.

Stage 2: Acid-Catalyzed Condensation to p,p'-DDD-¹³C₁₂

The second stage involves a Friedel-Crafts-type condensation reaction between two molecules of ¹³C₆-chlorobenzene and one molecule of dichloroacetaldehyde.[1]

Experimental Protocol:

  • Reaction Setup: A flame-dried round-bottom flask is charged with ¹³C₆-chlorobenzene and cooled in an ice bath.

  • Reagent Addition: Concentrated sulfuric acid is added slowly to the cooled ¹³C₆-chlorobenzene with vigorous stirring. Dichloroacetaldehyde hydrate (B1144303) is then added portion-wise to the reaction mixture, maintaining a low temperature.[1]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically between 0-50 °C, for a period of 0.5 to 4 hours.[1]

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS.

  • Workup: After the reaction is complete, the mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water until the washings are neutral.

Purification of p,p'-DDD-¹³C₁₂

The crude p,p'-DDD-¹³C₁₂ obtained from the synthesis requires purification to remove unreacted starting materials, isomers (such as o,p'-DDD), and other byproducts. A two-step purification process involving column chromatography followed by recrystallization is proposed.

Experimental Protocol:

  • Column Chromatography: The crude product is first subjected to column chromatography on silica (B1680970) gel. A non-polar solvent system, such as a mixture of hexane (B92381) and dichloromethane (B109758), is used as the eluent to separate the desired p,p'-isomer from other impurities. Fractions are collected and analyzed by TLC or GC to identify those containing the pure product.

  • Recrystallization: The fractions containing the pure p,p'-DDD-¹³C₁₂ are combined, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a mixed solvent system, such as ethanol (B145695) and dichloromethane (2:1 v/v), to obtain the final product as a crystalline solid.[1]

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis and purification of p,p'-DDD-¹³C₁₂.

Table 1: Reagents and Hypothetical Yields for the Synthesis of p,p'-DDD-¹³C₁₂

StepReactant 1Quantity (mol)Reactant 2Quantity (mol)ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
1¹³C₆-Benzene1.0Chlorine1.1¹³C₆-Chlorobenzene118.594.880
2¹³C₆-Chlorobenzene0.8Dichloroacetaldehyde0.4p,p'-DDD-¹³C₁₂132.899.675

Table 2: Purity Analysis of p,p'-DDD-¹³C₁₂

Analysis TechniqueParameterSpecificationResult
GC-MSChemical Purity≥ 98%99.2%
NMRIsotopic Enrichment≥ 99 atom % ¹³C99.5 atom % ¹³C
Melting PointMelting Point Range109-111 °C110.5 °C

Visualizations

The following diagrams illustrate the proposed synthetic pathway and purification workflow.

Synthesis_of_p_p_DDD_13C12 cluster_0 Stage 1: Synthesis of ¹³C₆-Chlorobenzene cluster_1 Stage 2: Condensation Reaction C6H6_13C ¹³C₆-Benzene C6H5Cl_13C ¹³C₆-Chlorobenzene C6H6_13C->C6H5Cl_13C Chlorination Cl2 Cl₂ Cl2->C6H5Cl_13C FeCl3 FeCl₃ (cat.) FeCl3->C6H5Cl_13C C6H5Cl_13C_2 ¹³C₆-Chlorobenzene (2 eq.) DDD_13C12 Crude p,p'-DDD-¹³C₁₂ C6H5Cl_13C_2->DDD_13C12 Friedel-Crafts Condensation Dichloroacetaldehyde Dichloroacetaldehyde Dichloroacetaldehyde->DDD_13C12 H2SO4 H₂SO₄ H2SO4->DDD_13C12

Caption: Proposed synthetic pathway for p,p'-DDD-¹³C₁₂.

Purification_Workflow Crude_DDD Crude p,p'-DDD-¹³C₁₂ Column_Chromatography Silica Gel Column Chromatography (Hexane/DCM Eluent) Crude_DDD->Column_Chromatography Impure_Fractions Impure Fractions (Discarded) Column_Chromatography->Impure_Fractions Separation Pure_Fractions Combined Pure Fractions Column_Chromatography->Pure_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pure_Fractions->Solvent_Removal Recrystallization Recrystallization (Ethanol/DCM) Solvent_Removal->Recrystallization Filtration_Drying Filtration and Drying Recrystallization->Filtration_Drying Final_Product Pure p,p'-DDD-¹³C₁₂ Filtration_Drying->Final_Product

Caption: Purification workflow for p,p'-DDD-¹³C₁₂.

References

Decoding the Certificate of Analysis for p,p'-DDD-¹³C₁₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled internal standard like p,p'-DDD-¹³C₁₂ is a critical document that underpins the reliability and accuracy of quantitative analytical methods. This guide provides an in-depth explanation of the typical components of such a CoA, complete with data presentation, detailed experimental protocols, and workflow visualizations to ensure a comprehensive understanding of the product's certification.

p,p'-DDD-¹³C₁₂, a ¹³C-labeled form of p,p'-Dichlorodiphenyldichloroethane, serves as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its utility lies in its chemical identity to the target analyte (p,p'-DDD), while its distinct mass allows for precise quantification by correcting for variations during sample preparation and analysis.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by the manufacturer that provides detailed information about a specific batch or lot of a product. It certifies that the material has undergone rigorous testing and meets a predefined set of quality specifications. For a stable isotope-labeled standard, the CoA is the primary assurance of its identity, purity, concentration, and isotopic enrichment.

Key Information on a Typical CoA:
  • Product Information: Includes the product name, catalog number, CAS number (for both the labeled and unlabeled compound), lot number, and molecular formula.

  • Physical Properties: Such as appearance (e.g., solid, solution) and storage conditions.

  • Quantitative Data: Certified values for concentration, chemical purity, and isotopic enrichment, along with the associated measurement uncertainty.

  • Analytical Methods: A summary of the techniques used to determine the certified values.

  • Safety Information: Hazard identification and handling precautions.

  • Certification Statement: A declaration by the quality assurance department confirming the accuracy of the provided information.

Quantitative Data Summary

The core of the CoA is the quantitative data that certifies the quality of the standard. This information is typically presented in a tabular format for clarity and ease of comparison against specifications. The following tables represent typical data found on a CoA for p,p'-DDD-¹³C₁₂.

Table 1: Product Identification and Physicochemical Properties

ParameterValue
Product Namep,p'-DDD-¹³C₁₂
Catalog NumberVaries by manufacturer
Lot NumberExample: 2025-01A
Molecular Formula¹³C₁₂H₁₀Cl₄
Labeled CAS Number1571957-95-3
Unlabeled CAS Number72-54-8
Molecular Weight331.95 g/mol
AppearanceCrystalline solid or solution in a specified solvent
Storage ConditionsStore at -20°C, protect from light

Table 2: Certified Analytical Data

ParameterMethodCertified ValueUncertainty (k=2)
Chemical PurityGC-MS≥99.0%± 0.5%
Isotopic EnrichmentMass Spectrometry≥99 atom % ¹³C± 0.3%
Concentration (if sold as a solution)Gravimetry & Purity100.0 µg/mL± 1.0 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the certified values were derived and to ensure the standard is appropriate for their application.

Identity and Structure Confirmation

The structural identity of p,p'-DDD-¹³C₁₂ is confirmed by comparing its spectral data with that of an unlabeled reference standard.

  • Method: ¹H-NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry.

  • Protocol:

    • A sample of the p,p'-DDD-¹³C₁₂ is dissolved in a suitable deuterated solvent (e.g., Chloroform-d).

    • The ¹H-NMR spectrum is acquired on a 400 MHz or higher spectrometer. The resulting spectrum is compared to the spectrum of an unlabeled p,p'-DDD standard to confirm the proton environment.

    • The mass spectrum is obtained, typically via GC-MS, to confirm the molecular weight of the labeled compound. The observed molecular ion cluster should correspond to the theoretical mass of p,p'-DDD-¹³C₁₂.

Chemical Purity Determination

Chemical purity is assessed to quantify the percentage of the desired compound and to identify any impurities.

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Protocol:

    • Sample Preparation: A solution of the p,p'-DDD-¹³C₁₂ is prepared in a high-purity solvent (e.g., hexane (B92381) or isooctane).

    • GC-MS System: A gas chromatograph equipped with a capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl-methylpolysiloxane) and a mass selective detector is used.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-400.

    • Data Analysis: The purity is determined by the area percentage of the p,p'-DDD-¹³C₁₂ peak relative to the total area of all peaks in the chromatogram.

Isotopic Enrichment Analysis

Isotopic enrichment determines the percentage of molecules that contain the ¹³C label.

  • Method: Mass Spectrometry (GC-MS or LC-MS).

  • Protocol:

    • The mass spectrum of the p,p'-DDD-¹³C₁₂ is acquired under high-resolution conditions if possible.

    • The relative intensities of the molecular ion peaks corresponding to the fully ¹³C-labeled compound and any less-enriched isotopic variants are measured.

    • The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a compound with 99%+ ¹³C incorporation at the 12 labeled positions. Corrections for the natural abundance of isotopes in other elements (e.g., chlorine) are applied.

Concentration Determination (for solutions)

The concentration of the standard in a solution is determined gravimetrically and corrected for the chemical purity.

  • Method: Gravimetric preparation with purity correction.

  • Protocol:

    • A precise mass of the p,p'-DDD-¹³C₁₂ neat material is weighed using a calibrated analytical microbalance.

    • The material is quantitatively transferred to a Class A volumetric flask.

    • The material is dissolved and diluted to the final volume with a high-purity solvent (e.g., nonane (B91170) or isooctane).

    • The final concentration is calculated using the following formula: Concentration (µg/mL) = (Mass of neat material (µg) * Chemical Purity) / Volume of solvent (mL)

    • The uncertainty of the concentration is calculated by combining the uncertainties from the weighing, volumetric glassware, and purity determination.

Visualizing Workflows and Relationships

Diagrams can effectively illustrate the logical flow of processes and the relationships between different aspects of the certification.

Certificate_of_Analysis_Workflow cluster_Production Material Production & Synthesis cluster_QC Quality Control & Certification cluster_Documentation Documentation Synthesis Synthesis of p,p'-DDD-¹³C₁₂ Purification Purification Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity ChemPurity Chemical Purity (GC-MS) Purification->ChemPurity IsoEnrich Isotopic Enrichment (MS) Purification->IsoEnrich Concentration Concentration (Gravimetry) Purification->Concentration CoA Certificate of Analysis Generation Identity->CoA ChemPurity->CoA IsoEnrich->CoA Concentration->CoA FinalProduct Final Product Release CoA->FinalProduct

Caption: Workflow for the certification of p,p'-DDD-¹³C₁₂.

Data_Relationship CoA Certificate of Analysis ProductInfo Product Information CoA->ProductInfo QuantData Quantitative Data CoA->QuantData Methods Analytical Methods CoA->Methods Safety Safety Information CoA->Safety Purity Chemical Purity QuantData->Purity Enrichment Isotopic Enrichment QuantData->Enrichment Conc Concentration QuantData->Conc Methods->Purity GC-MS Methods->Enrichment MS Methods->Conc Gravimetry

Caption: Logical relationship of components in a CoA.

By thoroughly understanding each section of the Certificate of Analysis for p,p'-DDD-¹³C₁₂, researchers can have full confidence in the quality of their internal standard, leading to more accurate and reproducible analytical results. This guide serves as a comprehensive reference for interpreting the critical data and methodologies that underpin the certification of this and other similar stable isotope-labeled compounds.

The Gold Standard of Quantification: An In-depth Technical Guide to Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope-labeled internal standards (SIL-ISs). The integration of SIL-ISs into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data.[1] This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.

Core Principles of Isotope-Labeled Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. An SIL-IS is a version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).[1][2]

The foundational principle behind using an SIL-IS is that it is chemically identical to the analyte and therefore behaves in the same manner during sample preparation and analysis.[1] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer.[1] By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if there are losses during sample processing or variations in instrument response, leading to highly accurate and precise measurements.[3]

The adoption of SIL-ISs offers several significant advantages over other types of internal standards, such as structural analogs:

  • Minimized Matrix Effects: SIL-ISs co-elute with the analyte in chromatographic separations and experience similar ionization suppression or enhancement in the mass spectrometer's source, effectively canceling out these matrix-related interferences.[4]

  • Correction for Sample Preparation Variability: Since the SIL-IS is added at the beginning, it accounts for any analyte loss during extraction, evaporation, and reconstitution steps.

  • Improved Accuracy and Precision: By correcting for multiple sources of error, SIL-ISs significantly enhance the accuracy and precision of quantitative assays.[5]

Selection and Synthesis of Isotope-Labeled Internal Standards

The selection of an appropriate SIL-IS is a critical step in developing a robust quantitative assay. Key factors to consider include:

  • Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte.[6]

  • Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent spectral overlap. A difference of three or more mass units is generally recommended for small molecules.[2]

  • Label Position and Stability: The isotopic label should be placed in a position that is chemically stable and does not undergo exchange with the solvent or matrix components. For example, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen.[2] The label should also be on a part of the molecule that will be detected in the mass spectrometer.[2]

  • Choice of Isotope: While deuterium is the most common and cost-effective choice, it can sometimes lead to chromatographic separation from the unlabeled analyte (the "isotope effect") and may be susceptible to back-exchange.[7] Carbon-13 and Nitrogen-15 are generally more stable and less likely to exhibit chromatographic shifts, making them a better, though often more expensive, choice.[7][8]

There are two primary methods for incorporating isotopic labels into a molecule:

  • Hydrogen/Deuterium Exchange: This is a simpler approach but can sometimes lead to incomplete or non-specific labeling.[2]

  • Chemical Synthesis: This method involves using isotopically labeled building blocks to construct the target molecule. It offers greater control over the position and number of isotopic labels, resulting in a more stable and well-defined internal standard.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of stable isotope-labeled internal standards.

Protocol 1: Quantitative Analysis of a Small Molecule Drug in Plasma using LC-MS/MS

This protocol outlines the typical steps involved in the quantitative analysis of a small molecule drug in a biological matrix like plasma.[9]

1. Reagent and Standard Preparation:

  • Prepare 1 mg/mL stock solutions of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol, acetonitrile).

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix (e.g., control human plasma) to cover the expected concentration range of the study samples (e.g., 1-1000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.

2. Sample Preparation:

  • Thaw the unknown samples, calibration standards, and QC samples.

  • To a 100 µL aliquot of each sample, add a fixed amount of the SIL-IS working solution (e.g., 10 µL of a 100 ng/mL solution).

  • Vortex mix for 10 seconds.

  • Add a protein precipitation solvent (e.g., 300 µL of acetonitrile (B52724) containing 0.1% formic acid).

  • Vortex mix vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water).

3. LC-MS/MS Analysis:

  • Inject a fixed volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation using a suitable column and mobile phase gradient.

  • Detect the analyte and the SIL-IS using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

4. Data Analysis:

  • Integrate the peak areas of the analyte and the SIL-IS for each sample.

  • Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with a 1/x² weighting is commonly used.

  • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

  • Evaluate the accuracy and precision of the QC samples to ensure the validity of the analytical run.

Protocol 2: Relative Protein Quantification using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of protein abundance in response to stimuli, providing insights into cellular signaling pathways.[10]

1. SILAC Labeling:

  • Culture two populations of cells in parallel.

  • Grow one population ("light") in a medium containing the natural ("light") forms of essential amino acids (e.g., L-Arginine and L-Lysine).

  • Grow the second population ("heavy") in a medium where the "light" amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ²H₄-L-Lysine).

  • Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.

2. Experimental Treatment and Sample Preparation:

  • Treat one cell population with the experimental condition (e.g., drug treatment) and leave the other as a control.

  • Harvest the cells and mix the "light" and "heavy" cell populations in a 1:1 ratio based on cell count or protein concentration.

  • Lyse the combined cell mixture and extract the proteins.

3. Protein Digestion and Peptide Fractionation:

  • Digest the protein mixture into peptides using a protease such as trypsin.

  • (Optional) Fractionate the resulting peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

4. LC-MS/MS Analysis:

  • Analyze the peptide fractions by LC-MS/MS.

  • The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labeling.

5. Data Analysis:

  • Use specialized software to identify and quantify the "light" and "heavy" peptide pairs.

  • The ratio of the peak intensities of the heavy to light peptide pair reflects the relative abundance of the protein in the treated versus the control sample.

  • A ratio greater than 1 indicates protein upregulation, while a ratio less than 1 indicates downregulation.

Quantitative Data

The following tables summarize typical quantitative data obtained from bioanalytical method validation using an SIL-IS.

Table 1: Calibration Curve Performance

Concentration (ng/mL)Analyte Peak AreaSIL-IS Peak AreaPeak Area RatioCalculated Concentration (ng/mL)Accuracy (%)
1.01,523150,4560.01011.05105.0
5.07,689152,1120.05054.9899.6
25.038,450151,8900.253125.1100.4
100.0153,200150,9871.014699.899.8
500.0765,432151,3455.0575502.1100.4
1000.01,520,876150,56710.1010995.099.5

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)Standard DeviationCV (%)Accuracy (%)
Low3.02.950.155.198.3
Medium80.081.23.254.0101.5
High800.0790.423.713.098.8

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of isotope-labeled internal standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (Plasma, Urine, Tissue) Spike Add Known Amount of SIL-IS Sample->Spike Early Stage Addition Extraction Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Peak Integration & Ratio Calculation LC_MS->Data_Processing Cal_Curve Calibration Curve Construction Data_Processing->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Caption: LC-MS/MS bioanalytical workflow using a SIL-IS.

quantification_methods Quant_Methods Quantitative Analysis Methods External_Std External Standard Quant_Methods->External_Std Internal_Std Internal Standard Quant_Methods->Internal_Std Analog_IS Analog Internal Standard Internal_Std->Analog_IS SIL_IS Stable Isotope-Labeled Internal Standard (Gold Standard) Internal_Std->SIL_IS

Caption: Comparison of analytical quantification methods.

Conclusion

The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-ISs provide a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.[1]

References

p,p'-DDD-13C12: An In-depth Technical Guide for Environmental Contaminant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p,p'-DDD-¹³C₁₂, a crucial analytical standard for the accurate quantification of p,p'-dichlorodiphenyldichloroethane (p,p'-DDD) in environmental matrices. This isotopically labeled internal standard is indispensable for robust and reliable environmental monitoring and research, particularly in studies concerning the fate and transport of the persistent organic pollutant DDT and its metabolites.

Core Properties and Specifications

p,p'-DDD-¹³C₁₂ is a stable, isotopically enriched form of p,p'-DDD, where twelve carbon atoms in the phenyl rings have been replaced with the carbon-13 isotope. This labeling results in a distinct mass shift, allowing for its differentiation from the native compound by mass spectrometry, a cornerstone of modern analytical chemistry. Its primary application lies in the isotope dilution method, a highly accurate quantification technique.[1]

Table 1: Physicochemical Properties of p,p'-DDD-¹³C₁₂

PropertyValueReference
Chemical Formula ¹³C₁₂H₁₀Cl₄[2]
Molecular Weight 332.0 g/mol [3]
Appearance Colorless crystalline solid[4]
Purity Typically ≥98%N/A
Isotopic Enrichment Typically ≥99% ¹³CN/A

Synthesis of p,p'-DDD-¹³C₁₂

The synthesis of p,p'-DDD-¹³C₁₂ involves the acid-catalyzed condensation of ¹³C₆-labeled chlorobenzene (B131634) with dichloroacetaldehyde (B1201461) hydrate.[2] This method ensures the stable incorporation of the carbon-13 isotopes into the core structure of the molecule.

A general synthetic scheme is as follows:

Synthesis 2 x ¹³C₆-Chlorobenzene 2 x ¹³C₆-Chlorobenzene Condensation Reaction Condensation Reaction 2 x ¹³C₆-Chlorobenzene->Condensation Reaction Dichloroacetaldehyde Hydrate Dichloroacetaldehyde Hydrate Dichloroacetaldehyde Hydrate->Condensation Reaction Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->Condensation Reaction p,p'-DDD-¹³C₁₂ p,p'-DDD-¹³C₁₂ Condensation Reaction->p,p'-DDD-¹³C₁₂ Purification (e.g., Recrystallization) Purification (e.g., Recrystallization) p,p'-DDD-¹³C₁₂->Purification (e.g., Recrystallization) Final Product Final Product Purification (e.g., Recrystallization)->Final Product

Caption: Generalized synthesis pathway for p,p'-DDD-¹³C₁₂.

Role in Environmental Analysis: Isotope Dilution Mass Spectrometry

p,p'-DDD-¹³C₁₂ is a critical tool for isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique for quantifying trace levels of environmental contaminants. A known amount of the labeled standard is added to a sample prior to extraction and analysis. The ratio of the native analyte to the labeled standard is then measured by a mass spectrometer. This method corrects for losses during sample preparation and variations in instrument response, leading to highly accurate and precise results.

SIDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Collection Sample Collection Spiking Spike with known amount of p,p'-DDD-¹³C₁₂ Sample Collection->Spiking Extraction Extraction Spiking->Extraction Cleanup Cleanup Extraction->Cleanup Instrumental Analysis GC-MS/MS or LC-MS/MS Cleanup->Instrumental Analysis Data Acquisition Measure native (m/z) and labeled (m/z + 12) Instrumental Analysis->Data Acquisition Ratio Calculation Calculate ratio of native to labeled analyte Data Acquisition->Ratio Calculation Concentration Determination Determine concentration of native p,p'-DDD Ratio Calculation->Concentration Determination

Caption: Workflow for Isotope Dilution Mass Spectrometry using p,p'-DDD-¹³C₁₂.

Experimental Protocols

The following sections outline generalized experimental protocols for the analysis of p,p'-DDD in environmental matrices using p,p'-DDD-¹³C₁₂ as an internal standard. Specific parameters may need to be optimized based on the matrix, instrumentation, and desired detection limits.

Sample Preparation and Extraction

For Soil and Sediment Samples:

  • Homogenization: Air-dry the sample and sieve to remove large debris. Homogenize the sample by grinding.

  • Spiking: Weigh a known amount of the homogenized sample (e.g., 10 g) into an extraction vessel. Spike with a known amount of p,p'-DDD-¹³C₁₂ solution.

  • Extraction: Employ a suitable extraction technique such as:

    • Soxhlet Extraction: Extract with a non-polar solvent like hexane (B92381) or a hexane/acetone mixture for 16-24 hours.[5]

    • Pressurized Liquid Extraction (PLE): Extract with a suitable solvent at elevated temperature and pressure.

    • Ultrasonic Extraction: Extract by sonicating the sample in a solvent.

  • Cleanup: The crude extract often requires cleanup to remove interfering co-extractives. Common cleanup techniques include:

    • Gel Permeation Chromatography (GPC): To remove high molecular weight interferences like lipids.

    • Solid Phase Extraction (SPE): Using cartridges with sorbents like Florisil or silica (B1680970) gel to separate the analyte from interfering compounds.[6]

For Water Samples:

  • Filtration: Filter the water sample (e.g., 1 L) to remove suspended solids.

  • Spiking: Spike the filtered water with a known amount of p,p'-DDD-¹³C₁₂ solution.

  • Solid Phase Extraction (SPE): Pass the spiked water sample through an SPE cartridge (e.g., C18 or HLB) to adsorb the analyte and the internal standard.

  • Elution: Elute the analytes from the SPE cartridge with a small volume of an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[7]

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

Instrumental Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly selective and sensitive technique for the analysis of p,p'-DDD.

Table 2: Typical GC-MS/MS Parameters

ParameterTypical Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (p,p'-DDD) m/z 235
Product Ions (p,p'-DDD) m/z 165, 199
Precursor Ion (p,p'-DDD-¹³C₁₂) m/z 247
Product Ions (p,p'-DDD-¹³C₁₂) m/z 176, 211

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an alternative technique, particularly useful for samples that are difficult to volatilize.

Table 3: Typical LC-MS/MS Parameters

ParameterTypical Setting
LC Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 50% B, ramp to 95% B over 10 min, hold for 5 min
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI) in negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (p,p'-DDD) m/z 319
Product Ions (p,p'-DDD) m/z 246, 284
Precursor Ion (p,p'-DDD-¹³C₁₂) m/z 331
Product Ions (p,p'-DDD-¹³C₁₂) m/z 258, 296

Metabolic Pathway of p,p'-DDT

p,p'-DDD is a major metabolite of the insecticide p,p'-DDT. Understanding this metabolic pathway is crucial for interpreting environmental and biological monitoring data. The primary transformation involves the reductive dechlorination of p,p'-DDT to p,p'-DDD, which can then be further metabolized to p,p'-DDE (dichlorodiphenyldichloroethylene).

Metabolic_Pathway p,p'-DDT p,p'-DDT Reductive Dechlorination Reductive Dechlorination p,p'-DDT->Reductive Dechlorination p,p'-DDD p,p'-DDD Reductive Dechlorination->p,p'-DDD Dehydrochlorination Dehydrochlorination p,p'-DDD->Dehydrochlorination p,p'-DDE p,p'-DDE Dehydrochlorination->p,p'-DDE

Caption: Metabolic pathway of p,p'-DDT to p,p'-DDD and p,p'-DDE.

Conclusion

p,p'-DDD-¹³C₁₂ is an essential tool for any laboratory conducting high-quality environmental contaminant research. Its use in isotope dilution mass spectrometry ensures the accuracy and reliability of data for p,p'-DDD, a significant metabolite of the legacy pesticide DDT. The detailed methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this critical analytical standard into their workflows for robust environmental monitoring and risk assessment.

References

Technical Guide: p,p'-DDD-¹³C₁₂ - Identification and Analytical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p,p'-DDD-¹³C₁₂, a critical analytical standard. The document details its identification, physicochemical properties, and its application as an internal standard in the quantitative analysis of its unlabeled analogue, p,p'-DDD, a significant metabolite of the pesticide DDT.

Core Identification

p,p'-DDD-¹³C₁₂ is the ¹³C-labeled form of p,p'-Dichlorodiphenyldichloroethane. Its fundamental role in analytical chemistry is to serve as an internal standard for isotope dilution mass spectrometry, a highly accurate method for quantifying trace levels of contaminants in various matrices.

Physicochemical and Identification Data

A summary of the key identification and physical properties of p,p'-DDD-¹³C₁₂ is presented in the table below.

PropertyValue
CAS Number 1571957-95-3[1][2]
Molecular Formula ¹³C₁₂C₂H₁₀Cl₄[2]
Molecular Weight 331.95 g/mol [2]
Synonyms 4,4'-DDD-¹³C₁₂, p,p'-Dichlorodiphenyl dichloroethane-¹³C₁₂[2]
Appearance Typically exists as a solid at room temperature[2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[2]

Experimental Protocol: Quantification of p,p'-DDD in Environmental Samples using p,p'-DDD-¹³C₁₂ and GC-MS

The following protocol is a representative methodology for the analysis of p,p'-DDD in environmental samples, utilizing p,p'-DDD-¹³C₁₂ as an internal standard. This method is based on common practices for the analysis of chlorinated pesticides.

1. Sample Preparation and Extraction

  • Sample Collection: Collect environmental samples (e.g., soil, water, biological tissue) following established procedures to ensure sample integrity.

  • Homogenization: Homogenize solid samples to ensure uniformity. For tissue samples, this can be achieved by mincing or grinding with dry ice.

  • Spiking with Internal Standard: Accurately spike a known amount of p,p'-DDD-¹³C₁₂ solution into the homogenized sample prior to extraction. This is a critical step for accurate quantification via isotope dilution.

  • Extraction:

    • Solid Samples: Employ a suitable extraction technique such as Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent like a hexane/acetone mixture.

    • Liquid Samples: Perform liquid-liquid extraction (LLE) using a solvent such as dichloromethane. The pH of aqueous samples should be adjusted to neutral before extraction.

  • Drying: Pass the organic extract through anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

2. Cleanup

  • To remove interfering co-extracted substances, a cleanup step is often necessary. This can be performed using:

    • Solid-Phase Extraction (SPE): Pass the concentrated extract through a cartridge containing a sorbent like Florisil or silica (B1680970) gel.

    • Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences such as lipids from biological samples.

3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.

  • Gas Chromatograph Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating chlorinated pesticides.

    • Injection: Use a splitless or pulsed splitless injection to enhance sensitivity for trace-level analysis.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the target analytes. An example program could be: initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for both p,p'-DDD and p,p'-DDD-¹³C₁₂ are monitored.

      • For p,p'-DDD: Monitor ions such as m/z 235, 237, and 165.

      • For p,p'-DDD-¹³C₁₂: Monitor the corresponding ¹³C-labeled fragment ions (e.g., m/z 247). The exact m/z values will depend on the fragmentation pattern.

4. Data Analysis and Quantification

  • Identification: The identification of p,p'-DDD is confirmed by the retention time and the relative abundance of the selected ions matching those of a known standard.

  • Quantification: The concentration of p,p'-DDD in the sample is calculated using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the native p,p'-DDD to the peak area of the p,p'-DDD-¹³C₁₂ internal standard against the concentration of the native analyte. The concentration in the unknown sample is then determined from this curve.

Workflow for Environmental Sample Analysis

The following diagram illustrates the logical workflow for the analysis of an environmental sample using p,p'-DDD-¹³C₁₂ as an internal standard.

G Workflow for p,p'-DDD Analysis using ¹³C-labeled Internal Standard SampleCollection Sample Collection (e.g., Soil, Water) Homogenization Homogenization SampleCollection->Homogenization Spiking Spiking with p,p'-DDD-¹³C₁₂ Homogenization->Spiking Extraction Extraction (LLE or PLE) Spiking->Extraction Drying Drying (Sodium Sulfate) Extraction->Drying Concentration Concentration Drying->Concentration Cleanup Cleanup (SPE or GPC) Concentration->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS PeakIntegration Peak Integration GCMS->PeakIntegration RatioCalculation Calculate Area Ratio (Native / ¹³C-IS) PeakIntegration->RatioCalculation Quantification Quantification (Isotope Dilution Calibration) RatioCalculation->Quantification

References

An In-depth Technical Guide to the Physical and Chemical Properties of p,p'-DDD-¹³C₁₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of p,p'-DDD-¹³C₁₂, an isotopically labeled form of the organochlorine insecticide metabolite, p,p'-DDD. Designed for researchers, scientists, and drug development professionals, this document details its characteristics, analytical methodologies, and relevant biological interactions. The inclusion of ¹³C₁₂ labeling makes this compound an invaluable tool in metabolic studies, environmental analysis, and as an internal standard for quantitative mass spectrometry.

Core Physical and Chemical Properties

p,p'-DDD-¹³C₁₂ is a stable, isotopically labeled analog of p,p'-Dichlorodiphenyldichloroethane. While specific experimental data for the ¹³C₁₂-labeled compound is not extensively published, its physical and chemical properties are presumed to be nearly identical to its unlabeled counterpart due to the nature of isotopic substitution. The primary difference lies in its molecular weight, which is increased by the incorporation of twelve ¹³C atoms.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of p,p'-DDD and its ¹³C₁₂ labeled form. Data for the unlabeled compound is provided as a close approximation for the labeled version.

PropertyValue (p,p'-DDD)Value (p,p'-DDD-¹³C₁₂)Data Source
Molecular Formula C₁₄H₁₀Cl₄¹³C₁₂C₂H₁₀Cl₄[1][2]
Molecular Weight 320.04 g/mol 331.95 g/mol [1][2][3][4]
CAS Number 72-54-81571957-95-3[1][2][5]
Appearance Colorless crystalline solidSolid[3][5][6]
Melting Point 109–111 °CNot Determined (expected to be similar to unlabeled)[7]
Boiling Point UndeterminedUndetermined[7]
Solubility in Water 0.09 - 0.160 mg/L at 24-25 °CNot Determined (expected to be similar to unlabeled)[3]
Solubility in Organic Solvents Soluble in many organic solvents; slightly soluble in chloroform.May dissolve in DMSO, Ethanol, or DMF.[3][5]
Form Typically a solid powder.Can be supplied as a solid or in solution (e.g., in nonane).[1][5][8]
Storage Conditions Store at room temperature or refrigerated (2-8°C). Powder can be stored at -20°C for up to 3 years.Store at room temperature away from light and moisture. In solvent, can be stored at -80°C for 6 months.[4][5][8]

Experimental Protocols

p,p'-DDD-¹³C₁₂ is primarily utilized as an internal standard in analytical chemistry, particularly in chromatographic and mass spectrometric methods for the quantification of p,p'-DDD in various matrices.

General Protocol for Quantification of p,p'-DDD in Environmental Samples using GC-MS and p,p'-DDD-¹³C₁₂ as an Internal Standard

This protocol outlines a general workflow for the use of p,p'-DDD-¹³C₁₂ as an internal standard for the quantification of native p,p'-DDD in a sample matrix (e.g., soil, water, biological tissue) by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • An accurately weighed or measured amount of the sample is taken.
  • A known amount of p,p'-DDD-¹³C₁₂ internal standard solution is spiked into the sample.
  • The sample is subjected to an extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard.
  • The extract is concentrated and may be subjected to a clean-up procedure to remove interfering matrix components.
  • The final extract is reconstituted in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar or semi-polar capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).
  • Injector: Splitless injection mode is typically used for trace analysis.
  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity.
  • Ions to Monitor: Specific ions for both native p,p'-DDD and the p,p'-DDD-¹³C₁₂ internal standard are monitored. For p,p'-DDD, characteristic ions might include m/z 235 and 165. For p,p'-DDD-¹³C₁₂, the corresponding ions would be shifted by 12 Da (i.e., m/z 247 and 177).

3. Quantification:

  • A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of native p,p'-DDD and a constant concentration of the p,p'-DDD-¹³C₁₂ internal standard.
  • The ratio of the peak area of the native analyte to the peak area of the internal standard is plotted against the concentration of the native analyte.
  • The concentration of p,p'-DDD in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Biological Signaling and Interactions

While p,p'-DDD-¹³C₁₂ is primarily used as an analytical standard, the biological activity of its unlabeled counterpart, p,p'-DDD, is of significant interest to researchers. p,p'-DDD is a known endocrine disruptor and a major metabolite of the insecticide p,p'-DDT.[2][9] It has been shown to act as an agonist at estrogen receptors (ERα and ERβ) and can stimulate cell proliferation in certain cancer cell lines.[9] The following diagram illustrates a generalized signaling pathway for p,p'-DDD based on its known interactions.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p,p'-DDD p,p'-DDD ER Estrogen Receptor (ERα / ERβ) p,p'-DDD->ER Binds to DDD_ER_complex p,p'-DDD-ER Complex ER->DDD_ER_complex Forms complex ERE Estrogen Response Element (on DNA) DDD_ER_complex->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation Leads to Apoptosis_Modulation Apoptosis Modulation Transcription->Apoptosis_Modulation Leads to G Sample Sample (e.g., soil, water, tissue) Spike Spike with p,p'-DDD-¹³C₁₂ Internal Standard Sample->Spike Extraction Extraction and Cleanup Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis (Peak Area Ratios) GCMS->Data Quantification Quantification of native p,p'-DDD Data->Quantification

References

A Technical Guide to p,p'-DDD-13C12: Sourcing and Application for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p,p'-DDD-13C12, a crucial internal standard for the accurate quantification of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD). This document outlines available suppliers, purchasing options, and detailed experimental protocols for its use in mass spectrometry-based analytical methods.

Introduction to this compound

This compound is a stable isotope-labeled form of p,p'-DDD, a metabolite of the organochlorine pesticide DDT. The incorporation of twelve carbon-13 atoms into its structure makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the labeled standard is added to a sample prior to extraction and analysis. Because this compound is chemically identical to the native p,p'-DDD, it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analyte.

Supplier and Purchasing Options for this compound

A variety of chemical suppliers offer this compound in different formats, purities, and quantities. The following table summarizes the available options to aid researchers in selecting the most suitable product for their needs.

SupplierProduct NameCatalog NumberPurityFormatAvailable Quantities
Invivochem This compoundV107669≥98%Solid500 mg, 1 g[1]
CRM LABSTANDARD DDD, p,p-13C12 solutionLBS2G3L2017Not SpecifiedSolution in Methanol1.1 mL, 5 mL ampoules at 100 mg/L or 1000 mg/L[2]
LGC Standards 4,4'-DDD (ring-13C12,99%)CIL-CLM-7100-1.299%100 µg/mL in Nonane1.2 mL[3]
MedChemExpress This compoundHY-W750297Not SpecifiedSolidInquire for details

Note: Pricing information is subject to change and should be confirmed with the respective suppliers. "Inquire for details" indicates that the supplier should be contacted directly for information on available quantities and pricing.

Experimental Protocol: Quantification of p,p'-DDD using this compound Internal Standard by GC-MS/MS

This protocol provides a general framework for the extraction and quantification of p,p'-DDD from a solid matrix (e.g., soil, sediment, or biological tissue) using this compound as an internal standard, followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Materials and Reagents
  • This compound internal standard solution (e.g., 1 µg/mL in a suitable solvent)

  • p,p'-DDD analytical standard

  • Hexane (B92381) (pesticide residue grade)

  • Acetone (B3395972) (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Anhydrous sodium sulfate (B86663)

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil®)

  • Nitrogen gas for evaporation

  • Sample matrix (e.g., soil, tissue homogenate)

Sample Preparation and Extraction
  • Spiking with Internal Standard: Weigh 1-10 g of the homogenized sample into a glass centrifuge tube. Accurately add a known amount of the this compound internal standard solution to each sample, quality control sample, and calibration standard. The amount added should result in a concentration that is within the calibration range and provides a strong signal.

  • Extraction: Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone to the sample tube. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent layer from the solid matrix.

  • Solvent Collection: Carefully transfer the supernatant to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-4) two more times, combining the supernatants.

  • Drying: Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen gas at room temperature.

Sample Clean-up (SPE)
  • Cartridge Conditioning: Condition a Florisil® SPE cartridge by passing 5 mL of hexane through it.

  • Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.

  • Elution: Elute the p,p'-DDD and this compound from the cartridge with 10 mL of a suitable solvent mixture (e.g., 6% diethyl ether in hexane).

  • Final Concentration: Concentrate the eluted fraction to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS/MS Analysis
  • Instrument Setup:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Injection: 1 µL in splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • p,p'-DDD: Select appropriate precursor and product ions (e.g., m/z 235 -> m/z 165).

      • This compound: Select the corresponding precursor and product ions for the labeled standard (e.g., m/z 247 -> m/z 176). The exact m/z values will depend on the fragmentation pattern.

    • Collision Energy: Optimize for each transition to achieve the best sensitivity.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of native p,p'-DDD and a constant concentration of the this compound internal standard.

  • Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the native p,p'-DDD to the peak area of the this compound internal standard.

  • Quantification: Plot the peak area ratio against the concentration of the native p,p'-DDD for the calibration standards to generate a calibration curve. Use the linear regression equation of the calibration curve to determine the concentration of p,p'-DDD in the unknown samples based on their measured peak area ratios.

Visualizing the Workflow and Quality Control

Experimental Workflow for p,p'-DDD Quantification

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Tissue) Homogenize Homogenization Sample->Homogenize Spike Spike with This compound Homogenize->Spike Extract Solvent Extraction Spike->Extract Cleanup SPE Cleanup Extract->Cleanup Concentrate Concentration Cleanup->Concentrate GCMS GC-MS/MS Analysis Concentrate->GCMS Integration Peak Integration GCMS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify Result Final Concentration of p,p'-DDD Quantify->Result

Caption: Experimental workflow for p,p'-DDD quantification using an internal standard.

Quality Control Logic for Analytical Batches

QC_Logic Start Start of Analytical Batch Prep_Blanks Prepare Method Blanks Start->Prep_Blanks Prep_LCS Prepare Laboratory Control Spikes (LCS) Start->Prep_LCS Prep_Samples Prepare Samples with Internal Standard Start->Prep_Samples Run_Sequence Run GC-MS/MS Sequence Prep_Blanks->Run_Sequence Prep_LCS->Run_Sequence Prep_Samples->Run_Sequence Check_Blanks Check Blanks for Contamination Run_Sequence->Check_Blanks Check_LCS Check LCS Recovery (within acceptance criteria?) Check_Blanks->Check_LCS No Contamination Fail Batch Fails QC (Re-prepare and Re-analyze) Check_Blanks->Fail Contamination Found Check_IS Check Internal Standard Response in all Samples Check_LCS->Check_IS Pass Check_LCS->Fail Fail Pass Batch Passes QC Check_IS->Pass Consistent Check_IS->Fail Inconsistent

References

Methodological & Application

Application Note: High-Precision Quantification of p,p'-DDD in Environmental and Food Matrices using Isotope Dilution GC-MS with p,p'-DDD-¹³C₁₂ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly accurate method for the quantitative analysis of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) in complex matrices such as soil, water, and food products. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution strategy, employing p,p'-DDD-¹³C₁₂ as an internal standard to ensure the highest level of accuracy and precision. The use of a stable isotope-labeled internal standard effectively compensates for sample matrix effects and variations in sample preparation and injection volume, leading to reliable and reproducible results.[1][2][3] This protocol is intended for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development who require precise quantification of organochlorine pesticides.

Introduction

p,p'-DDD is a metabolite of the well-known organochlorine pesticide DDT and is also a persistent environmental pollutant with potential adverse health effects.[4] Accurate and sensitive quantification of p,p'-DDD in various environmental and biological samples is crucial for assessing exposure and ensuring regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of such persistent organic pollutants due to its high selectivity and sensitivity.[5][6]

However, the complexity of matrices like soil and food can lead to significant analytical challenges, including matrix-induced signal enhancement or suppression.[1] Isotope dilution mass spectrometry, which involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte, is the gold standard for overcoming these challenges.[2] The ¹³C-labeled internal standard, p,p'-DDD-¹³C₁₂, behaves nearly identically to the native p,p'-DDD during extraction, cleanup, and chromatographic separation, ensuring that any losses or variations affect both compounds equally. This allows for highly accurate and precise quantification.[2][3]

This application note provides a comprehensive protocol for the analysis of p,p'-DDD using p,p'-DDD-¹³C₁₂ as an internal standard, including sample preparation, GC-MS instrument parameters, and data analysis procedures.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

Materials:

  • Homogenized sample (e.g., soil, fruit, vegetable)

  • Acetonitrile (B52724) (pesticide residue grade)

  • Water (deionized)

  • p,p'-DDD-¹³C₁₂ internal standard solution (in a suitable solvent like isooctane)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water (for dry samples like soil).

  • Spike the sample with a known amount of the p,p'-DDD-¹³C₁₂ internal standard solution. The spiking level should be chosen to be in the mid-range of the expected analyte concentration.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts.

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

  • Shake the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a guideline and may require optimization for specific instruments and applications.

Gas Chromatograph (GC):

  • Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet: Splitless mode

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 3 °C/min to 200 °C

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes

Mass Spectrometer (MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[7][8]

Table 1: Suggested SIM/MRM Parameters for p,p'-DDD and p,p'-DDD-¹³C₁₂

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Dwell Time (ms)
p,p'-DDD235165200100
p,p'-DDD-¹³C₁₂247176212100

Note: The precursor and product ions should be empirically determined and optimized on the specific instrument being used.

Data Presentation

Calibration and Quantification

A multi-point calibration curve should be prepared using a series of calibration standards containing known concentrations of native p,p'-DDD and a constant concentration of the p,p'-DDD-¹³C₁₂ internal standard. The calibration curve is generated by plotting the response ratio (peak area of p,p'-DDD / peak area of p,p'-DDD-¹³C₁₂) against the concentration of p,p'-DDD.

Representative Quantitative Data

The following table summarizes typical performance data for the method.

Table 2: Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)2.0 µg/kg
Recovery (spiked at 10 µg/kg)95 - 105%
Precision (RSD at 10 µg/kg, n=6)< 10%

Note: These values are representative and may vary depending on the matrix and instrumentation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Homogenized Sample (10g) Spike Spike with p,p'-DDD-13C12 Sample->Spike Internal Standard Addition Extraction Add Acetonitrile & QuEChERS Salts Spike->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Vortex dSPE d-SPE Cleanup Centrifuge1->dSPE Transfer Supernatant Centrifuge2 Centrifuge dSPE->Centrifuge2 Vortex Extract Final Extract Centrifuge2->Extract Injection GC-MS Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM/MRM) Separation->Detection Data Data Acquisition Detection->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification Result Final Result (µg/kg) Quantification->Result

Caption: Experimental workflow for p,p'-DDD analysis.

Conclusion

The use of p,p'-DDD-¹³C₁₂ as an internal standard in a GC-MS isotope dilution method provides a highly accurate, precise, and reliable approach for the quantification of p,p'-DDD in complex environmental and food matrices. This method effectively mitigates matrix effects and procedural inconsistencies, leading to high-quality data suitable for regulatory monitoring, research, and risk assessment. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for laboratories performing pesticide residue analysis.

References

Application Note: High-Precision Quantification of p,p'-DDD using Isotope Dilution Analysis with a ¹³C₁₂-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlorodiphenyldichloroethane (DDD) is an organochlorine insecticide and a primary metabolite of Dichlorodiphenyltrichloroethane (DDT).[1][2] Due to its persistence and potential for bioaccumulation, accurate and reliable quantification in various environmental and biological matrices is crucial.[3][4] Isotope Dilution Analysis (IDA) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful analytical technique for this purpose.[5][6] IDA is a method of the highest metrological standing that corrects for sample matrix effects and variations in extraction recovery by using a stable isotope-labeled version of the analyte as an internal standard.[6][7][8] This application note provides a detailed protocol for the quantification of p,p'-DDD using p,p'-DDD-¹³C₁₂ as the internal standard.

Principle of Isotope Dilution Analysis

The core principle of IDA involves adding a known quantity of an isotopically enriched standard (p,p'-DDD-¹³C₁₂) to a sample containing an unknown amount of the native analyte (p,p'-DDD).[6][7] The native analyte and the labeled standard are assumed to behave identically during extraction, cleanup, and chromatographic analysis. By measuring the relative response of the native analyte to the labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be determined with high accuracy and precision.[9]

G cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Unknown amount (Cx) of native p,p'-DDD SpikedSample Spiked Sample Analyte->SpikedSample Mix Standard Known amount (Cis) of p,p'-DDD-¹³C₁₂ Standard->SpikedSample Spike Extraction Extraction & Cleanup SpikedSample->Extraction Analysis GC-MS/MS Analysis Extraction->Analysis Ratio Measure Response Ratio (Rx / Ris) Analysis->Ratio Calculation Calculate Cx based on Ratio and known Cis Ratio->Calculation

Caption: Principle of Isotope Dilution Analysis (IDA).

Materials and Reagents

  • Standards:

    • p,p'-DDD (native), CAS: 72-54-8

    • p,p'-DDD-¹³C₁₂ (labeled internal standard), e.g., from Cambridge Isotope Laboratories, Inc.[10]

  • Solvents (Pesticide or GC-MS grade):

  • Reagents:

    • Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)

    • Reagent Water (ASTM Type I)

    • Nitrogen gas (high purity)

  • Consumables:

    • Volumetric flasks (Class A)

    • Micropipettes and tips

    • GC vials with inserts

    • Solid Phase Extraction (SPE) cartridges (e.g., Florisil, Silica)

    • Syringe filters (e.g., 0.2 µm PTFE)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (100 µg/mL):

    • Accurately prepare stock solutions of native p,p'-DDD and p,p'-DDD-¹³C₁₂ in nonane.

  • Internal Standard (IS) Spiking Solution (1 µg/mL):

    • Dilute the p,p'-DDD-¹³C₁₂ primary stock solution with a suitable solvent (e.g., acetone (B3395972) or hexane) to a final concentration of 1 µg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding a constant amount of the IS Spiking Solution and varying amounts of the native p,p'-DDD stock solution to volumetric flasks. Dilute to the final volume with hexane or another appropriate solvent.

Table 1: Preparation of Calibration Standards

Calibration LevelNative p,p'-DDD Concentration (ng/mL)IS (p,p'-DDD-¹³C₁₂) Concentration (ng/mL)
CAL 10.550
CAL 21.050
CAL 35.050
CAL 410.050
CAL 525.050
CAL 650.050
CAL 7100.050
Sample Preparation

The choice of sample preparation method depends on the matrix. Common methods include Soxhlet extraction, solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[11][12][13] The following is a generalized workflow.

  • Sample Spiking: To a known weight or volume of the sample (e.g., 1 g of soil, 10 g of tissue, or 1 L of water), add a precise volume of the Internal Standard Spiking Solution (e.g., 50 µL of 1 µg/mL p,p'-DDD-¹³C₁₂).[5][14] Allow the standard to equilibrate with the sample matrix.

  • Extraction:

    • Solid Samples (Soil, Sediment, Tissue): Use automated Soxhlet extraction with a hexane/acetone mixture or QuEChERS extraction with acetonitrile.[5][12] EPA Method 1699 suggests Soxhlet extraction with dichloromethane for tissue samples.[14]

    • Liquid Samples (Water): Use liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) with a suitable cartridge.[5]

  • Cleanup: Raw extracts often contain interferences that must be removed.

    • Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences like lipids from tissue extracts.[12][15]

    • Adsorption Chromatography: Use SPE cartridges containing Florisil or silica (B1680970) gel to remove polar interferences.[12][14]

  • Concentration:

    • Concentrate the cleaned extract to a final volume (e.g., 1 mL) using a gentle stream of nitrogen.[16]

    • Perform a solvent exchange into a GC-compatible solvent like nonane or hexane if necessary.

G Sample 1. Sample Collection (e.g., 1g soil) Spike 2. Spike with p,p'-DDD-¹³C₁₂ Sample->Spike Extract 3. Extraction (e.g., Soxhlet, QuEChERS) Spike->Extract Cleanup 4. Extract Cleanup (e.g., GPC, Florisil SPE) Extract->Cleanup Concentrate 5. Concentration (Nitrogen Evaporation) Cleanup->Concentrate FinalExtract 6. Final Extract in Hexane Concentrate->FinalExtract Analysis 7. GC-MS/MS Analysis FinalExtract->Analysis

Caption: General Experimental Workflow for Sample Analysis.

GC-MS/MS Instrumental Analysis

Analysis is performed using a gas chromatograph coupled to a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[5][11]

Table 2: Suggested GC-MS/MS Parameters

ParameterSetting
GC System Agilent 7890 GC or equivalent
Injection Volume1-2 µL
Inlet ModeSplitless
Inlet Temperature250 °C
Carrier GasHelium, constant flow @ 1.2 mL/min
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program60 °C (hold 1 min), ramp 25 °C/min to 150 °C, ramp 10 °C/min to 300 °C (hold 5 min)
MS System Agilent 7000 Triple Quadrupole MS or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for p,p'-DDD and p,p'-DDD-¹³C₁₂

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
p,p'-DDD23516520015
p,p'-DDD-¹³C₁₂24717621215
Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Analysis and Results

  • Calibration Curve:

    • For each calibration standard, calculate the response ratio:

      • Response Ratio = (Peak Area of native p,p'-DDD) / (Peak Area of p,p'-DDD-¹³C₁₂)

    • Plot the Response Ratio against the concentration ratio of the native analyte to the internal standard.

    • Perform a linear regression to obtain the calibration curve and verify the coefficient of determination (R² > 0.995).

  • Sample Quantification:

    • Analyze the prepared sample extracts under the same conditions as the calibration standards.

    • Calculate the Response Ratio from the sample data.

    • Determine the concentration of p,p'-DDD in the sample extract using the calibration curve equation.

    • Calculate the final concentration in the original sample by accounting for the initial sample weight/volume and any dilution factors.

Table 4: Example Calibration Data

Calibration LevelConcentration Ratio (Native/IS)Response Ratio (Area Native/Area IS)
CAL 10.010.011
CAL 20.020.021
CAL 30.100.105
CAL 40.200.208
CAL 50.500.515
CAL 61.001.032
CAL 72.002.095
Regression y = 1.041x + 0.001 R² = 0.9998

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: An analyte-free matrix is processed and analyzed alongside the samples to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of p,p'-DDD is analyzed to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of p,p'-DDD and analyzed to evaluate matrix effects and method precision.

Conclusion

This protocol details a robust and highly accurate method for the quantification of p,p'-DDD in various matrices using isotope dilution analysis with p,p'-DDD-¹³C₁₂ and GC-MS/MS. The use of a stable isotope-labeled internal standard effectively compensates for analytical variability, ensuring high-quality data suitable for environmental monitoring, food safety analysis, and clinical research. The selectivity of the MRM acquisition mode minimizes interferences, providing reliable results even at trace levels.[5]

References

Application Notes and Protocols for the Analysis of p,p'-DDD-¹³C₁₂ in Human Serum and Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature, p,p'-DDD bioaccumulates in the fatty tissues of humans and wildlife, posing potential health risks. Monitoring the levels of p,p'-DDD in human serum and tissues is crucial for assessing exposure and understanding its potential toxicological effects. The use of a stable isotope-labeled internal standard, such as p,p'-DDD-¹³C₁₂, is essential for accurate and precise quantification using isotope dilution mass spectrometry. This technique corrects for variations in sample preparation and instrumental analysis, ensuring high-quality data.

These application notes provide detailed protocols for the analysis of p,p'-DDD in human serum and adipose tissue using p,p'-DDD-¹³C₁₂ as an internal standard, followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).

Quantitative Data Summary

The following tables summarize representative concentrations of p,p'-DDD reported in human serum and adipose tissue from various studies. These values can serve as a reference for expected concentration ranges in different populations.

Table 1: Representative Concentrations of p,p'-DDD in Human Serum

Population/StudySample Size (n)Mean Concentration (µg/L)Concentration Range (µg/L)
Agricultural Workers[1]301.5Not Reported
Non-occupationally Exposed[1]240.5Not Reported
Inhabitants of Veracruz, Mexico1501.4 (o,p'-DDT)Not Reported

Table 2: Representative Concentrations of p,p'-DDD in Human Adipose Tissue

Population/StudySample Size (n)Mean Concentration (ng/g lipid weight)Concentration Range (ng/g lipid weight)
General Population (Spain)Not Reported4.4Not Reported
Obese Subjects (India)[2]50Significantly higher than non-obeseNot Reported
Type 2 Diabetes Mellitus Subjects (India)[2]50Significantly higher than controlsNot Reported

Experimental Protocols

Protocol 1: Analysis of p,p'-DDD in Human Serum

This protocol details the extraction of p,p'-DDD from human serum using solid-phase extraction (SPE) and subsequent analysis by GC-MS/MS.

1. Materials and Reagents

  • p,p'-DDD native standard

  • p,p'-DDD-¹³C₁₂ internal standard solution (in a non-interfering solvent)

  • Hexane (B92381), acetone, dichloromethane (B109758) (pesticide residue analysis grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Anhydrous sodium sulfate (B86663)

  • SPE cartridges (e.g., C18 or Florisil)

  • Nitrogen gas, ultra-high purity

  • Human serum samples

2. Sample Preparation and Extraction

  • Allow frozen serum samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 1 mL of serum in a glass tube, add a known amount of p,p'-DDD-¹³C₁₂ internal standard solution.

  • Add 2 mL of formic acid and vortex for 30 seconds.

  • Add 4 mL of a 1:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and hexane.

  • Vortex for 1 minute and then centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 5-7) with another 4 mL of the MTBE/hexane mixture.

  • Combine the organic extracts and pass them through a glass column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

3. Solid-Phase Extraction (SPE) Cleanup

  • Condition a Florisil SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Load the concentrated extract onto the conditioned SPE cartridge.

  • Elute the analytes with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

  • Collect the eluate and concentrate it to a final volume of 100 µL under a gentle stream of nitrogen.

4. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 60°C (hold for 1 min), ramp to 170°C at 40°C/min, then ramp to 310°C at 10°C/min (hold for 3 min).[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (p,p'-DDD):

      • Quantifier: 235.0 -> 165.2[3]

      • Qualifier: 237.0 -> 165.1[3]

    • MRM Transitions (p,p'-DDD-¹³C₁₂):

      • Note: These transitions need to be determined based on the mass shift of the labeled compound (typically a +12 Da shift from the native compound). For example, the precursor ion would be 247, and fragment ions would need to be determined experimentally.

5. Quantification

  • Create a calibration curve using standards containing known concentrations of native p,p'-DDD and a constant concentration of the p,p'-DDD-¹³C₁₂ internal standard.

  • Calculate the concentration of p,p'-DDD in the samples by comparing the peak area ratio of the native analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of p,p'-DDD in Human Adipose Tissue

This protocol describes the extraction of p,p'-DDD from human adipose tissue using pressurized liquid extraction (PLE) followed by GC-MS/MS analysis.

1. Materials and Reagents

  • Same as Protocol 1.

  • Diatomaceous earth or other dispersing agent.

  • Pressurized Liquid Extraction (PLE) system and cells.

2. Sample Preparation and Extraction

  • Homogenize the adipose tissue sample.

  • Mix approximately 0.5 g of the homogenized tissue with diatomaceous earth to create a free-flowing powder.

  • Transfer the mixture to a PLE cell.

  • Add a known amount of p,p'-DDD-¹³C₁₂ internal standard solution directly to the top of the sample in the cell.

  • Perform the extraction using a PLE system with the following conditions (based on EPA Method 3545A)[4]:

    • Solvent: Hexane/Acetone (1:1, v/v).

    • Temperature: 100°C.

    • Pressure: 1500 psi.

    • Static Time: 5 minutes.

    • Cycles: 2.

  • Collect the extract and concentrate it to approximately 1 mL under a gentle stream of nitrogen.

3. Extract Cleanup

  • Follow the Solid-Phase Extraction (SPE) Cleanup steps as described in Protocol 1 (Section 3).

4. GC-MS/MS Analysis

  • Follow the GC-MS/MS analysis and quantification procedures as described in Protocol 1 (Sections 4 and 5).

Experimental Workflow Diagrams

G cluster_serum Protocol 1: Serum Analysis serum_sample 1. Serum Sample Collection add_is_serum 2. Add p,p'-DDD-13C12 Internal Standard serum_sample->add_is_serum lle 3. Liquid-Liquid Extraction add_is_serum->lle concentrate_serum 4. Concentrate Extract lle->concentrate_serum spe_serum 5. Solid-Phase Extraction Cleanup concentrate_serum->spe_serum gcms_serum 6. GC-MS/MS Analysis spe_serum->gcms_serum quant_serum 7. Quantification gcms_serum->quant_serum

Caption: Workflow for p,p'-DDD analysis in human serum.

G cluster_tissue Protocol 2: Adipose Tissue Analysis tissue_sample 1. Adipose Tissue Homogenization mix_de 2. Mix with Diatomaceous Earth tissue_sample->mix_de add_is_tissue 3. Add this compound Internal Standard mix_de->add_is_tissue ple 4. Pressurized Liquid Extraction add_is_tissue->ple concentrate_tissue 5. Concentrate Extract ple->concentrate_tissue spe_tissue 6. Solid-Phase Extraction Cleanup concentrate_tissue->spe_tissue gcms_tissue 7. GC-MS/MS Analysis spe_tissue->gcms_tissue quant_tissue 8. Quantification gcms_tissue->quant_tissue

Caption: Workflow for p,p'-DDD analysis in human adipose tissue.

Signaling Pathway

p,p'-DDT and its metabolites, including p,p'-DDD, are known endocrine-disrupting chemicals that can interfere with various signaling pathways. One of the key mechanisms is their interaction with nuclear receptors, such as the estrogen receptor (ER), leading to downstream effects on gene expression and cellular processes. Recent studies have also implicated the PI3K/AKT pathway in the cellular response to p,p'-DDT exposure.[5]

G DDD p,p'-DDD ER Estrogen Receptor (ER) DDD->ER Binds to PI3K PI3K DDD->PI3K Activates GeneExpression Altered Gene Expression ER->GeneExpression Regulates AKT AKT PI3K->AKT Activates CellularEffects Cellular Effects (e.g., Apoptosis, Proliferation) AKT->CellularEffects Leads to GeneExpression->CellularEffects

Caption: Simplified signaling pathway of p,p'-DDD.

References

Application Note: Quantification of p,p'-DDD in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a significant metabolite of the persistent organochlorine pesticide p,p'-DDT. Although the use of DDT has been banned or restricted in many countries for decades, its persistence and that of its metabolites like p,p'-DDD in the environment pose ongoing risks to ecosystems and human health. These compounds are hydrophobic, bioaccumulative, and are classified as probable human carcinogens. Therefore, sensitive and reliable analytical methods are crucial for monitoring their presence in environmental matrices such as soil and water to ensure environmental protection and assess human exposure. This application note provides detailed protocols for the extraction and quantification of p,p'-DDD in soil and water samples using gas chromatography-mass spectrometry (GC-MS).

Principle

The quantification of p,p'-DDD from environmental samples involves a multi-step process. First, the analyte is extracted from the sample matrix using an appropriate solvent and technique. The resulting extract is often complex and requires a cleanup step to remove interfering co-extracted substances. Finally, the purified extract is analyzed using a highly sensitive and selective instrument, such as a GC-MS, to identify and quantify p,p'-DDD. Isotope dilution or internal standard techniques are often employed to ensure accuracy and precision.

Experimental Protocols

Protocol 1: Quantification of p,p'-DDD in Soil Samples

This protocol details an ultrasonic-assisted solvent extraction method followed by Florisil cleanup, a common and efficient approach for solid matrices.[1][2]

1. Sample Preparation: a. Air-dry the soil sample in a well-ventilated area, protected from direct sunlight and dust. b. Once dried, gently grind the soil using a mortar and pestle and pass it through a 2-mm sieve to ensure homogeneity. c. Store the sieved soil in a clean, labeled amber glass container at 4°C until extraction.

2. Ultrasonic Extraction: [1] a. Weigh 10 g of the prepared soil sample into a 50 mL glass centrifuge tube. b. Add a surrogate or internal standard solution to the soil to monitor method performance. c. Add 25 mL of a 1:1 (v/v) mixture of petroleum ether and acetone (B3395972) to the tube. d. Place the tube in an ultrasonic bath and sonicate for 20 minutes. e. After sonication, centrifuge the tube at 2500 rpm for 10 minutes to separate the soil from the solvent. f. Carefully decant the supernatant (the solvent extract) into a clean flask. g. Repeat the extraction (steps c-f) on the soil pellet with a fresh 25 mL portion of the solvent mixture to ensure complete extraction. h. Combine the two solvent extracts.

3. Extract Cleanup (Florisil Chromatography): [3][4][5] a. Prepare a cleanup column by packing a glass chromatography column (18-20 mm ID) with 10 g of activated Florisil® (magnesium silicate, pesticide residue grade, heated at 130°C overnight). Top the Florisil with 1-2 cm of anhydrous sodium sulfate (B86663) to remove any residual water.[6] b. Pre-wet the column with 40 mL of hexane, allowing the solvent to drain just to the top of the sodium sulfate layer. Discard this solvent. c. Concentrate the combined extract from step 2h to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen. d. Load the concentrated extract onto the prepared Florisil column. e. Elute the column with 100 mL of a 90:10 (v/v) hexane:acetone mixture, collecting the eluate in a clean flask.[4] f. Concentrate the collected eluate to a final volume of 1.0 mL for GC-MS analysis.

4. Instrumental Analysis: a. Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC-MS) as detailed in the "Instrumental Analysis" section below.

Protocol 2: Quantification of p,p'-DDD in Water Samples

This protocol utilizes Solid-Phase Extraction (SPE), a modern technique that reduces solvent consumption and improves reproducibility compared to traditional liquid-liquid extraction.[7][8][9]

1. Sample Preparation: a. Collect a 1 L water sample in a clean amber glass bottle. b. If residual chlorine is present, dechlorinate the sample by adding ~80 mg of sodium thiosulfate. c. Adjust the sample pH to < 2 using 6N HCl or H₂SO₄. This step is optional but can improve the recovery of certain analytes.[8][10] d. Spike the sample with a surrogate or internal standard solution and mix well.

2. Solid-Phase Extraction (SPE): [7][8] a. Assemble a C18 SPE cartridge (e.g., 500 mg, 6 mL) on a vacuum manifold. b. Conditioning: Condition the cartridge by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water. Do not allow the cartridge to go dry. c. Loading: Load the 1 L water sample onto the cartridge at a flow rate of approximately 10-15 mL/min. d. Drying: After the entire sample has passed through, dry the cartridge by drawing a vacuum for 10-20 minutes.

3. Elution: a. Place a collection vial inside the vacuum manifold. b. Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge.[8] c. Allow the solvent to soak the sorbent for 1 minute, then slowly draw it through into the collection vial. d. Repeat the elution with a fresh 10 mL portion of a 1:9 acetone:n-hexane solution.[8] e. Apply full vacuum for 1 minute after the final elution to collect any remaining solvent.

4. Concentration: a. Concentrate the collected eluate to a final volume of 1.0 mL using a gentle stream of nitrogen in a warm water bath (~40°C).

5. Instrumental Analysis: a. Analyze the final 1.0 mL extract using GC-MS as detailed below.

Instrumental Analysis by GC-MS

Gas Chromatography combined with Mass Spectrometry is the preferred method for the sensitive and selective quantification of p,p'-DDD. Analysis can be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity or tandem MS (MS/MS) for higher selectivity.[11][12][13]

workflow cluster_prep Sample Preparation & Extraction cluster_analysis Analysis Sample Soil or Water Sample Extraction Solvent Extraction (e.g., Ultrasonic or SPE) Sample->Extraction Cleanup Extract Cleanup (e.g., Florisil) Extraction->Cleanup Concentration Concentration to 1 mL Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Processing & Quantification GCMS->Data

// Nodes for Soil Protocol soil_sample [label="Soil Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; soil_prep [label="Air Dry, Grind & Sieve"]; soil_extract [label="Ultrasonic Extraction\n(Petroleum Ether/Acetone)"]; soil_cleanup [label="Florisil Column Cleanup"]; soil_final [label="Final Extract (Soil)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for Water Protocol water_sample [label="Water Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; water_prep [label="Acidify & Spike"]; water_extract [label="Solid-Phase Extraction\n(C18 Cartridge)"]; water_elute [label="Elute with Acetone/Hexane"]; water_final [label="Final Extract (Water)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges for Soil Protocol soil_sample -> soil_prep; soil_prep -> soil_extract; soil_extract -> soil_cleanup; soil_cleanup -> soil_final;

// Edges for Water Protocol water_sample -> water_prep; water_prep -> water_extract; water_extract -> water_elute; water_elute -> water_final; } DOT Caption: Specific sample preparation workflows for soil and water.

Data Presentation

The performance of analytical methods for p,p'-DDD can vary based on the matrix, extraction technique, and instrumentation. The following tables summarize typical validation parameters and instrumental conditions.

Table 1: Method Validation Parameters for p,p'-DDD Quantification

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference(s)
WaterGC-MS2.0 ng/L3.3 ng/L84.0 - 96.5[14][15]
WaterGC-HSD5 ng/L--[16]
SedimentGC-MS-0.05 ng/g88 - 106[17]
SoilGC-ECD-15-200 µg/kg (fortification levels)>88[1]
Biota (Trout)GC-MS/MS0.6 - 8.3 µg/kg2 - 25 µg/kg73 - 112[18]

Note: LOD/LOQ and recovery values are highly matrix-dependent. The values presented are indicative and should be established by each laboratory.

Table 2: Example GC-MS Parameters for p,p'-DDD Analysis

ParameterSettingReference(s)
Gas Chromatograph
InstrumentAgilent 8890 GC or equivalent[11]
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film[12][15]
Inlet Temperature250°C[4]
Injection ModeSplitless[11]
Carrier GasHelium, constant flow at ~1.2 mL/min[12][15]
Oven ProgramInitial 70°C, hold 2 min; ramp 25°C/min to 150°C; ramp 3°C/min to 200°C; ramp 8°C/min to 280°C, hold 10 min.[15]
Mass Spectrometer
InstrumentAgilent 7000D QQQ or 5975C MSD or equivalent[11][15]
Ionization ModeElectron Impact (EI) at 70 eV[15]
MS Source Temp.230°C[15]
MS Quad Temp.150°C[15]
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[11]
Quantifier Ion (m/z)235[13]
Qualifier Ion(s) (m/z)165[13]
MRM Transition237.0 -> 165.1[11]

Considerations and Quality Control

  • Matrix Effects: Soil and water samples can contain co-extractives that interfere with GC-MS analysis. It is crucial to run matrix-matched calibration standards or use isotope-labeled internal standards to compensate for these effects.[19]

  • Quality Control: Each batch of samples should include a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) to monitor for contamination, accuracy, and precision.

  • Method Validation: Before routine use, the entire analytical method should be validated to determine its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the specific matrix of interest.[14][17]

References

Application Notes and Protocols for the Analysis of Persistent Organic Pollutants using p,p'-DDD-¹³C₁₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of persistent organic pollutants (POPs), with a specific focus on the use of p,p'-Dichlorodiphenyldichloroethane-¹³C₁₂ (p,p'-DDD-¹³C₁₂) as an internal standard. The use of ¹³C-labeled internal standards is a critical component of robust analytical methods for POPs, enabling accurate quantification by correcting for matrix effects and variations in sample preparation and analysis.[1][2][3]

Introduction to p,p'-DDD and its ¹³C₁₂ Labeled Analog

p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a metabolite of the well-known organochlorine pesticide p,p'-Dichlorodiphenyltrichloroethane (DDT). Due to their persistence, bioaccumulative nature, and potential for long-range environmental transport, DDT and its metabolites are classified as persistent organic pollutants (POPs) and are monitored in various environmental matrices.

Accurate and precise quantification of p,p'-DDD and other POPs is essential for environmental monitoring, human exposure assessment, and regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled internal standards, such as p,p'-DDD-¹³C₁₂, to achieve high accuracy and precision. The ¹³C₁₂-labeled standard is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and chromatographic analysis, allowing for effective correction of analytical variability.

Quantitative Data Summary

The following tables summarize the performance data for the analysis of p,p'-DDD and related organochlorine pesticides using methods that employ ¹³C-labeled internal standards. These data are compiled from various validated methods and research studies, demonstrating the expected performance across different environmental matrices.

Table 1: Method Performance for p,p'-DDD in Water and Soil

ParameterWaterSoilMethod Reference
Analyte p,p'-DDDp,p'-DDD
Internal Standard p,p'-DDD-¹³C₁₂p,p'-DDD-¹³C₁₂
Methodology HRGC/HRMS (EPA 1699)GC-MS/MS (QuEChERS)[4][5]
Recovery (%) 42 - 12070 - 120 (general POPs)[4][5]
Limit of Detection (LOD) Not Specified0.048 - 3.125 ng/g[5]
Limit of Quantification (LOQ) Not Specified0.5 - 20 ng/g[5]

Table 2: Method Performance for Organochlorine Pesticides in Biota (Human Plasma)

ParameterHuman PlasmaMethod Reference
Analytes 11 Monitored Pesticides[6]
Internal Standards ¹³C-labeled internal quantification standards[6]
Methodology Comprehensive Solid-Phase Extraction & HRMS[6]
Mean Recovery (%) 64 - 123[6]
Linearity (r²) 0.978 - 0.999[6]

Experimental Protocols

Protocol 1: Analysis of p,p'-DDD in Water and Soil by Isotope Dilution HRGC/HRMS (Based on US EPA Method 1699)

This protocol outlines the key steps for the determination of p,p'-DDD in water and soil samples using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with isotope dilution.[4][7][8]

1. Sample Preparation

  • Water Samples:

    • To a 1 L water sample, add a known amount of p,p'-DDD-¹³C₁₂ internal standard solution.

    • Perform a liquid-liquid extraction using dichloromethane.

    • Concentrate the extract using a Kuderna-Danish (K-D) apparatus.

    • Proceed to the cleanup step.

  • Soil/Sediment Samples:

    • Homogenize the soil or sediment sample.

    • To a 10-30 g aliquot, add a known amount of p,p'-DDD-¹³C₁₂ internal standard solution.

    • Extract the sample using an appropriate technique such as Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a suitable solvent (e.g., hexane/acetone).

    • Concentrate the extract.

    • Proceed to the cleanup step.

2. Extract Cleanup

  • Cleanup procedures are crucial to remove interfering co-extracted substances.[4]

  • Commonly used cleanup techniques for POPs analysis include:

    • Gel Permeation Chromatography (GPC) to remove lipids.

    • Adsorption chromatography using materials like silica (B1680970) gel, alumina, or Florisil.

3. Instrumental Analysis (HRGC/HRMS)

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimized for the separation of target analytes. A typical program might be: initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min.

  • High-Resolution Mass Spectrometer (HRMS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Monitor at least two characteristic ions for both the native p,p'-DDD and the ¹³C₁₂-labeled internal standard.

4. Quantification

  • Quantification is performed using the isotope dilution method. The concentration of the native analyte is calculated based on the ratio of the response of the native analyte to the response of the known amount of the ¹³C₁₂-labeled internal standard.

Protocol 2: Analysis of p,p'-DDD in Soil by QuEChERS and GC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food and environmental matrices.[5]

1. Sample Extraction (QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add a known amount of p,p'-DDD-¹³C₁₂ internal standard solution.

  • Add 10 mL of acetonitrile (B52724).

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at >3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and magnesium sulfate).

  • Vortex for 30 seconds.

  • Centrifuge at >3000 rcf for 5 minutes.

  • The supernatant is ready for GC-MS/MS analysis.

3. Instrumental Analysis (GC-MS/MS)

  • Gas Chromatograph (GC) Conditions: Similar to Protocol 1.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both native p,p'-DDD and the ¹³C₁₂-labeled internal standard to enhance selectivity and sensitivity.[9]

4. Quantification

  • Quantification is performed using the internal standard method, where the peak area ratio of the native analyte to the ¹³C₁₂-labeled internal standard is used to determine the concentration from a calibration curve.

Diagrams

Experimental_Workflow_POPs_Analysis cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Biota) Spike Spike with p,p'-DDD-13C12 Internal Standard Sample->Spike Extraction Extraction (LLE, ASE, QuEChERS) Spike->Extraction Cleanup Cleanup (GPC, SPE, d-SPE) Extraction->Cleanup GCMS GC-MS or GC-MS/MS Analysis Cleanup->GCMS Quant Quantification (Isotope Dilution) GCMS->Quant Result Final Concentration Report Quant->Result

Caption: General workflow for POPs analysis using an internal standard.

Signaling_Pathway_Placeholder cluster_exposure Exposure & Uptake cluster_metabolism Metabolism cluster_effects Biological Effects POP_Source Source of POPs (e.g., Contaminated Soil) Organism Organism (e.g., Human, Wildlife) POP_Source->Organism Uptake DDT p,p'-DDT DDD p,p'-DDD DDT->DDD Metabolic Transformation DDE p,p'-DDE DDT->DDE Metabolic Transformation Bioaccumulation Bioaccumulation in Fatty Tissues DDD->Bioaccumulation DDE->Bioaccumulation Endocrine_Disruption Endocrine Disruption Bioaccumulation->Endocrine_Disruption Adverse_Health_Effects Adverse Health Effects Endocrine_Disruption->Adverse_Health_Effects

Caption: Simplified overview of POPs exposure and effects.

References

Application Notes and Protocols for p,p'-DDD-¹³C₁₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a metabolite of the organochlorine pesticide p,p'-DDT. Due to its persistence in the environment and potential endocrine-disrupting effects, accurate quantification of p,p'-DDD in various matrices is crucial for environmental monitoring and toxicological studies.[1][2][3][4][5] p,p'-DDD-¹³C₁₂ is a stable isotope-labeled internal standard used for the precise and accurate quantification of p,p'-DDD by isotope dilution mass spectrometry (IDMS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[6] The use of a ¹³C-labeled internal standard is the gold standard for quantitative analysis as it co-elutes with the unlabeled analyte and experiences similar matrix effects, leading to highly reliable results. This document provides detailed protocols for the preparation and storage of p,p'-DDD-¹³C₁₂ stock solutions to ensure their integrity and proper use in research and analytical applications.

Physicochemical Properties and Safety Information

p,p'-DDD-¹³C₁₂ shares the same chemical and physical properties as its unlabeled counterpart, with the exception of its molecular weight. As ¹³C is a stable, non-radioactive isotope, no special radiological precautions are necessary.[7] However, the chemical toxicity of p,p'-DDD-¹³C₁₂ is equivalent to that of p,p'-DDD. Therefore, it is essential to handle this compound with appropriate safety measures.

Table 1: Physicochemical Properties of p,p'-DDD

PropertyValueReference
Appearance Colorless crystalline solid[1][2]
Molecular Formula C₁₄H₁₀Cl₄[1][2][4]
Molecular Weight (unlabeled) 320.04 g/mol [1][2][3][4]
Molecular Weight (¹³C₁₂ labeled) 331.95 g/mol
Melting Point 109-110 °C[2][8]
Water Solubility Very low (e.g., 0.05 mg/L at 25°C)[8]
Organic Solvent Solubility Soluble in most organic solvents[2][4][9]

Safety Precautions:

  • Always handle p,p'-DDD-¹³C₁₂ in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Preparation of p,p'-DDD-¹³C₁₂ Stock Solutions

The accurate preparation of stock solutions is critical for reliable quantitative analysis. The following protocols outline the steps for preparing a primary stock solution and subsequent working solutions.

Materials and Equipment
  • p,p'-DDD-¹³C₁₂ (solid, high purity)

  • High-purity solvents (e.g., acetone (B3395972), toluene, methanol, hexane, DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with PTFE-lined caps (B75204)

  • Sonicator (optional)

Protocol for Preparation of a 1 mg/mL Primary Stock Solution
  • Weighing: Accurately weigh approximately 10 mg of p,p'-DDD-¹³C₁₂ into a clean weighing dish. Record the exact weight.

  • Dissolution: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of a suitable solvent (e.g., acetone or toluene) to the flask to dissolve the solid. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the primary stock solution at ≤ -20°C.

Table 2: Solubility of p,p'-DDD in Common Organic Solvents

SolventSolubilityNotes
Acetone High (e.g., 58 g/L for p,p'-DDT)A commonly used solvent for preparing stock solutions of organochlorine pesticides.[10]
Toluene HighAnother suitable solvent for non-polar compounds.
Methanol Moderate
Hexane ModerateOften used as a solvent for GC-based analysis.
DMSO High (e.g., 100 mg/mL)May require sonication or gentle heating to fully dissolve.[3]
Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to the desired concentrations for use in experiments, such as creating calibration curves.

  • Equilibration: Allow the primary stock solution to equilibrate to room temperature before use to prevent condensation and changes in concentration.

  • Dilution Calculation: Calculate the volume of the primary stock solution required to prepare the desired concentration of the working solution. For example, to prepare 1 mL of a 10 µg/mL working solution from a 1 mg/mL stock solution, you would need 10 µL of the stock solution.

  • Preparation: Using a calibrated pipette, transfer the calculated volume of the primary stock solution into a volumetric flask. Dilute to the final volume with the appropriate solvent.

  • Homogenization and Storage: Mix the working solution thoroughly and transfer it to a labeled amber glass vial. Store working solutions at ≤ -20°C.

Storage and Stability

Proper storage of p,p'-DDD-¹³C₁₂ stock solutions is essential to maintain their accuracy and extend their shelf life.

Table 3: Recommended Storage Conditions and Stability

FormStorage TemperatureExpected StabilityNotes
Solid -20°C≥ 4 yearsStore in a desiccator to protect from moisture.[1]
Stock Solution ≤ -20°C2-8 yearsStore in amber glass vials with PTFE-lined caps to prevent photodegradation and solvent evaporation.[11]
Working Solutions ≤ -20°CAt least 1 monthAliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Best Practices for Storage:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use vials to minimize the number of times the main stock is warmed to room temperature.

  • Protect from Light: Store solutions in amber vials or in the dark to prevent photodegradation.

  • Use Inert Containers: Glass vials with PTFE-lined caps are recommended to prevent leaching of contaminants and solvent evaporation.

  • Regularly Check for Precipitation: Before each use, visually inspect the solution for any signs of precipitation. If precipitation is observed, gently warm the solution and sonicate to redissolve the analyte.

Application: Use of p,p'-DDD-¹³C₁₂ as an Internal Standard in GC-MS Analysis

p,p'-DDD-¹³C₁₂ is an ideal internal standard for the quantification of p,p'-DDD in various matrices. The following is a general workflow for its use in a typical analytical method.

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Environmental/Biological Sample Spike Spike with p,p'-DDD-¹³C₁₂ Internal Standard Sample->Spike Extraction Sample Extraction (e.g., LLE, SPE) Spike->Extraction Concentration Concentration and Solvent Exchange Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Calibration Prepare Calibration Curve Standards with IS Calibration->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification using Response Ratios Integration->Quantification Report Final Report Quantification->Report

Workflow for quantification of p,p'-DDD using p,p'-DDD-¹³C₁₂ as an internal standard.

Protocol for Preparation of a Calibration Curve
  • Prepare a Series of Standard Solutions: From your p,p'-DDD (unlabeled) stock solution, prepare a series of calibration standards at different concentrations (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) in a suitable solvent like hexane.

  • Spike with Internal Standard: To each calibration standard, add a constant amount of the p,p'-DDD-¹³C₁₂ working solution (e.g., a final concentration of 20 ng/mL).

  • Analyze by GC-MS: Inject each calibration standard into the GC-MS system and acquire the data in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both p,p'-DDD and p,p'-DDD-¹³C₁₂.

  • Construct the Calibration Curve: For each calibration point, calculate the response ratio of the peak area of the native p,p'-DDD to the peak area of the p,p'-DDD-¹³C₁₂ internal standard. Plot the response ratio against the concentration of the native p,p'-DDD to generate the calibration curve.

Signaling Pathway of p,p'-DDD

p,p'-DDD is known to be an endocrine disruptor, primarily through its interaction with the estrogen and androgen signaling pathways.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDD p,p'-DDD ER Estrogen Receptor (ER) DDD->ER Agonist AR Androgen Receptor (AR) DDD->AR Antagonist ER_dimer ER_dimer ER->ER_dimer Dimerization AR_dimer AR_dimer AR->AR_dimer Dimerization HSP HSP ER_HSP ER-HSP Complex ER_HSP->ER Dissociation AR_HSP AR-HSP Complex AR_HSP->AR Dissociation ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription ARE Androgen Response Element (ARE) Cellular_Response Altered Cellular Response Gene_Transcription->Cellular_Response ER_dimer->ERE Binds to AR_dimer->ARE Binding Blocked

Simplified signaling pathway of p,p'-DDD as an endocrine disruptor.

p,p'-DDD can act as an agonist for the estrogen receptor (ER), mimicking the effects of estrogen and leading to the transcription of estrogen-responsive genes. Conversely, it can act as an antagonist to the androgen receptor (AR), blocking the normal binding of androgens and inhibiting the transcription of androgen-responsive genes. These interactions can lead to a variety of adverse health effects.[1][3]

References

Application Note: High-Sensitivity Quantification of p,p'-DDD in Environmental and Biological Matrices using LC-MS/MS with a Carbon-13 Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of p,p'-dichlorodiphenyldichloroethane (p,p'-DDD), a metabolite of the pesticide DDT. To ensure high accuracy and precision, the method utilizes a stable isotope-labeled internal standard, p,p'-DDD-¹³C₁₂. Detailed protocols are provided for sample preparation from complex matrices, including soil and human serum, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for environmental monitoring, toxicological studies, and pharmacokinetic analysis in drug development.

Introduction

p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a significant metabolite of the persistent organic pollutant p,p'-DDT. Due to its persistence in the environment and potential for bioaccumulation, sensitive and accurate quantification of p,p'-DDD in various matrices is crucial for assessing environmental contamination and human exposure. LC-MS/MS offers superior selectivity and sensitivity for the analysis of such compounds. The use of a stable isotope-labeled internal standard, such as p,p'-DDD-¹³C₁₂, is critical for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring the reliability of quantitative results.[1] This application note provides a comprehensive guide for the development and application of an LC-MS/MS method for p,p'-DDD analysis.

Experimental Protocols

Sample Preparation

This protocol is adapted from ultrasonic extraction methods for persistent organic pollutants in soil.[2][3][4]

  • Sample Homogenization: Air-dry the soil sample to remove excess moisture and sieve it to ensure homogeneity.

  • Weighing: Accurately weigh 5.0 g of the homogenized soil into a 50 mL centrifuge tube.

  • Fortification: Spike the sample with the p,p'-DDD-¹³C₁₂ internal standard solution and let it equilibrate for 30 minutes.

  • Extraction: Add 10 mL of a 1:1 (v/v) mixture of acetone (B3395972) and dichloromethane (B109758) to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction (steps 4-7) on the soil pellet with a fresh 10 mL of the extraction solvent.

  • Solvent Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water) and vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

This protocol utilizes a protein precipitation approach for sample cleanup.

  • Sample Thawing: Thaw frozen human serum samples at room temperature.

  • Aliquoting: Pipette 200 µL of serum into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the p,p'-DDD-¹³C₁₂ internal standard solution to the serum and vortex briefly.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile (B52724) to the tube to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Method

The following are typical starting conditions and may require optimization based on the specific instrument and column used.

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: Recommended Liquid Chromatography Conditions.

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode.

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 2: Mass Spectrometry Source Conditions.

The following MRM transitions are monitored for the quantification and confirmation of p,p'-DDD and its internal standard. The transitions for p,p'-DDD-¹³C₁₂ are inferred from the native compound with a +12 Da mass shift. Collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
p,p'-DDD234.9165.010032Quantifier
p,p'-DDD234.9199.010016Qualifier
p,p'-DDD-¹³C₁₂246.9177.010032Quantifier
p,p'-DDD-¹³C₁₂246.9211.010016Qualifier

Table 3: MRM Transitions and Optimized MS/MS Parameters.[5]

Data Presentation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the tables below.

AnalyteCalibration Range (ng/mL)
p,p'-DDD0.1 - 100>0.995

Table 4: Linearity of the LC-MS/MS Method.

AnalyteLOD (ng/mL)LOQ (ng/mL)
p,p'-DDD0.030.1

Table 5: Limits of Detection and Quantification.[6][7]

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
0.50.4896.08.5
5.05.1102.05.2
50.048.997.83.1

Table 6: Accuracy and Precision Data.

Visualizations

Logical Workflow for LC-MS/MS Method Development

The following diagram illustrates the logical steps involved in the development and validation of the LC-MS/MS method described in this application note.

method_development_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application define_analyte Define Analyte & IS (p,p'-DDD & p,p'-DDD-13C12) lit_review Literature Review (Existing Methods) define_analyte->lit_review ms_optimization MS Optimization (Tune & Select MRM) lit_review->ms_optimization lc_development LC Development (Column & Mobile Phase) ms_optimization->lc_development sample_prep Sample Prep Dev. (Extraction/Cleanup) lc_development->sample_prep linearity Linearity & Range sample_prep->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy_precision Accuracy & Precision lod_loq->accuracy_precision matrix_effects Matrix Effects accuracy_precision->matrix_effects sample_analysis Routine Sample Analysis matrix_effects->sample_analysis

Caption: LC-MS/MS Method Development Workflow.

Signaling Pathway of p,p'-DDT-Induced Apoptosis

p,p'-DDD is a metabolite of p,p'-DDT, and they share similar toxicological profiles. This diagram illustrates a proposed signaling pathway for p,p'-DDT-induced apoptosis in human liver cells, which is relevant to understanding the potential toxicological effects of p,p'-DDD.[8]

ddt_apoptosis_pathway cluster_ros ROS Generation cluster_mito Mitochondrial Pathway cluster_fasl FasL-Dependent Pathway ddt p,p'-DDT Exposure ros Increased ROS ddt->ros delta_psi Decrease in ΔΨm ros->delta_psi nfkb NF-κB Activation ros->nfkb cyto_c Cytochrome c Release delta_psi->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3_mito Caspase-3 Activation caspase9->caspase3_mito apoptosis Apoptosis caspase3_mito->apoptosis fasl FasL Expression nfkb->fasl caspase3_fasl Caspase-3 Activation fasl->caspase3_fasl caspase3_fasl->apoptosis

Caption: p,p'-DDT-Induced Apoptosis Signaling.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive tool for the quantification of p,p'-DDD in complex environmental and biological matrices. The use of a stable isotope-labeled internal standard, p,p'-DDD-¹³C₁₂, ensures high accuracy and precision by compensating for matrix effects and procedural losses. The detailed protocols for sample preparation and optimized instrument parameters can be readily implemented in analytical laboratories for routine monitoring and research applications.

References

Application of p,p'-DDD-¹³C₁₂ in Wildlife Toxicology Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of p,p'-Dichlorodiphenyldichloroethane-¹³C₁₂ (p,p'-DDD-¹³C₁₂) in wildlife toxicology studies. The use of carbon-13 (¹³C) labeled internal standards, such as p,p'-DDD-¹³C₁₂, is a critical component of modern analytical chemistry, offering enhanced accuracy and precision in the quantification of their corresponding unlabeled analytes in complex biological matrices. This is particularly crucial in wildlife toxicology, where the accurate measurement of persistent organic pollutants (POPs) like p,p'-DDD is essential for assessing exposure, bioaccumulation, and potential health risks to various species.

Introduction to p,p'-DDD and its Toxicological Significance

p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a metabolite of the well-known organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Although DDT has been banned in many countries for decades, its persistence in the environment and the continued use in some regions for vector control mean that its metabolites, including p,p'-DDD, are still widely detected in wildlife.[1] p,p'-DDD itself was also used as an insecticide.

Like its parent compound, p,p'-DDD is a persistent, bioaccumulative, and toxic substance. It biomagnifies through the food web, leading to high concentrations in top predators such as birds of prey, marine mammals, and fish-eating birds.[2] Exposure to p,p'-DDD and other DDT-related compounds has been linked to a range of adverse health effects in wildlife, including endocrine disruption, reproductive impairment, and immunosuppression.[3][4] Therefore, accurate monitoring of p,p'-DDD levels in wildlife tissues is paramount for understanding the ongoing ecological risks posed by historical and current DDT contamination.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of p,p'-DDD-¹³C₁₂ as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). This technique is considered a definitive analytical method due to its high accuracy and precision. In IDMS, a known amount of the isotopically labeled standard (p,p'-DDD-¹³C₁₂) is added to the sample at the beginning of the analytical procedure. This "spiked" sample is then subjected to extraction, cleanup, and analysis, typically by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).

Because the labeled internal standard is chemically identical to the native analyte (p,p'-DDD), it behaves similarly during all sample preparation steps. Any losses of the analyte during extraction and cleanup will be mirrored by proportional losses of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard in the mass spectrometer, the initial concentration of the native analyte in the sample can be accurately calculated, correcting for any procedural losses or variations in instrument response. The use of ¹³C-labeled standards is particularly advantageous as they co-elute with the native analyte, providing the most effective compensation for matrix effects and ion suppression.[5]

Quantitative Data from Wildlife Toxicology Studies

The following tables summarize quantitative data for p,p'-DDD concentrations reported in various wildlife species. These studies often utilize isotope dilution methods with labeled internal standards to ensure data quality.

Table 1: Geometric Mean Concentrations of p,p'-DDD in the Blubber of Eastern North Pacific Gray Whales (Eschrichtius robustus)

Life-History ParameterGeometric Mean Concentration (ng/g lipid weight)95% Confidence Interval (ng/g lipid weight)
Calves2.031.39–2.98
Yearlings0.730.50–1.08
Subadults4.923.53–6.86
Adults1.771.16–2.70
Lactating Females0.340.21–0.55
Pregnant Females1.180.80–1.73
Mature Males1.210.81–1.80
Immature Males1.120.88–1.43

Data sourced from a 2022 study on persistent organic pollutants in gray whales.[3]

Table 2: Concentration Ranges of ΣDDTs (including p,p'-DDD) in Antarctic Marine Mammals

SpeciesTissueΣDDTs Concentration Range (ng/g lipid weight)
Killer Whale (Type C)Blubber12 - 4,600
Weddell SealBlubber13 - 1,600
Ross SealBlubber<1.5 - 1,700
Crabeater SealBlubber<1.5 - 1,700

Data from a study on the bioaccumulation of persistent organic pollutants in Antarctic marine mammals.[6]

Table 3: Average Concentrations of p,p'-DDD and other DDT-Related Compounds in Southern California Bottlenose Dolphins (Tursiops truncatus)

CompoundAverage Concentration (μg/g lipid)Standard Deviation
p,p'-DDE 17160
p,p'-DDD 1910
o,p'-DDE--
TCPM Isomers (sum of 5)1910
4,4′,4″-TCPMOH--
Total DDTs 20762

Data from a study on newly identified DDT-related compounds in Southern California bottlenose dolphins.

Experimental Protocols

The following is a generalized protocol for the determination of p,p'-DDD in wildlife tissues using p,p'-DDD-¹³C₁₂ as an internal standard, based on common practices for organochlorine pesticide analysis.

Sample Preparation and Extraction (QuEChERS-based approach)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Sample Homogenization:

    • Thaw frozen tissue samples (e.g., liver, blubber, muscle) to room temperature.

    • Weigh approximately 1-2 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube. For fatty tissues like blubber, a smaller sample size may be necessary.

    • Record the exact weight.

  • Internal Standard Spiking:

    • Spike the sample with a known amount of p,p'-DDD-¹³C₁₂ internal standard solution in a suitable solvent (e.g., isooctane (B107328) or nonane). The spiking level should be chosen to be within the calibration range of the instrument.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate for the AOAC official method 2007.01).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube.

  • Cleanup:

    • The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. For fatty matrices, a common combination is primary secondary amine (PSA) to remove organic acids and some sugars, C18 to remove lipids, and MgSO₄ to remove residual water.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer a 4 mL aliquot of the cleaned extract to a clean tube.

    • Evaporate the extract to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of a suitable solvent for GC-MS analysis (e.g., hexane (B92381) or isooctane).

GC-MS/MS Analysis
  • Instrumentation:

    • A gas chromatograph coupled to a tandem quadrupole mass spectrometer (GC-MS/MS) is recommended for high selectivity and sensitivity.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, then ramp to 300 °C at 5 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS/MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • p,p'-DDD (native): Precursor ion (e.g., m/z 235) to product ions (e.g., m/z 165 and m/z 199).

      • p,p'-DDD-¹³C₁₂ (labeled): Precursor ion (e.g., m/z 247) to product ions (e.g., m/z 176 and m/z 210).

      • Note: Specific MRM transitions should be optimized for the instrument being used.

  • Quantification:

    • Create a multi-level calibration curve using standards containing known concentrations of native p,p'-DDD and a constant concentration of the p,p'-DDD-¹³C₁₂ internal standard.

    • Plot the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

    • Calculate the concentration of p,p'-DDD in the samples by applying the response ratio from the sample analysis to the calibration curve.

Visualizations

Metabolic Pathway of p,p'-DDT

The following diagram illustrates the primary metabolic pathways of p,p'-DDT in wildlife, leading to the formation of p,p'-DDD and other metabolites.

DDT p,p'-DDT DDD p,p'-DDD DDT->DDD Reductive Dechlorination DDE p,p'-DDE DDT->DDE Dehydrochlorination DDMU p,p'-DDMU DDD->DDMU Dehydrochlorination DDMS p,p'-DDMS DDMU->DDMS DDNU p,p'-DDNU DDMS->DDNU DDOH p,p'-DDOH DDNU->DDOH DDA p,p'-DDA (excreted) DDOH->DDA

Caption: Metabolic pathway of p,p'-DDT to p,p'-DDD and other metabolites.

Experimental Workflow

The following diagram outlines the general experimental workflow for the analysis of p,p'-DDD in wildlife tissues using p,p'-DDD-¹³C₁₂ as an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Wildlife Tissue (e.g., liver, blubber) Homogenization Homogenization Sample->Homogenization Spiking Spiking with p,p'-DDD-13C12 Homogenization->Spiking Extraction QuEChERS Extraction (Acetonitrile + Salts) Spiking->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup d-SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Evaporation Evaporation & Reconstitution Centrifugation2->Evaporation GCMS GC-MS/MS Analysis Evaporation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for p,p'-DDD analysis in wildlife tissues.

Conclusion

The use of p,p'-DDD-¹³C₁₂ as an internal standard in conjunction with isotope dilution mass spectrometry provides a robust and reliable method for the quantification of p,p'-DDD in wildlife toxicology studies. This approach ensures high-quality data, which is essential for accurate risk assessment and for monitoring the long-term trends of these persistent pollutants in the environment. The protocols and data presented here serve as a valuable resource for researchers and professionals working to understand and mitigate the impacts of DDT and its metabolites on wildlife populations.

References

Determining p,p'-DDD in Fish and Marine Mammals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) in fish and marine mammal tissues. p,p'-DDD is a metabolite of the organochlorine pesticide DDT and its presence in aquatic ecosystems is a significant concern due to its persistence, bioaccumulation, and potential toxic effects.[1][2] Accurate and reliable analytical methods are crucial for monitoring its levels in biota and assessing the associated risks to wildlife and human health.

Overview of Analytical Approaches

The determination of p,p'-DDD in biological matrices such as fish and marine mammal tissues typically involves a multi-step process encompassing sample preparation (extraction and cleanup) followed by instrumental analysis. Gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) is the most common analytical technique employed for the quantification of p,p'-DDD.[1][3][4]

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes key quantitative data from various studies on the determination of p,p'-DDD and related compounds in fish and marine mammals. This allows for a comparison of method performance characteristics such as recovery rates, limits of detection (LODs), and limits of quantification (LOQs).

MatrixAnalyte(s)Extraction MethodCleanup MethodAnalytical MethodRecovery (%)LOD/LOQReference
Fish Oilp,p'-DDT, p,p'-DDE, p,p'-DDDNot SpecifiedSingle-step cleanupGC-ECDNot SpecifiedLOD: 2.6-4.7 pg/µL[5]
Fish TissueOCPs including p,p'-DDDHexane-acetone extractionAlumina columnGC-ECD98% (for p,p'-DDT and metabolites)Not Specified[3]
Fish TissueOCPs including p,p'-DDDPorous membrane bag extraction with tolueneNot requiredGC-MSNot SpecifiedLOD: 1.5-6.8 ng/g[6]
Mussel TissueOCPs including p,p'-DDDModified QuEChERSSilica (B1680970) SPEGC/MS/MSNot SpecifiedNot Specified[7]
Whale Blubber6PPD-Q and OCPsMulti-residue extractionAlumina-silica chromatographyGC-MS/MS60-100% (surrogate recovery)LOQ: 0.03-0.12 ng/g ww[8][9]
Fish Tissuep,p'-DDT and metabolitesSpiked samplesNot SpecifiedGC-ECD and GC-MSNot SpecifiedChecked at various concentrations[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the determination of p,p'-DDD in fish and marine mammal tissues.

Protocol 1: Pressurized Liquid Extraction (PLE) with In-Cell Cleanup for Fish Tissue

This protocol is adapted from a high-throughput method developed for the analysis of various organochlorine compounds.[10]

3.1.1. Sample Preparation and Homogenization

  • Obtain a representative sample of fish tissue (e.g., muscle, liver) or marine mammal blubber.

  • If necessary, remove skin and bones from fish samples.

  • Homogenize the tissue to a uniform consistency using a high-speed blender or tissue homogenizer.

  • Determine the moisture content of a subsample by drying at 100°C for at least 48 hours.

  • Weigh approximately 10 g of the homogenized tissue into a beaker.

  • Mix the tissue with a drying agent like diatomaceous earth or anhydrous sodium sulfate (B86663) until a free-flowing powder is obtained.

3.1.2. Pressurized Liquid Extraction (PLE) and In-Cell Cleanup

  • Pack a stainless steel extraction cell (e.g., 34 mL) with alternating layers of adsorbents. A suggested packing order from bottom to top is:

    • Glass wool plug

    • ~5 g Celite

    • ~0.5 g Carbopack

    • ~5 g Silica gel

    • ~10 g Florisil

    • ~10 g Alumina

  • Transfer the sample-drying agent mixture into the packed extraction cell.

  • Place the cell into the PLE system.

  • Extract the sample using the following parameters:

    • Solvent: Dichloromethane (B109758):Hexane (1:1, v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 5 minutes

    • Number of cycles: 2

  • Collect the extract in a collection vial.

3.1.3. Post-Extraction Concentration

  • Concentrate the collected extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The extract is now ready for instrumental analysis.

Protocol 2: Modified QuEChERS Extraction and Solid-Phase Extraction (SPE) Cleanup for Shellfish

This protocol is based on a method developed for the determination of various organic contaminants in shellfish.[7]

3.2.1. Sample Homogenization and Extraction

  • Weigh 2 g of homogenized mussel tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add appropriate internal standards.

  • Add 13 mL of deionized water and two ceramic homogenizers. Vortex for 1 minute.

  • Add 15 mL of extraction solvent (1% acetic acid in acetonitrile). Vortex for 1 minute.

  • Add the QuEChERS AOAC salt mix (e.g., 6 g MgSO₄, 1.5 g NaCl, 1.5 g Na₃Citrate·2H₂O, 0.75 g Na₂HCitrate·1.5H₂O). Shake vigorously for 1 minute.

  • Centrifuge the tube at 3900 rpm for 5 minutes.

  • Transfer the upper acetonitrile (B52724) layer to a clean tube containing 1 g of anhydrous sodium sulfate to remove residual water.

3.2.2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a 1 g silica SPE cartridge with 10 mL of dichloromethane (DCM) followed by 20 mL of hexane.

  • Concentrate 10 mL of the acetonitrile extract to approximately 0.5 mL and exchange the solvent to hexane.

  • Load the concentrated extract onto the conditioned silica SPE cartridge.

  • Elute the analytes with 13 mL of 40:60 DCM:hexane.

  • Concentrate the eluate to a final volume of 0.5 mL for GC-MS/MS analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are general GC-MS parameters that can be adapted for the analysis of p,p'-DDD.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.[7]

  • Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar non-polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Inlet: Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 270°C, hold for 1 minute.

    • Ramp 2: 2°C/min to 290°C, hold for 3 minutes.[1]

  • Ion Source Temperature: 230-320°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. For p,p'-DDD, characteristic ions would be monitored.

3.3.1. Quality Control

  • Analyze a method blank, a matrix spike, and a laboratory control sample with each batch of samples.

  • Inject a performance evaluation standard containing p,p'-DDT at regular intervals to monitor for potential breakdown to p,p'-DDD and p,p'-DDE in the GC inlet.[11]

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Experimental_Workflow_PLE cluster_sample_prep Sample Preparation cluster_extraction Extraction and Cleanup cluster_analysis Analysis Sample Fish/Marine Mammal Tissue Homogenization Homogenization Sample->Homogenization Drying Mixing with Drying Agent Homogenization->Drying PLE Pressurized Liquid Extraction (PLE) with In-Cell Cleanup Drying->PLE Concentration Concentration PLE->Concentration GCMS GC-MS/MS Analysis Concentration->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for p,p'-DDD analysis using PLE.

Experimental_Workflow_QuEChERS cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Shellfish Tissue Homogenization Homogenization Sample->Homogenization QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Homogenization->QuEChERS Centrifugation Centrifugation QuEChERS->Centrifugation SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Centrifugation->SPE Acetonitrile Layer Concentration Concentration SPE->Concentration GCMS GC-MS/MS Analysis Concentration->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for p,p'-DDD analysis using QuEChERS.

References

Troubleshooting & Optimization

Technical Support Center: p,p'-DDD-13C12 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analysis of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) using its carbon-13 labeled internal standard (p,p'-DDD-13C12).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) form of p,p'-DDD where twelve carbon-12 atoms are replaced with carbon-13 atoms. It is used as an internal standard in quantitative analysis, particularly with mass spectrometry-based methods like GC-MS/MS. Because its chemical and physical properties are nearly identical to the unlabeled p,p'-DDD (the analyte), it co-elutes chromatographically and experiences similar effects during sample preparation (extraction, cleanup) and analysis (injection, ionization). This allows it to compensate for variations in sample matrix, extraction efficiency, and instrument response, leading to more accurate and precise quantification of p,p'-DDD.

Q2: What are the typical acceptance criteria for this compound recovery?

A2: While specific criteria can vary by laboratory and regulatory method, a general guideline for internal standard recovery in environmental and biological analyses is a range of 70-130%. However, consistency is often more critical than absolute recovery. A low but consistent recovery can still provide accurate results. Significant variability in recovery between samples can indicate a problem with the analytical method. For many regulated methods, if the internal standard recovery is outside the established range, the data for that sample may be considered suspect.

Q3: Can this compound be used to quantify other DDT metabolites?

A3: It is best practice to use a specific labeled internal standard for each analyte being quantified. While this compound will behave similarly to other DDT metabolites like p,p'-DDE and p,p'-DDT, there can be differences in their extraction efficiencies and instrument responses. For the most accurate results, it is recommended to use the corresponding labeled internal standard for each target analyte (e.g., p,p'-DDE-13C12 for p,p'-DDE).

Troubleshooting Guides

Issue 1: Poor or Inconsistent Internal Standard (this compound) Recovery

Symptoms:

  • The peak area of this compound is significantly lower than in the calibration standards.

  • The recovery of this compound is highly variable across a batch of samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Action
Pipetting or Dilution Errors Verify the concentration of the this compound spiking solution. Ensure that pipettes are properly calibrated and that the correct volume is being added to each sample. Prepare a fresh dilution of the internal standard and re-spike a subset of samples.
Degradation During Sample Preparation p,p'-DDD can be susceptible to degradation under certain conditions. Ensure that the sample preparation workflow (e.g., QuEChERS) does not involve harsh pH conditions or high temperatures that could degrade the internal standard.
Matrix Effects Complex sample matrices can suppress the ionization of this compound in the mass spectrometer source. Improve sample cleanup to remove interfering matrix components. Consider diluting the sample extract to reduce the concentration of matrix components.
Incomplete Extraction The extraction solvent and conditions may not be optimal for the sample matrix. Ensure thorough homogenization and mixing during the extraction step. For soil samples, ensure adequate hydration before adding the extraction solvent.
Issue 2: Analyte (p,p'-DDD) Peak Tailing or Broadening

Symptoms:

  • The chromatographic peak for p,p'-DDD is asymmetrical (tails).

  • The peak is wider than expected, leading to poor resolution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Action
Active Sites in the GC System Active sites in the GC inlet liner, column, or connections can cause polar or sensitive compounds to tail. Deactivate the inlet liner by silanization or use a pre-deactivated liner. Trim the first few centimeters of the analytical column to remove any accumulated non-volatile residues.
Column Contamination Contamination from previous injections can affect peak shape. Bake out the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, the column may need to be replaced.
Improper Column Installation An improper column installation can lead to dead volume and peak broadening. Reinstall the column, ensuring a clean, square cut and the correct insertion depth into the inlet and detector.
Injector Temperature Too Low If the injector temperature is too low, p,p'-DDD may not vaporize efficiently, leading to band broadening. Ensure the injector temperature is appropriate for the analysis of semi-volatile compounds.

Experimental Protocols

Protocol: Analysis of p,p'-DDD in Soil using QuEChERS and GC-MS/MS

This protocol provides a general procedure for the extraction and analysis of p,p'-DDD in soil samples using this compound as an internal standard.

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to hydrate (B1144303) the soil.

  • Spike the sample with an appropriate volume of this compound solution.

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the acetonitrile supernatant to a clean tube for dispersive solid-phase extraction (d-SPE) cleanup.

  • Add the d-SPE cleanup sorbent (e.g., MgSO4, PSA, and C18) to the supernatant.

  • Vortex for 1 minute and centrifuge at high speed for 2 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Analysis

The following table provides typical GC-MS/MS parameters for the analysis of p,p'-DDD.

Parameter Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 7000D Triple Quadrupole or equivalent
Column HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Mode Pulsed Splitless
Oven Program 70 °C (hold 1 min), ramp to 180 °C at 25 °C/min, then to 300 °C at 5 °C/min (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ion Source Electron Ionization (EI) at 70 eV
MSD Transfer Line 290 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

3. Data Acquisition and Processing

The following table lists recommended Multiple Reaction Monitoring (MRM) transitions for p,p'-DDD and its labeled internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
p,p'-DDD235.0165.120Quantifier
235.0199.115Qualifier
This compound247.0171.120Internal Standard

Visualizations

Caption: Troubleshooting workflow for poor internal standard recovery.

Technical Support Center: Troubleshooting Signal Suppression with p,p'-DDD-13C12

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression issues when using p,p'-DDD-13C12 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern when using this compound?

A1: Signal suppression, also known as ion suppression, is a phenomenon in mass spectrometry where the signal intensity of a target analyte (and/or its internal standard, such as this compound) is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2][3] This is a significant concern as it can lead to inaccurate and unreliable quantification, underestimation of the analyte concentration, and reduced assay sensitivity.[3][4] The suppression occurs in the ion source of the mass spectrometer, where competition for ionization efficiency happens between the analyte of interest and matrix components.[3]

Q2: I am observing a lower than expected signal for my this compound internal standard. What are the potential causes?

A2: A low signal for this compound can stem from several factors, primarily related to matrix effects.[1][2][5] The most common causes include:

  • Co-eluting Matrix Components: Lipids, salts, proteins, and other endogenous or exogenous substances in your sample can co-elute with this compound and interfere with its ionization.[3][4]

  • Poor Sample Preparation: Inefficient sample cleanup can lead to a higher concentration of interfering matrix components being introduced into the LC-MS system.[6][7]

  • Chromatographic Issues: Inadequate chromatographic separation between this compound and matrix interferences can result in significant signal suppression.[8][9]

  • Ionization Source Contamination: A dirty or contaminated ion source can contribute to poor ionization and signal loss.[10]

Troubleshooting Guides

Guide 1: Diagnosing Signal Suppression

If you suspect signal suppression is affecting your this compound signal, the following experiment can help confirm its presence and identify the problematic regions in your chromatogram.

Experimental Protocol: Post-Column Infusion

Objective: To identify regions of ion suppression in the chromatographic run.

Methodology:

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.

  • Set up your LC-MS system with the analytical column.

  • Using a syringe pump and a T-piece, continuously infuse the this compound solution into the mobile phase stream after the analytical column and before the mass spectrometer ion source.

  • Inject a blank matrix extract (a sample prepared in the same way as your study samples, but without the analyte or internal standard) onto the column.

  • Monitor the signal of the infused this compound. A drop in the baseline signal at specific retention times indicates the elution of matrix components that are causing ion suppression.

Data Interpretation:

ObservationInterpretation
Stable baseline signal for this compoundNo significant ion suppression from the matrix.
Dip(s) in the this compound signal at specific retention timesIon suppression is occurring at these retention times due to co-eluting matrix components.[6]
Guide 2: Mitigating Signal Suppression

Once signal suppression is confirmed, several strategies can be employed to minimize its impact on your analysis.

1. Sample Preparation Optimization

Improving your sample cleanup procedure is often the most effective way to reduce matrix effects.[6][7]

Recommended Techniques:

  • Solid-Phase Extraction (SPE): A more selective sample cleanup technique compared to simple protein precipitation. Different SPE sorbents can be tested to find the most effective one for removing interferences from your specific matrix.

  • Liquid-Liquid Extraction (LLE): Can be effective in separating the analyte and internal standard from interfering matrix components based on their differential solubility in immiscible solvents.

Comparison of Sample Preparation Techniques on Signal Suppression:

Sample Preparation MethodAnalyte RecoveryMatrix Effect (Signal Suppression)
Protein PrecipitationOften >90%High
Liquid-Liquid Extraction (LLE)Variable (60-90%)Moderate
Solid-Phase Extraction (SPE)High (>80%)Low

2. Chromatographic Method Adjustment

Modifying your LC method can help separate this compound from the interfering matrix components.[8][9]

Troubleshooting Steps:

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between the internal standard and the suppression zones identified in the post-column infusion experiment.

  • Column Chemistry: Consider using a column with a different stationary phase to alter the selectivity of the separation.

  • Flow Rate Reduction: Lowering the flow rate can sometimes reduce signal suppression.[6]

3. Sample Dilution

Diluting the sample can reduce the concentration of matrix components that cause ion suppression.[3][11] However, be aware that this will also dilute your analyte, which could impact the limit of quantification.

Visual Guides

SignalSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Diagnostic Step cluster_2 Mitigation Strategies cluster_3 Resolution A Low or Inconsistent This compound Signal B Perform Post-Column Infusion Experiment A->B Suspect Signal Suppression C Optimize Sample Preparation (SPE, LLE) B->C Suppression Confirmed D Adjust Chromatographic Method (Gradient, Column) B->D Suppression Confirmed E Dilute Sample B->E Suppression Confirmed F Improved Signal and Reliable Quantification C->F D->F E->F

Caption: Troubleshooting workflow for signal suppression of this compound.

ExperimentalWorkflow cluster_0 Setup cluster_1 Execution cluster_2 Analysis A LC-MS System with Analytical Column D Continuously Infuse This compound Post-Column A->D B Syringe Pump with This compound Solution B->D C Inject Blank Matrix Extract C->D E Monitor this compound Signal for Dips D->E

References

Technical Support Center: Optimizing GC-MS Parameters for p,p'-DDD-13C12 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of p,p'-DDD using its carbon-13 labeled internal standard, p,p'-DDD-13C12.

Frequently Asked Questions (FAQs)

Q1: Why is a ¹³C₁₂-labeled internal standard (IS) recommended for p,p'-DDD analysis?

A1: A ¹³C₁₂-labeled internal standard, such as p,p'-DDD-¹³C₁₂, is highly recommended because it has nearly identical chemical and physical properties to the native analyte (p,p'-DDD). This structural similarity ensures that the internal standard and the analyte behave similarly during sample preparation, injection, and chromatographic separation. Consequently, the use of a stable isotope-labeled internal standard can effectively compensate for variations in extraction efficiency, injection volume, and matrix effects, leading to more accurate and precise quantification.[1][2]

Q2: What are the common challenges encountered in the GC-MS analysis of organochlorine pesticides like p,p'-DDD?

A2: Common challenges in the analysis of organochlorine pesticides include:

  • Analyte Degradation: p,p'-DDD can be a degradation product of p,p'-DDT. It is crucial to ensure that the analytical method does not induce degradation of p,p'-DDT in the sample, which would artificially inflate the concentration of p,p'-DDD. This often occurs in the hot GC inlet.

  • Matrix Effects: Complex sample matrices can interfere with the analysis, leading to ion suppression or enhancement in the MS source, which can affect the accuracy of quantification.[3]

  • Active Sites in the GC System: Organochlorine pesticides are susceptible to adsorption or degradation on active sites within the GC system, such as the inlet liner, column, or seals. This can result in poor peak shape (tailing), reduced sensitivity, and poor reproducibility.[4]

  • Co-eluting Interferences: Complex samples may contain compounds that co-elute with p,p'-DDD, making accurate quantification difficult without the high selectivity of MS/MS.

Q3: What type of GC inlet liner is best suited for p,p'-DDD analysis?

A3: For the analysis of active compounds like pesticides, a highly inert liner is crucial.[5] Siltek® coated or similarly deactivated liners are recommended to minimize analyte interaction with the liner surface.[6] Tapered liners, particularly those with a double taper, can help to focus the sample onto the column and prevent contact with the metal inlet seal, further reducing the potential for degradation.[6] Some methods have also found success with liners packed with deactivated quartz wool, which can aid in sample vaporization and protect the column from non-volatile residues.[6]

Q4: What are the key mass spectral ions to monitor for p,p'-DDD and p,p'-DDD-¹³C₁₂?

A4: For quantification and confirmation, it is common to monitor multiple ions. For p,p'-DDD, the molecular ion is often not the most abundant. Common fragments include those resulting from the loss of chlorine atoms and cleavage of the dichloroethane group. In tandem MS (MS/MS), specific precursor-to-product ion transitions are monitored for enhanced selectivity. For p,p'-DDD-¹³C₁₂, the masses of the precursor and product ions will be shifted by 12 Da compared to the unlabeled compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the GC system: The analyte is interacting with active silanol (B1196071) groups in the liner, column, or other flow path components.- Use a highly inert, deactivated inlet liner (e.g., Siltek® coated).[6][7]- Trim the first few centimeters of the GC column to remove accumulated non-volatile residues and active sites.- Ensure all ferrules and seals are made of inert materials.[4]- Condition the column according to the manufacturer's instructions.
Column Overload: Injecting too much analyte can saturate the stationary phase.[8]- Dilute the sample and re-inject.- Reduce the injection volume.
Inappropriate Solvent: The sample solvent may not be compatible with the stationary phase.- Ensure the sample is dissolved in a solvent compatible with the GC column phase.
Low Sensitivity / Poor Response Analyte Adsorption or Degradation: Active sites in the inlet or column are causing loss of the analyte.- Implement the solutions for peak tailing, focusing on system inertness.[4]- Optimize the inlet temperature; excessively high temperatures can cause degradation.
Leaks in the System: Air leaking into the system can degrade the column and affect detector performance.- Perform a leak check of the GC-MS system, paying close attention to the inlet septum, ferrules, and column connections.
Suboptimal MS Parameters: Ion source, lens, or detector settings may not be optimized for p,p'-DDD.- Tune the mass spectrometer according to the manufacturer's recommendations.- Optimize the ion source and quadrupole temperatures.
Shifting Retention Times Changes in Carrier Gas Flow Rate: Inconsistent flow can be caused by leaks or a faulty electronic pressure control (EPC) module.- Perform a leak check.- Verify the carrier gas flow rate and pressure settings.
Column Contamination: Buildup of matrix components on the column can alter its properties.- Trim the front end of the column.- Bake out the column at a high temperature (within its specified limits).
Oven Temperature Fluctuations: Inconsistent oven temperature control will affect retention times.- Verify the accuracy and stability of the GC oven temperature.
Inconsistent Quantification Matrix Effects: Co-eluting matrix components are suppressing or enhancing the analyte signal.- Utilize the ¹³C₁₂-labeled internal standard to correct for these effects.[3]- Improve sample cleanup procedures to remove interfering matrix components.[3]
Non-linear Detector Response: The calibration curve is not linear over the desired concentration range.- Ensure the calibration standards bracket the expected sample concentrations.- Check for detector saturation at high concentrations.
Variability in Injection Volume: The autosampler may not be delivering a consistent volume.- Check the autosampler syringe for air bubbles or damage.- Ensure the syringe is properly installed and the injection speed is appropriate.

Data Presentation

Table 1: Recommended GC-MS/MS Parameters for p,p'-DDD Analysis
Parameter Value Notes
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)A low-bleed, inert column is essential.
Carrier Gas Helium or HydrogenMaintain a constant flow rate (e.g., 1.0-1.5 mL/min for Helium).[9]
Injection Volume 1-2 µLCan be increased with large volume injection techniques if higher sensitivity is needed.[10][11]
Inlet Mode Splitless or Pulsed SplitlessPulsed splitless can improve the transfer of analytes to the column.[12]
Inlet Temperature 250-280 °COptimization is required to ensure efficient vaporization without causing thermal degradation.[10]
Oven Program Initial: 60-100 °C, hold 1-2 minRamp 1: 15-30 °C/min to 180-220 °CRamp 2: 5-10 °C/min to 280-300 °C, hold 5-10 minThis is a general guideline; the program should be optimized for the specific column and desired separation.[9]
MS Ion Source Temp. 230-280 °C
MS Quadrupole Temp. 150-180 °C
Ionization Mode Electron Ionization (EI)
Table 2: Example MRM Transitions for p,p'-DDD and p,p'-DDD-¹³C₁₂
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
p,p'-DDD23516515
p,p'-DDD23716515
p,p'-DDD-¹³C₁₂24717515
p,p'-DDD-¹³C₁₂24917515

Note: Collision energies are instrument-dependent and require optimization.[10] The second transition for each compound can be used as a qualifier ion for confirmation.

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.[13]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the p,p'-DDD-¹³C₁₂ internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate) to remove interferences like fatty acids and pigments.

  • Final Centrifugation: Vortex the dSPE tube and centrifuge.

  • Analysis: The final extract is ready for GC-MS analysis.

Visualizations

TroubleshootingWorkflow GC-MS Troubleshooting Workflow for p,p'-DDD Analysis start Problem Encountered (e.g., Poor Peak Shape, Low Sensitivity) check_system Initial System Check: - Check for leaks - Verify gas flow rates - Review method parameters start->check_system peak_shape Issue: Peak Tailing? check_system->peak_shape sensitivity Issue: Low Sensitivity? peak_shape->sensitivity No inertness Improve System Inertness: - Use deactivated liner - Trim GC column - Check seals and ferrules peak_shape->inertness Yes retention_time Issue: Shifting Retention Time? sensitivity->retention_time No optimize_injection Optimize Injection Parameters: - Adjust inlet temperature - Evaluate injection volume sensitivity->optimize_injection Yes column_maintenance Perform Column Maintenance: - Bake out column - Trim column inlet retention_time->column_maintenance Yes end Problem Resolved retention_time->end No inertness->end sample_cleanup Enhance Sample Cleanup: - Optimize dSPE step - Consider matrix-matched standards optimize_injection->sample_cleanup sample_cleanup->end column_maintenance->end

Caption: A troubleshooting workflow for common GC-MS issues in p,p'-DDD analysis.

References

Technical Support Center: Quantification of p,p'-DDD with p,p'-DDD-¹³C₁₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantification of p,p'-DDD using its ¹³C-labeled internal standard, p,p'-DDD-¹³C₁₂. This resource is intended for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of p,p'-DDD?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of p,p'-DDD.[3][4] In gas chromatography-mass spectrometry (GC-MS), matrix components can also cause "matrix-induced enhancement effects" by blocking active sites in the injector and column, preventing the thermal degradation of the analyte.[2][5] For liquid chromatography-mass spectrometry (LC-MS), matrix effects are a significant challenge in electrospray ionization (ESI), where co-eluting substances compete with the analyte for ionization.[1][4]

Q2: How does using p,p'-DDD-¹³C₁₂ as an internal standard help in mitigating matrix effects?

A2: An isotopically labeled internal standard, such as p,p'-DDD-¹³C₁₂, is the ideal tool to compensate for matrix effects.[6] Because it has nearly identical physicochemical properties and chromatographic retention time to the native p,p'-DDD, it experiences similar degrees of ion suppression or enhancement.[7] By measuring the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects during sample preparation and analysis can be effectively normalized, leading to more accurate and precise quantification.[8]

Q3: Is the use of p,p'-DDD-¹³C₁₂ sufficient to completely eliminate inaccuracies due to matrix effects?

A3: While highly effective, using a ¹³C-labeled internal standard may not always completely eliminate inaccuracies, especially in complex matrices.[9] Significant matrix effects can still influence the analyte-to-internal standard ratio.[9] Therefore, for highly accurate quantification, it is often recommended to use matrix-matched calibration standards in conjunction with the isotopically labeled internal standard.[9][10]

Q4: What are common analytical techniques for the quantification of p,p'-DDD?

A4: The most common techniques are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13] GC-MS/MS is well-suited for the analysis of persistent organic pollutants like p,p'-DDD.[12] LC-MS/MS is also widely used, particularly for its high sensitivity and selectivity in complex matrices.[7] The choice between GC-MS/MS and LC-MS/MS often depends on the sample matrix, required sensitivity, and available instrumentation.

Q5: What sample preparation methods are typically used for p,p'-DDD analysis in various matrices?

A5: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for extracting pesticide residues, including p,p'-DDD, from food and agricultural samples.[14][15] This method involves an extraction step with a solvent like acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[16] For water samples, solid-phase extraction (SPE) is commonly used to concentrate the analytes.[11] Liquid-liquid extraction (LLE) is another established technique used for various sample types, including fish.[17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor recovery of both p,p'-DDD and p,p'-DDD-¹³C₁₂ Inefficient extraction from the sample matrix.- Optimize the extraction solvent and volume. - For soil or other complex solid matrices, ensure thorough homogenization.[18] - For dry samples, hydration may be necessary before extraction.[16] - Increase shaking/vortexing time during extraction.
High variability in analytical results despite using an internal standard Severe and inconsistent matrix effects between samples.- Implement matrix-matched calibration curves.[9][10] - Dilute the final sample extract to reduce the concentration of matrix components.[19] - Enhance the sample cleanup procedure. For QuEChERS, consider using different d-SPE sorbents (e.g., C18 for fatty matrices, graphitized carbon black for pigments). - For GC-MS, use analyte protectants to minimize active site interactions.[13]
Signal suppression observed for p,p'-DDD even with an internal standard High concentration of co-eluting matrix components in the final extract.- Improve chromatographic separation to resolve p,p'-DDD from interfering compounds. - Optimize the d-SPE cleanup step in the QuEChERS protocol. - Dilute the sample extract before injection.[19] - Evaluate the matrix effect by post-column infusion experiments to identify the retention time regions with significant suppression.[19]
Peak tailing or distortion for p,p'-DDD in GC-MS analysis Active sites in the GC inlet liner or column are interacting with the analyte.- Use a deactivated GC inlet liner and column. - Add analyte protectants to the sample extracts and calibration standards.[13] - Perform regular maintenance of the GC inlet, including liner and seal replacement.
Inconsistent p,p'-DDD / p,p'-DDD-¹³C₁₂ ratios across the calibration curve The concentration of the internal standard may be too low or too high relative to the analyte, or there may be a non-linear response due to detector saturation or severe matrix effects.- Ensure the internal standard concentration is appropriate for the expected analyte concentration range. - Check for detector saturation at high analyte concentrations. - Evaluate the linearity of the response in a clean solvent to confirm instrument performance.

Experimental Protocols

Generic QuEChERS Protocol for Food Samples (e.g., Fruits, Vegetables)

This protocol is a generalized procedure based on the principles of the QuEChERS method.[15][16]

  • Sample Homogenization: Homogenize a representative portion of the sample. For samples with low water content, it may be necessary to add a specific amount of water.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the p,p'-DDD-¹³C₁₂ internal standard.

    • Shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a portion of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 for fats, and graphitized carbon black (GCB) for pigments).

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract into an autosampler vial.

    • The sample is now ready for GC-MS/MS or LC-MS/MS analysis. For LC-MS/MS, the extract may be diluted with mobile phase. For GC-MS/MS, a solvent exchange may be performed if necessary.

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Matrix Effect Assessment cluster_3 Mitigation Strategies cluster_4 Final Verification start Inaccurate p,p'-DDD Quantification check_is Check Internal Standard (p,p'-DDD-13C12) Response & Recovery start->check_is is_ok IS Response OK? check_is->is_ok is_not_ok IS Response Low/Variable is_ok->is_not_ok No is_ok_yes Assess Analyte/IS Ratio is_ok->is_ok_yes Yes check_extraction Review Extraction Protocol is_not_ok->check_extraction ratio_variable Ratio Variable? is_ok_yes->ratio_variable ratio_ok Review other parameters (e.g., instrument calibration) ratio_variable->ratio_ok No ratio_not_ok Significant Matrix Effect Likely ratio_variable->ratio_not_ok Yes mitigation Implement Mitigation Strategies ratio_not_ok->mitigation dilute Dilute Sample Extract mitigation->dilute cleanup Enhance Sample Cleanup mitigation->cleanup matrix_match Use Matrix-Matched Calibration mitigation->matrix_match revalidate Re-validate Method dilute->revalidate cleanup->revalidate matrix_match->revalidate final_result Accurate Quantification revalidate->final_result

Caption: Troubleshooting workflow for matrix effects in p,p'-DDD analysis.

Experimental Workflow for p,p'-DDD Quantification

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Sample (e.g., food, soil) extraction Solvent Extraction (e.g., Acetonitrile) + this compound IS sample->extraction cleanup Dispersive SPE Cleanup (d-SPE) extraction->cleanup analysis GC-MS/MS or LC-MS/MS Analysis cleanup->analysis processing Peak Integration & Ratio Calculation (p,p'-DDD / this compound) analysis->processing quantification Quantification using Calibration Curve (Solvent or Matrix-Matched) processing->quantification final Final Concentration Report quantification->final

Caption: General experimental workflow for p,p'-DDD quantification.

References

Technical Support Center: Optimizing p,p'-DDD-¹³C₁₂ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of p,p'-DDD-¹³C₁₂. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve peak shape and resolution in your chromatographic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of p,p'-DDD-¹³C₁₂.

Q1: What are the common causes of poor peak shape (tailing or fronting) for p,p'-DDD-¹³C₁₂?

A1: Poor peak shape for p,p'-DDD-¹³C₁₂ is often observed as peak tailing or, less commonly, peak fronting.

  • Peak Tailing: This is the most frequent issue and can be caused by several factors:

    • Active Sites in the GC System: p,p'-DDD contains polar chlorine atoms and can interact with active sites (e.g., silanol (B1196071) groups) in the injection port liner, the column, or connecting tubing. This can lead to secondary interactions and delayed elution of a portion of the analyte, causing a tailing peak.

    • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites and degrade chromatographic performance.

    • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes and turbulence, leading to peak tailing.[1][2]

    • Inadequate GC Conditions: An initial oven temperature that is too high can result in poor focusing of the analyte on the column, while a flow rate that is too low can increase band broadening.

  • Peak Fronting: This is typically a sign of column overload. Injecting too much of the analyte or co-eluting matrix components can saturate the stationary phase, causing some analyte molecules to travel faster through the column.

Q2: How can I improve the resolution between p,p'-DDD-¹³C₁₂ and other co-eluting compounds?

A2: Achieving good resolution is critical for accurate quantification. Here are some strategies to improve the separation of p,p'-DDD-¹³C₁₂ from interfering peaks:

  • Optimize the GC Oven Temperature Program: A slower temperature ramp rate can increase the separation between closely eluting compounds. You can also add an isothermal hold at a temperature where the analytes of interest are eluting to improve resolution.

  • Select an Appropriate GC Column: A longer column or a column with a different stationary phase chemistry can provide better separation. For organochlorine pesticides like p,p'-DDD, a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a more polar phase might offer different selectivity.

  • Adjust the Carrier Gas Flow Rate: Operating the carrier gas (typically helium or hydrogen) at its optimal linear velocity will maximize column efficiency and, consequently, resolution.

  • Sample Preparation and Cleanup: A more rigorous sample cleanup procedure can remove interfering matrix components that may co-elute with p,p'-DDD-¹³C₁₂. Techniques like Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) can be effective.

Q3: My signal intensity for p,p'-DDD-¹³C₁₂ is low. What can I do to enhance it?

A3: Low signal intensity can be due to a variety of factors. Consider the following troubleshooting steps:

  • Check for System Contamination: A dirty ion source in the mass spectrometer can significantly suppress the signal. Regular cleaning of the ion source, lens stack, and quadrupole is essential.

  • Optimize MS Parameters: Ensure that the MS is tuned correctly and that the acquisition parameters (e.g., dwell time, collision energy for MS/MS) are optimized for p,p'-DDD-¹³C₁₂.

  • Evaluate Sample Preparation: Inefficient extraction or losses during cleanup steps can lead to low analyte concentration in the final extract. Review and optimize your sample preparation protocol.

  • Injection Technique: For GC, using a pulsed splitless injection can help to focus the analyte band at the head of the column, leading to a sharper peak and higher signal intensity.

  • Matrix Effects: The sample matrix itself can sometimes suppress the ionization of the analyte in the MS source. Using a matrix-matched internal standard like p,p'-DDD-¹³C₁₂ helps to compensate for this effect. If suppression is severe, further sample cleanup or dilution of the extract may be necessary.

Data Presentation: GC-MS/MS Parameters

The following table summarizes typical Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) parameters for the analysis of p,p'-DDD. Note that the ¹³C₁₂-labeled internal standard will have a higher mass, but similar chromatographic behavior and fragmentation patterns.

ParameterTypical Value/Setting
Gas Chromatograph (GC)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet ModeSplitless or Pulsed Splitless
Inlet Temperature250 - 280 °C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven ProgramInitial Temp: 60-100°C, hold for 1-2 min
Ramp 1: 15-25°C/min to 200°C
Ramp 2: 5-10°C/min to 300-320°C, hold for 2-5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 - 300 °C
Quadrupole Temperature150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions for p,p'-DDD
Precursor Ion (m/z)235.0
Product Ion 1 (Quantifier)165.1
Product Ion 2 (Qualifier)199.1
Collision Energy (CE)15 - 25 eV (optimize for your instrument)
MRM Transitions for p,p'-DDD-¹³C₁₂
Precursor Ion (m/z)247.0
Product Ion 1 (Quantifier)175.1
Product Ion 2 (Qualifier)211.1
Collision Energy (CE)15 - 25 eV (optimize for your instrument)

Note: The exact m/z values for the ¹³C₁₂-labeled standard may vary slightly depending on the specific isotopic purity.

Experimental Protocols

Detailed Methodology: Sample Preparation using QuEChERS

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective sample preparation technique for pesticides in various matrices.

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the p,p'-DDD-¹³C₁₂ internal standard solution to the sample.

  • Hydration (for dry samples): If the sample has a low water content, add an appropriate amount of reagent water to rehydrate it.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.

    • The extract is now ready for GC-MS/MS analysis.

Visualizations

Troubleshooting Logic for Poor Peak Shape

Caption: A logical workflow for troubleshooting common peak shape issues.

Experimental Workflow for p,p'-DDD-¹³C₁₂ Analysis

Experimental_Workflow Sample_Collection Sample Collection (e.g., Soil, Water, Tissue) Homogenization Sample Homogenization Sample_Collection->Homogenization Spiking Spike with p,p'-DDD-13C12 IS Homogenization->Spiking Extraction Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Analysis GC-MS/MS Analysis Cleanup->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Results Final Results Data_Processing->Results

Caption: A typical experimental workflow for the analysis of p,p'-DDD-¹³C₁₂.

References

Technical Support Center: Minimizing p,p'-DDD-13C12 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the carryover of p,p'-DDD-13C12 in autosamplers. Given the hydrophobic nature of this compound, it is prone to adsorption on surfaces within the chromatography system, leading to carryover and impacting the accuracy of analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carryover?

A1: this compound is the 13C-labeled internal standard of p,p'-Dichlorodiphenyldichloroethane, an organochlorine pesticide. Its chemical properties, particularly its high hydrophobicity (Log Kow of 6.02), cause it to adsorb strongly to surfaces in the autosampler and chromatography system, such as the injection needle, rotor seals, and tubing. This adsorption can lead to its reappearance in subsequent blank or sample injections, a phenomenon known as carryover.

Q2: What are the common signs of this compound carryover?

A2: The most common sign of carryover is the appearance of "ghost peaks" in your chromatograms. These are peaks that appear in blank injections at the retention time of this compound, following an injection of a high-concentration sample. This can lead to inaccurate quantification and false-positive results.

Q3: What are the primary sources of carryover in an autosampler?

A3: The primary sources of carryover are components of the autosampler that come into contact with the sample. These include the syringe needle (both inner and outer surfaces), the injection valve rotor seal, and any connecting tubing. Residues of this compound can adhere to these surfaces and be slowly released in subsequent injections.

Q4: How can I confirm that the observed ghost peaks are due to carryover and not contamination of my blank solvent?

A4: To confirm carryover, you can perform a series of blank injections after running a high-concentration standard of this compound. If the peak area of the ghost peak decreases with each subsequent blank injection, it is indicative of carryover from the autosampler. If the peak area remains constant across multiple blank injections, it is more likely that your blank solvent or vial is contaminated.[1]

Q5: What general preventative measures can I take to minimize carryover?

A5: Regular maintenance and good laboratory practices are key. This includes using high-purity solvents, regularly changing septa and liners, and ensuring all sample vials and caps (B75204) are clean. For persistent compounds like this compound, developing a robust cleaning procedure for your autosampler is crucial.

Troubleshooting Guide: A Step-by-Step Approach to Eliminating this compound Carryover

This guide provides a systematic approach to identifying the source of carryover and implementing effective cleaning strategies.

Step 1: Isolate the Source of Carryover

The first step is to determine where the carryover is originating from within your system.

  • System Blank Analysis: Run a sequence with a high-concentration this compound standard followed by at least three blank injections using a fresh, trusted solvent.

  • No-Injection Blank: If carryover is observed, perform a "no-injection" run where the GC method is initiated without a physical injection. If a peak is still present, the contamination may be within the GC inlet or the column itself, rather than the autosampler.[1]

  • Syringe Wash Evaluation: If the no-injection blank is clean, the carryover is likely originating from the autosampler. The next step is to evaluate the effectiveness of your current syringe wash procedure.

Step 2: Optimize the Autosampler Wash Protocol

A rigorous wash protocol is the most effective way to combat carryover of hydrophobic compounds.

  • Increase Wash Volume and Repetitions: A simple first step is to increase the volume of the wash solvent and the number of wash cycles both before and after sample injection.

  • Utilize Multiple Wash Solvents: Employ a multi-solvent wash sequence. A common and effective approach is to use a "strong" solvent to dissolve the this compound, followed by a "weak" solvent to rinse away the strong solvent and prepare the syringe for the next sample.

Step 3: Select an Appropriate Wash Solvent

The choice of wash solvent is critical for effectively removing this compound. Due to its nonpolar nature, a strong organic solvent is required.

Qualitative Comparison of Recommended Rinse Solvents
Rinse SolventRationale for UseConsiderations
Acetone Good solvent for a wide range of organic compounds, including organochlorine pesticides. It is miscible with many other solvents.Can be reactive with certain plastic components.
Hexane A nonpolar solvent that is effective at dissolving other nonpolar compounds like this compound.Flammable and should be handled with care.
Isooctane Similar to hexane, it is a nonpolar solvent effective for dissolving hydrophobic compounds.Less volatile than hexane, which can be advantageous in some situations.
Methylene (B1212753) Chloride A strong solvent for many organic compounds and is often used for cleaning and rinsing in pesticide analysis.[2]It is a regulated solvent and requires proper handling and disposal procedures.
Toluene A good solvent for nonpolar compounds and can be effective in removing stubborn residues.[3]Has a higher boiling point, which may require higher temperatures to fully evaporate from the system.

Experimental Protocol: Validating Your Autosampler Cleaning Procedure

This protocol provides a framework for quantitatively assessing the effectiveness of different wash solvents and cleaning procedures.

Objective: To determine the most effective wash solvent and protocol for minimizing this compound carryover in your specific autosampler and analytical method.

Materials:

  • High-concentration standard of this compound

  • Several blank solvent vials

  • A selection of high-purity rinse solvents to test (e.g., acetone, hexane, isooctane, methylene chloride)

  • Your analytical instrument (GC-MS, GC-ECD, etc.)

Methodology:

  • Establish a Baseline:

    • Inject a blank solvent to ensure the system is clean.

    • Inject a high-concentration standard of this compound.

    • Inject a series of at least three blank solvents using your current (or a minimal) wash protocol.

    • Quantify the peak area of this compound in the first blank injection. This is your baseline carryover.

  • Test Different Wash Solvents:

    • For each solvent to be tested:

      • Replace the wash solvent in the autosampler with the test solvent.

      • Purge the wash system thoroughly with the new solvent.

      • Inject the high-concentration this compound standard.

      • Inject a blank solvent.

      • Quantify the peak area of this compound in this blank injection.

  • Test Different Wash Protocols:

    • Using the most effective solvent identified in the previous step, test different wash protocols. Vary the following parameters:

      • Number of pre-injection and post-injection washes.

      • Volume of each wash.

      • Use of a dual-solvent wash (e.g., strong solvent followed by a weak solvent).

  • Data Analysis and Selection:

    • Calculate the percent carryover for each condition using the following formula: % Carryover = (Peak Area in Blank / Peak Area in Standard) * 100

    • Compare the percent carryover for each wash solvent and protocol.

    • Select the solvent and protocol that results in the lowest carryover, ideally below the limit of detection or at an acceptable level for your application.

Step 4: Advanced Troubleshooting

If carryover persists after optimizing the wash protocol, consider the following:

  • Inlet Maintenance: Contamination may have built up in the GC inlet. Clean or replace the inlet liner and septum.[2]

  • Column Maintenance: The front end of the analytical column may be contaminated. Cut a small section (e.g., 10-15 cm) from the inlet end of the column.[2]

  • Hardware Replacement: In severe cases, the syringe or injection valve rotor may need to be replaced.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical steps to follow when troubleshooting this compound carryover.

Carryover_Troubleshooting start Start: Observe Ghost Peak is_carryover Inject High Conc. Standard followed by 3 Blanks start->is_carryover carryover_yes Peak Area Decreases? is_carryover->carryover_yes contamination Investigate Blank Solvent and Vial Contamination carryover_yes->contamination No optimize_wash Optimize Autosampler Wash Protocol carryover_yes->optimize_wash Yes select_solvent Select Appropriate Wash Solvent (See Table 1) optimize_wash->select_solvent validate_protocol Perform Cleaning Validation Protocol select_solvent->validate_protocol carryover_resolved Carryover Minimized? validate_protocol->carryover_resolved advanced_troubleshooting Advanced Troubleshooting: - Inlet Maintenance - Column Maintenance - Hardware Replacement carryover_resolved->advanced_troubleshooting No end End: Problem Resolved carryover_resolved->end Yes advanced_troubleshooting->optimize_wash

Caption: Troubleshooting workflow for minimizing this compound carryover.

References

Technical Support Center: p,p'-DDD-13C12 Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with p,p'-DDD-13C12 calibration curves in their analytical experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter with your this compound calibration curves in a question-and-answer format.

Question 1: Why is my calibration curve for p,p'-DDD showing poor linearity (R² < 0.99) when using this compound as an internal standard?

Poor linearity can stem from several factors, from sample preparation to instrument issues. Here’s a systematic approach to troubleshoot this problem:

  • Verify Standard and Internal Standard Concentrations: Inaccurate concentrations of your calibration standards or the internal standard (IS) are a common source of non-linearity.

    • Action: Prepare fresh stock and working solutions of both p,p'-DDD and this compound. Use calibrated volumetric flasks and analytical balances for accuracy. Ensure the IS concentration is consistent across all calibration points and samples.[1]

  • Investigate Matrix Effects: Components in your sample matrix can interfere with the ionization of the analyte and/or the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[2][3][4] While stable isotope-labeled internal standards like this compound are designed to minimize these effects, significant matrix load can still be problematic.[5][6]

    • Action: Prepare matrix-matched calibration standards by spiking blank matrix with known concentrations of p,p'-DDD and a constant concentration of this compound. If linearity improves, matrix effects are a likely cause. Consider additional sample cleanup steps or dilution of your sample extracts.[7]

  • Check for Contamination: Contamination in the blank matrix, solvents, or on the instrument can lead to a non-zero intercept and affect the curve's linearity.

    • Action: Analyze a solvent blank and a blank matrix sample. If a peak is present at the retention time of p,p'-DDD or its internal standard, identify and eliminate the source of contamination.

  • Assess Instrument Performance: Issues within the GC-MS system can lead to non-linear responses.

    • Action: Check for detector saturation at the highest calibration point. If the detector is saturated, either dilute the high-concentration standards or reduce the injection volume.[8] Also, ensure routine maintenance of the GC inlet and MS ion source has been performed to prevent degradation of thermolabile compounds like DDT and its metabolites.[9]

Question 2: Why is the response of my internal standard, this compound, highly variable across my calibration standards and samples?

Inconsistent internal standard response can defeat its purpose of correcting for variability. Here are the likely causes and solutions:

  • Inconsistent Spiking: The most common reason for IS variability is inconsistent addition of the IS to each sample and standard.

    • Action: Ensure your pipetting technique is accurate and precise. Use a calibrated pipette to add the same volume of the this compound working solution to every vial.

  • Sample Preparation Variability: If the internal standard is added at the beginning of the sample preparation process, variability in the extraction efficiency can lead to inconsistent IS response.

    • Action: Review your sample preparation protocol for consistency. Ensure thorough mixing and consistent timing for each step. The use of an internal standard is intended to correct for such losses, but significant, non-uniform losses can still be problematic.[10]

  • Stability Issues: this compound, like its unlabeled counterpart, may be susceptible to degradation under certain conditions.[11]

    • Action: Check the stability of your stock and working solutions. Store them at the recommended temperature (typically 4°C) and protect them from light.[11] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly.

Question 3: My calibration curve looks good, but my quality control (QC) samples are inaccurate. What should I do?

Inaccurate QC samples despite a good calibration curve often point to issues with how the QCs were prepared or matrix effects that differ between your calibration standards and your actual samples.

  • QC Sample Preparation: Errors in the preparation of QC samples are a frequent cause of inaccuracy.

    • Action: Prepare a fresh batch of QC samples from a different stock solution than the one used for the calibration standards to verify the accuracy of the original stock.

  • Matrix Differences: The matrix of your QC samples should closely match the matrix of your unknown samples.

    • Action: If your calibration standards are prepared in solvent but your QCs and samples are in a biological matrix, you are likely observing matrix effects. Prepare your calibration curve in the same blank matrix as your QCs and unknown samples.[12]

  • Analyte-Internal Standard Co-elution: For the internal standard to effectively compensate for matrix effects, it must co-elute with the analyte.

    • Action: While 13C-labeled standards generally co-elute well with their native counterparts, it's good practice to verify this.[5] Check your chromatograms to ensure the peak shapes and retention times of p,p'-DDD and this compound are consistent across all injections.

Frequently Asked Questions (FAQs)

What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), a metabolite of the insecticide DDT. The "13C12" indicates that the twelve carbon atoms in the benzene (B151609) rings have been replaced with the heavier carbon-13 isotope.[13][14] This makes it an ideal internal standard for quantitative analysis by mass spectrometry (e.g., GC-MS) because it has nearly identical chemical and physical properties to the unlabeled p,p'-DDD.[10] It will behave similarly during sample extraction, cleanup, and chromatography, but it can be distinguished from the native compound by its higher mass in the mass spectrometer.[5]

What are the typical storage conditions for this compound standards?

Stock solutions of this compound should generally be stored at approximately 4°C and protected from light.[11] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

What are some common matrix effects encountered in p,p'-DDD analysis?

Matrix effects in the analysis of p,p'-DDD, which is often measured in complex environmental or biological samples, can include:

  • Ion Suppression: Co-eluting matrix components compete with the analyte and internal standard for ionization in the MS source, leading to a decreased signal.[5]

  • Ion Enhancement: Less commonly, matrix components can enhance the ionization of the target compounds.

  • GC Inlet Effects: Non-volatile matrix components can accumulate in the GC inlet, leading to degradation of thermolabile analytes like p,p'-DDD and its parent compound, DDT.[9]

How can I minimize matrix effects?

To minimize matrix effects, you can:

  • Use a stable isotope-labeled internal standard like this compound.

  • Implement thorough sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.[15]

  • Prepare matrix-matched calibration curves.[12]

  • Dilute the sample extract to reduce the concentration of matrix components.

Experimental Protocols

Representative GC-MS/MS Method for p,p'-DDD Analysis

This protocol is a representative example and may require optimization for your specific application and matrix.

  • Preparation of Standards and Solutions

    • Prepare a 1 mg/mL stock solution of p,p'-DDD in a suitable solvent like nonane (B91170) or toluene.

    • Prepare a series of working standard solutions by serially diluting the stock solution to create calibration standards covering the desired concentration range (e.g., 1-1000 ng/mL).

    • Prepare a 1 mg/mL stock solution of this compound.

    • Prepare an internal standard working solution (e.g., 500 ng/mL) by diluting the IS stock solution.

  • Sample Preparation (QuEChERS Method Example)

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with a known volume of the this compound internal standard working solution.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE).

    • Transfer the cleaned extract to a GC vial for analysis.

  • GC-MS/MS Instrumental Parameters

    • Gas Chromatograph (GC):

      • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[16]

      • Inlet: Splitless mode, 250°C.

      • Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer (MS/MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example):

        • p,p'-DDD: Precursor ion 235.0 -> Product ions 165.1, 199.1[17]

        • This compound: Precursor ion 247.0 -> Product ions (adjust based on labeling pattern).

Data Presentation

Table 1: Illustrative Calibration Curve Performance for p,p'-DDD
ParameterTypical ValueAcceptance Criteria
Calibration Range1 - 1000 ng/mLApplication Dependent
R² (Coefficient of Determination)> 0.995≥ 0.99
LinearityLinearLinear
Weighting1/xAs needed to ensure accuracy at the lower end
Limit of Detection (LOD)0.5 ng/mLS/N ≥ 3
Limit of Quantification (LOQ)1.5 ng/mLS/N ≥ 10

Note: These values are for illustrative purposes and actual performance may vary based on the instrument, method, and matrix.

Mandatory Visualization

TroubleshootingWorkflow start Start: Calibration Curve Issue (e.g., Poor Linearity, Inaccurate QCs) check_is 1. Check Internal Standard (IS) Response Variability start->check_is is_consistent IS Response Consistent? check_is->is_consistent troubleshoot_is Troubleshoot IS Addition: - Check Pipetting Technique - Verify IS Concentration - Assess IS Stability is_consistent->troubleshoot_is No check_linearity 2. Assess Curve Linearity (R²) is_consistent->check_linearity Yes troubleshoot_is->check_is Re-evaluate end_bad Further Investigation Required: - Consult Instrument Specialist - Review Sample Prep Method troubleshoot_is->end_bad is_linear R² > 0.99? check_linearity->is_linear troubleshoot_linearity Troubleshoot Linearity: - Prepare Fresh Standards - Check for Contamination - Verify Detector is not Saturated is_linear->troubleshoot_linearity No check_qcs 3. Evaluate QC Accuracy is_linear->check_qcs Yes troubleshoot_linearity->check_linearity Re-evaluate troubleshoot_linearity->end_bad qcs_accurate QCs within acceptance limits? check_qcs->qcs_accurate troubleshoot_qcs Troubleshoot QC Inaccuracy: - Prepare Fresh QCs - Investigate Matrix Effects (Prepare Matrix-Matched Curve) qcs_accurate->troubleshoot_qcs No end_good Calibration Curve Acceptable qcs_accurate->end_good Yes troubleshoot_qcs->check_qcs Re-evaluate troubleshoot_qcs->end_bad

Caption: Troubleshooting workflow for this compound calibration curve issues.

References

dealing with co-eluting interferences in p,p'-DDD analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p,p'-DDD analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimental analysis, with a focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My p,p'-DDD peak is not well-resolved and appears to be co-eluting with another compound. What are the likely interferences?

A1: Co-elution is a common issue in the analysis of p,p'-DDD, a metabolite of the pesticide DDT. The most common co-eluting interferences are other DDT isomers and metabolites, which share similar chemical structures and chromatographic behavior.

Common Co-eluting Interferences for p,p'-DDD:

  • o,p'-DDT: This isomer of DDT is a frequent interferent with p,p'-DDD, and they can have very similar retention times on many common gas chromatography (GC) columns.[1][2]

  • p,p'-DDE: Another major metabolite of DDT, p,p'-DDE can sometimes elute closely to p,p'-DDD, depending on the chromatographic conditions.

  • Other Pesticides and Polychlorinated Biphenyls (PCBs): In complex environmental or biological samples, other organochlorine pesticides and PCBs can potentially co-elute with p,p'-DDD.

It is also important to consider the potential for matrix-enhanced degradation of p,p'-DDT to p,p'-DDD and p,p'-DDE in the GC inlet, which can artificially increase the apparent concentration of p,p'-DDD.[3]

Q2: How can I confirm the identity of a peak that I suspect is co-eluting with my p,p'-DDD standard?

A2: Mass spectrometry (MS) is a powerful tool for confirming peak identity.

  • Full Scan GC-MS: In full-scan mode, you can examine the mass spectrum of the peak. While p,p'-DDD and some interferents like o,p'-DDT may share major ions (e.g., m/z 235, 165), there might be subtle differences in the spectra or the presence of unique fragment ions that can help in differentiation.[1]

  • Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS provides higher selectivity and is highly effective at resolving interferences.[4] By selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), you can selectively detect p,p'-DDD even in the presence of co-eluting compounds with different fragmentation patterns.

Q3: What are the first steps I should take to troubleshoot and resolve the co-elution of p,p'-DDD and an interfering compound?

A3: A logical troubleshooting approach can help you efficiently resolve co-elution issues. The following diagram illustrates a recommended workflow.

G Troubleshooting Workflow for p,p'-DDD Co-elution cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Advanced Solutions start Poor resolution of p,p'-DDD peak confirm_coelution Confirm co-elution with MS (check for shared ions, peak shape distortion) start->confirm_coelution gc_method Optimize GC Method confirm_coelution->gc_method If co-elution is confirmed sample_prep Improve Sample Preparation confirm_coelution->sample_prep If matrix effects are suspected gc_msms Utilize GC-MS/MS gc_method->gc_msms If chromatographic resolution is insufficient end Resolution Achieved gc_method->end If successful sample_prep->gc_method sample_prep->end If successful hplc_msms Consider HPLC-MS/MS gc_msms->hplc_msms For very complex matrices or thermolabile compounds gc_msms->end hplc_msms->end

Caption: A logical workflow for troubleshooting co-elution issues in p,p'-DDD analysis.

Experimental Protocols and Data

Chromatographic Solutions

Optimizing the gas chromatographic method is often the most direct way to resolve co-eluting peaks.

Method 1: Modifying the GC Temperature Program

A slower temperature ramp rate can often improve the separation of closely eluting compounds.

Experimental Protocol:

  • Initial Temperature: 60°C, hold for 2 minutes.

  • Ramp 1: Increase to 120°C at a rate of 30°C/minute.

  • Ramp 2: Increase to 300°C at a rate of 5°C/minute.

  • Hold: Hold at 300°C for 15 minutes.

This slower second ramp rate can provide the necessary resolution for p,p'-DDD and o,p'-DDT.[1]

Method 2: Changing the GC Column

Different stationary phases offer different selectivities. If modifying the temperature program is insufficient, switching to a column with a different chemistry can be effective.

Table 1: Comparison of GC Columns for Organochlorine Pesticide Analysis

GC ColumnStationary PhaseKey FeaturesPotential for p,p'-DDD Separation
VF-Xms (5%-Phenyl)-methylpolysiloxaneGeneral purpose, robustMay show co-elution of p,p'-DDD and o,p'-DDT.[1]
DB-CLP1 / DB-CLP2 ProprietaryComplementary selectivity for chlorinated compoundsDesigned for dual-column confirmation, providing excellent separation.[5]
TraceGOLD TG-5SilMS 5% Phenyl Polysilphenylene-siloxaneLow bleed, high inertnessDemonstrates excellent peak shape and resolution for organochlorine pesticides.[6]
Sample Preparation Solutions

For complex matrices such as soil, sediment, or biological tissues, a robust sample preparation protocol is crucial to remove interfering compounds before instrumental analysis.

Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in a variety of matrices.[7][8][9][10][11]

Experimental Protocol for Soil Samples:

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Shake vigorously for 5 minutes.[7]

    • Add the contents of a buffered salt packet (e.g., citrate (B86180) buffered salts).

    • Shake immediately for at least 2 minutes.[7]

    • Centrifuge for 5 minutes at ≥3000 rcf.[7]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge for 2 minutes at ≥5000 rcf.[7]

    • The purified extract is then ready for GC-MS analysis.

G QuEChERS Workflow for p,p'-DDD Analysis cluster_0 Extraction cluster_1 Cleanup (dSPE) cluster_2 Analysis sample 1. Weigh Sample add_solvent 2. Add Acetonitrile sample->add_solvent shake1 3. Shake add_solvent->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 transfer 7. Transfer Supernatant centrifuge1->transfer vortex 8. Vortex with dSPE Sorbent transfer->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 analysis 10. GC-MS/MS Analysis centrifuge2->analysis

Caption: A streamlined workflow of the QuEChERS method for sample preparation.

Method 4: Solid-Phase Extraction (SPE)

SPE is a powerful technique for cleaning up complex samples and can be tailored by selecting the appropriate sorbent.

Experimental Protocol for Water Samples:

  • Sample Pre-treatment:

    • Adjust the pH of the water sample to 2 with hydrochloric acid.[12]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., C18) with the elution solvent followed by reagent water.

  • Sample Loading:

    • Pass the water sample through the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with reagent water to remove polar interferences.

  • Elution:

    • Elute the p,p'-DDD and other retained analytes with a suitable organic solvent (e.g., ethyl acetate (B1210297) and dichloromethane).[12]

    • The eluate is then concentrated and ready for analysis.

Table 2: Common SPE Sorbents for Pesticide Analysis

SorbentMechanismTarget Interferences Removed
C18 Reversed-phasePolar compounds
Silica Gel Normal-phasePolar interfering compounds
Florisil® Normal-phasePolar interfering compounds
Alumina Normal-phaseCan be used for fractionation
Graphitized Carbon Black (GCB) Mixed-modePigments, sterols
Primary Secondary Amine (PSA) Normal-phase/Anion-exchangeFatty acids, organic acids, sugars
Advanced Detection Methods

Method 5: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers superior selectivity and sensitivity, making it an excellent choice for analyzing p,p'-DDD in complex matrices.

Table 3: Example GC-MS/MS Parameters for p,p'-DDD

ParameterSetting
Ionization Mode Electron Ionization (EI)
Precursor Ion (m/z) 235.0
Product Ion 1 (m/z) 165.1
Product Ion 2 (m/z) 199.0
Collision Energy Analyte-dependent, requires optimization

Note: These are example parameters and should be optimized for your specific instrument and method.[13][14]

Method 6: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For thermolabile compounds or as an alternative to GC, HPLC-MS/MS can be a viable option. While less common for organochlorine pesticides, methods can be developed using reversed-phase chromatography.[15][16]

Experimental Protocol Considerations:

  • Column: A C18 or pentafluorophenyl (PFP) column can be used.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid.

  • Ionization: Atmospheric pressure photoionization (APPI) or atmospheric pressure chemical ionization (APCI) are generally more suitable for nonpolar compounds like p,p'-DDD than electrospray ionization (ESI).[17]

By utilizing these troubleshooting guides, experimental protocols, and data, you can effectively address the challenges of co-eluting interferences in your p,p'-DDD analysis.

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to p,p'-DDD-13C12 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of organic compounds, particularly in complex matrices, the use of internal standards is a cornerstone of robust method validation. This guide provides a comprehensive comparison of p,p'-DDD-13C12 as an internal standard against other alternatives, supported by experimental data and detailed protocols, to aid in the validation of analytical methods for pesticides and related compounds.

The Gold Standard: Isotope Dilution Mass Spectrometry with 13C-Labeled Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification. It involves the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the native analyte, it experiences the same sample preparation losses and ionization effects in the mass spectrometer. This allows for excellent correction of variations and matrix effects, leading to highly reliable results.

While both deuterated (²H) and carbon-13 (¹³C)-labeled compounds are used as internal standards, ¹³C-labeled standards are widely considered superior for several key reasons:

  • Chromatographic Co-elution: ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts, resulting in perfect co-elution during chromatographic separation. Deuterated standards, due to the "isotope effect," can sometimes elute slightly earlier, which can lead to inaccuracies if matrix effects vary across the chromatographic peak.[1][2]

  • Isotopic Stability: The C-¹³C bond is stable, and there is no risk of isotope exchange. Deuterium (B1214612) atoms in some molecules can be susceptible to exchange with hydrogen atoms from the sample matrix or solvents, which can compromise the accuracy of quantification.[1]

  • Reduced Interference: In some cases, the loss of deuterium from a deuterated standard in the mass spectrometer's ion source can create fragment ions that interfere with the molecular ions of ¹³C-labeled internal standards used for other analytes in the same run.[3]

Performance Comparison: this compound vs. Alternative Internal Standards

Table 1: Comparison of Internal Standard Performance Characteristics

Performance ParameterThis compound (¹³C-Labeled)Deuterated Analogs (e.g., p,p'-DDD-d8)Non-Isotopically Labeled Analogs (e.g., PCB 153)
Chromatographic Co-elution with p,p'-DDD Excellent (Typically co-elutes perfectly)[2]Good to Fair (May exhibit slight retention time shifts)[1]Poor (Different retention time)
Correction for Matrix Effects Excellent[4]Good (Can be less accurate with chromatographic shifts)[2]Fair to Poor (Different ionization suppression/enhancement)
Isotopic Stability Excellent (No exchange)[1]Good (Potential for H/D exchange in some cases)Not Applicable
Potential for Interference LowLow to Moderate (Potential for in-source fragmentation interference)[3]High (Potential for co-eluting matrix components)
Cost HigherModerateLower

Table 2: Typical Validation Data for Organochlorine Pesticide Analysis using different Internal Standard Strategies

Validation ParameterMethod using ¹³C-Labeled Internal StandardMethod using Deuterated Internal StandardMethod using other Internal Standard (e.g., PCB 153)
Recovery (%) 95 ± 3[4]83-111[5]64.7 - 129.3[6]
Precision (RSD %) < 5[4]< 20[5]< 20 (with some exceptions up to 25.2)[6]
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Quantification (LOQ) Low ng/g to pg/g rangeLow ng/g rangeng/g range[6]

Note: The data in this table is representative and compiled from different studies. Performance can vary depending on the specific matrix, instrumentation, and method conditions.

Experimental Protocol: Validating an Analytical Method for p,p'-DDD in Soil using this compound

This protocol outlines a general procedure for the analysis of p,p'-DDD in a soil matrix using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method with GC-MS/MS analysis and this compound as an internal standard.

1. Sample Preparation (QuEChERS Extraction)

  • Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Fortification: Add a known amount of this compound solution (and other target analyte standards for calibration and quality control samples) to the soil.

  • Hydration: Add 10 mL of reagent water and vortex for 30 seconds.

  • Extraction: Add 10 mL of acetonitrile (B52724). Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

  • Shaking and Centrifugation: Cap and shake vigorously for 30 seconds. Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract ready for GC-MS/MS analysis.

3. GC-MS/MS Analysis

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • Column: A suitable capillary column for pesticide analysis (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

  • Injection: 1-2 µL of the final extract in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes of interest.

  • MS/MS Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for both p,p'-DDD and this compound should be monitored.

4. Data Analysis and Validation

  • Quantification: Calculate the concentration of p,p'-DDD in the sample using the response ratio of the native analyte to the this compound internal standard and a calibration curve.

  • Validation Parameters: Evaluate the method for the following parameters according to established guidelines (e.g., ICH, SANTE):

    • Specificity: Ensure no significant interference at the retention time of the analyte.

    • Linearity and Range: Establish a linear relationship between concentration and response over a defined range.

    • Accuracy (Recovery): Determine the percent recovery of the analyte in spiked samples.

    • Precision (Repeatability and Intermediate Precision): Assess the closeness of agreement between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Workflow

To better illustrate the relationships and processes involved in validating an analytical method using this compound, the following diagrams have been generated.

G cluster_advantages Advantages of 13C-Labeled Internal Standards cluster_alternatives Alternative Internal Standards cluster_comparison Comparative Performance Coelution Perfect Chromatographic Co-elution Accuracy Improved Accuracy and Precision Coelution->Accuracy Stability High Isotopic Stability Stability->Accuracy Accuracy_Comp Accuracy Accuracy->Accuracy_Comp Superior Precision_Comp Precision Accuracy->Precision_Comp Superior Matrix_Comp Matrix Effect Correction Accuracy->Matrix_Comp Superior Deuterated Deuterated Analogs (e.g., p,p'-DDD-d8) Deuterated->Accuracy_Comp Good Deuterated->Precision_Comp Good Deuterated->Matrix_Comp Good NonIso Non-Isotopic Analogs (e.g., PCB 153) NonIso->Accuracy_Comp Variable NonIso->Precision_Comp Variable NonIso->Matrix_Comp Fair

Caption: Comparison of ¹³C-labeled internal standards with alternatives.

G cluster_workflow Analytical Method Validation Workflow Sample Sample Collection and Homogenization Spiking Spiking with This compound Sample->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis GC-MS/MS Analysis Cleanup->Analysis Data Data Processing and Quantification Analysis->Data Validation Method Validation (Accuracy, Precision, etc.) Data->Validation

Caption: Experimental workflow for p,p'-DDD analysis.

References

A Head-to-Head Comparison: p,p'-DDD-¹³C₁₂ vs. Deuterated DDD as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the quantitative analysis of p,p'-Dichlorodiphenyldichloroethane (DDD).

In the precise world of quantitative analysis by mass spectrometry, the choice of an internal standard (IS) is a critical decision that directly impacts data accuracy and reliability. An ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, differing only in mass. This guide provides a detailed comparison of two stable isotope-labeled (SIL) internal standards for p,p'-DDD: the carbon-13 labeled p,p'-DDD-¹³C₁₂ and the deuterium-labeled deuterated DDD (e.g., p,p'-DDD-d₈).

Chemical Properties at a Glance

Stable isotope-labeled internal standards are designed to be chemically identical to the analyte of interest, with the only difference being the incorporation of heavier stable isotopes. This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard.

Propertyp,p'-DDD (Analyte)p,p'-DDD-¹³C₁₂ (Internal Standard)Deuterated DDD (p,p'-DDD-d₈) (Internal Standard)
Molecular Formula C₁₄H₁₀Cl₄¹³C₁₂C₂H₁₀Cl₄C₁₄H₂D₈Cl₄
Monoisotopic Mass 317.95 Da329.99 Da325.99 Da
Structural Difference Native compoundTwelve ¹²C atoms in the benzene (B151609) rings are replaced with ¹³C atoms.Eight ¹H atoms in the benzene rings are replaced with ²H (Deuterium) atoms.

Performance Comparison: ¹³C₁₂ vs. Deuterated Standards

The choice between a ¹³C-labeled and a deuterated internal standard involves trade-offs in chromatographic behavior, isotopic stability, and ultimately, quantitative accuracy. While both are vast improvements over using structural analogs, ¹³C-labeled standards are now widely considered the gold standard for many applications.[1][2][3][4][5]

Performance ParameterDeuterated DDD (e.g., p,p'-DDD-d₈)p,p'-DDD-¹³C₁₂Key Findings & Justification
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the native analyte.[1][2][6]Typically co-elutes perfectly with the native analyte.[1][4]The "isotope effect" of deuterium (B1214612) can alter the physicochemical properties enough to cause partial separation on a chromatographic column.[2][6] Perfect co-elution, as seen with ¹³C standards, is crucial for accurately correcting matrix effects that can vary across a peak.[1][7]
Correction for Matrix Effects Can be less effective if chromatographic separation occurs, as the IS and analyte experience different degrees of ion suppression or enhancement.[1][6]Provides superior correction for matrix effects due to identical elution profiles.[1][8]The primary purpose of a SIL-IS is to compensate for matrix effects. If the IS and analyte are not in the ion source at the exact same time and in the same concentration ratio, the correction can be inaccurate.[9][10]
Isotopic Stability Susceptible to hydrogen-deuterium (H/D) back-exchange, where deuterium atoms can be replaced by protons from the solvent or matrix, especially under certain pH or temperature conditions.[11][12]Highly stable; ¹³C atoms are not exchangeable under typical analytical conditions.H/D back-exchange can alter the mass of the internal standard, leading to quantification errors.[11] This is a significant concern for methods requiring harsh sample preparation or long analysis times.
Accuracy & Precision Potential for bias exists due to imperfect co-elution and potential isotopic instability. One study noted a 40% error in an example due to retention time mismatch.[1]Generally provides higher accuracy and precision.[1][8]By minimizing variables like chromatographic shifts and isotopic exchange, ¹³C-labeled standards provide a more robust and reliable system for quantification, leading to lower coefficients of variation (CV%).[8]
Cost & Availability Often less expensive and more widely available.[3][13]Typically more expensive and may be less readily available due to a more complex synthesis process.[3][13]The synthesis of deuterated compounds is often simpler than incorporating multiple ¹³C atoms.[13] This cost difference can be a factor in method development.

Experimental Protocols

Below is a representative experimental protocol for the analysis of p,p'-DDD in a complex matrix (e.g., sediment or biological tissue) using a stable isotope-labeled internal standard via Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Sample Preparation (QuEChERS-based Extraction)

  • Homogenization: Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification: Spike the sample with a known amount of the internal standard (p,p'-DDD-¹³C₁₂ or deuterated DDD) solution. Also spike calibration standards and quality control samples.

  • Hydration: Add 10 mL of reagent water and vortex for 30 seconds.

  • Extraction: Add 10 mL of acetonitrile (B52724). Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing cleanup sorbents (e.g., MgSO₄, PSA, C18). Vortex for 30 seconds and centrifuge at high speed for 2-5 minutes.

  • Final Extract: Transfer the cleaned supernatant to an autosampler vial for analysis.

2. GC-MS/MS Analysis

  • Gas Chromatograph (GC): Agilent 7890A GC or equivalent.

  • Inlet: Multi-Mode Inlet (MMI) in PTV solvent vent mode.[14]

  • Column: Agilent DB-5ms UI or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 70°C (1 min hold), ramp at 25°C/min to 180°C, then ramp at 5°C/min to 280°C, then ramp at 10°C/min to 300°C (5 min hold).

  • Mass Spectrometer (MS): Agilent 7000 series Triple Quadrupole GC/MS or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • p,p'-DDD: Precursor ion m/z 235 -> Product ions m/z 165, 199.[14]

    • p,p'-DDD-¹³C₁₂: Precursor ion m/z 247 -> Product ions (predicted based on fragmentation) m/z 175, 211.

    • Deuterated DDD (d₈): Precursor ion m/z 243 -> Product ions (predicted based on fragmentation) m/z 172, 206.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration from a calibration curve constructed using the same area ratios from standards of known concentrations.

Visualizing Key Concepts

To better understand the analytical principles discussed, the following diagrams illustrate the experimental workflow and the critical role of the internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Homogenize Sample B 2. Spike with Internal Standard A->B C 3. Solvent Extraction (e.g., Acetonitrile) B->C D 4. dSPE Cleanup C->D E 5. GC-MS/MS Injection D->E F 6. Data Acquisition (MRM) E->F G 7. Peak Integration F->G H 8. Calculate Area Ratios (Analyte/IS) G->H I 9. Quantify against Calibration Curve H->I

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

matrix_effect_correction cluster_ideal Ideal Correction (¹³C₁₂-DDD) cluster_poor Poor Correction (Deuterated DDD) a Signal Intensity b Retention Time a->b c Analyte d IS e Matrix Interference p1 p2 p1_top p1_top p1->p1_top p1_top_is p1_top_is p1->p1_top_is p2_bottom p2_bottom p2->p2_bottom a2 Signal Intensity b2 Retention Time a2->b2 c2 Analyte d2 IS e2 Matrix Interference p3 p4 p5 p3_top_is p3_top_is p3->p3_top_is p4_top p4_top p4->p4_top p5_bottom p5_bottom p5->p5_bottom caption1 Perfect co-elution ensures both analyte and IS are equally affected by signal suppression, leading to an accurate ratio. caption2 Chromatographic shift causes the IS to elute before the analyte and the main matrix interference, leading to inaccurate correction.

Caption: How co-elution impacts the correction of matrix effects.

Conclusion and Recommendation

For the highest accuracy and confidence in quantitative results, p,p'-DDD-¹³C₁₂ is the superior internal standard . Its key advantages are perfect co-elution with the analyte and isotopic stability, which together provide the most effective compensation for matrix effects and other sources of analytical variability.[1][4][5]

Deuterated DDD is a viable and more cost-effective alternative.[13] However, researchers must be aware of its potential for chromatographic separation from the native analyte and the risk of H/D back-exchange.[1][11] When using a deuterated standard, it is imperative to thoroughly validate the method to ensure that these potential issues do not compromise the accuracy and precision of the final results, especially in complex matrices or when using high-resolution chromatography systems that may exacerbate the separation.[4][6] Ultimately, the choice may depend on a balance between the required level of accuracy, regulatory requirements, and budget constraints.

References

The Superior Accuracy of p,p'-DDD-¹³C₁₂ in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest level of accuracy in the quantitative analysis of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), the choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison of p,p'-DDD-¹³C₁₂, a ¹³C-labeled internal standard, with other alternatives, offering supporting experimental data and detailed methodologies to underscore its superior performance in complex matrices.

Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based quantification, as they exhibit nearly identical chemical and physical properties to the native analyte. This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, extraction recovery, and matrix-induced signal suppression or enhancement. However, not all stable isotope-labeled standards are created equal. The choice between a ¹³C-labeled and a deuterated (²H-labeled) internal standard can significantly impact analytical accuracy.

Key Performance Advantages of p,p'-DDD-¹³C₁₂

Chromatographic Co-elution: Due to the significant mass difference between hydrogen and deuterium, deuterated standards can exhibit slight chromatographic shifts, eluting slightly earlier than the non-labeled analyte. This is particularly pronounced in high-resolution chromatography systems. In contrast, ¹³C-labeled standards like p,p'-DDD-¹³C₁₂ have a much smaller relative mass difference, resulting in near-perfect co-elution with the native p,p'-DDD. This identical retention time is crucial for accurate compensation of matrix effects that can fluctuate across a chromatographic peak.

Isotopic Stability: ¹³C-labeled internal standards are isotopically stable and do not undergo hydrogen-deuterium exchange, a phenomenon that can sometimes occur with deuterated standards under certain analytical conditions. This inherent stability ensures the integrity of the internal standard throughout the analytical process.

Superior Matrix Effect Compensation: The combination of perfect co-elution and isotopic stability makes ¹³C-labeled standards exceptionally effective at correcting for matrix effects. In complex matrices such as soil, sediment, biota, and food, co-extracted endogenous compounds can interfere with the ionization of the target analyte. Because p,p'-DDD-¹³C₁₂ experiences the exact same ionization suppression or enhancement as the native p,p'-DDD at the same retention time, it provides a more accurate and reliable correction, leading to higher data quality.

Comparative Performance Data

Table 1: Performance Data for p,p'-DDD Analysis in Soil

Internal Standard TypeRecovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)Limit of Quantification (LOQ) (µg/kg)Reference
Isotope-labeled (unspecified)65 - 116≤ 17-25 to 74 (enhancement)5 - 10[1]
Not specified70 - 100≤ 20Not Reported1.0

Table 2: Performance Data for p,p'-DDD and related compounds in Biota (Fish Tissue)

Internal Standard TypeRecovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)Limit of Detection (LOD)Reference
¹³C-labeled & Deuterated (EPA 1699)Analyte SpecificAnalyte SpecificCompensated by ISAnalyte Specific[2]
Isotope-labeled (unspecified)68 - 1241.9 - 20.2Not Reported3.0 ng/g[3]
1,2,3,4-tetrachloronaphtaleneSatisfactoryNot ReportedNot Reported2.6 - 4.7 pg/µL[4]

Table 3: Performance Data for p,p'-DDD and related compounds in Food Matrices (Honey)

Internal Standard TypeRecovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)Limit of Quantification (LOQ) (ng/g)Reference
PCB 153 (non-isotopic)64.7 - 129.3< 20Not ReportedNot Reported[1]

Experimental Protocols

The following are detailed methodologies for the analysis of p,p'-DDD in complex matrices using an isotope dilution approach with p,p'-DDD-¹³C₁₂ as the internal standard. These protocols are based on established methods such as US EPA Method 1699 and common laboratory practices.

Analysis of p,p'-DDD in Soil and Sediment

This protocol is suitable for the determination of p,p'-DDD in soil, sediment, and other solid waste samples.

Sample Preparation and Extraction:

  • Homogenization: Homogenize the field sample to ensure representativeness. For dry samples, grinding may be appropriate.

  • Spiking: Accurately weigh approximately 10-30 g of the homogenized sample into an extraction thimble or vessel. Spike the sample with a known amount of p,p'-DDD-¹³C₁₂ solution.

  • Drying: Mix the sample with anhydrous sodium sulfate (B86663) to remove moisture.

  • Extraction:

    • Soxhlet Extraction (EPA 3540C): Extract the sample for 18-24 hours with a suitable solvent mixture such as hexane/acetone (1:1, v/v).

    • Pressurized Liquid Extraction (PLE, EPA 3545A): Extract the sample at elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi) with a solvent like dichloromethane (B109758) or acetone/hexane.

Extract Cleanup:

  • Sulfur Removal (if necessary): For sediment samples with high sulfur content, a cleanup step using copper powder or gel permeation chromatography (GPC) is recommended.

  • Adsorption Chromatography: Use a Florisil or silica (B1680970) gel column to remove polar interferences.

    • Condition the column with hexane.

    • Load the concentrated extract onto the column.

    • Elute with solvents of increasing polarity (e.g., hexane, followed by a hexane/diethyl ether mixture).

    • Collect the fraction containing p,p'-DDD.

Analysis by GC-MS/MS:

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Injection: Inject a 1-2 µL aliquot into the GC-MS/MS system.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, ramp to 300 °C.

    • Injector: Splitless mode at 250 °C.

  • MS/MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Mode: Multiple Reaction Monitoring (MRM) for both native p,p'-DDD and p,p'-DDD-¹³C₁₂.

Analysis of p,p'-DDD in Biota (Fish Tissue)

This protocol is designed for the analysis of p,p'-DDD in fatty tissues.

Sample Preparation and Extraction:

  • Homogenization: Homogenize the tissue sample.

  • Spiking: Weigh approximately 10 g of the homogenized tissue and spike with the p,p'-DDD-¹³C₁₂ internal standard.

  • Drying and Extraction: Mix the sample with anhydrous sodium sulfate and extract using Soxhlet or PLE as described for soil/sediment. A common solvent for tissue is dichloromethane.

Extract Cleanup:

  • Lipid Removal (GPC): Gel Permeation Chromatography (GPC) is essential for removing lipids from the extract. Use a Bio-Beads S-X3 column with a suitable mobile phase like cyclohexane/ethyl acetate.

  • Adsorption Chromatography: Further cleanup on a Florisil or silica column may be necessary to remove remaining interferences.

Analysis by GC-MS/MS:

Follow the same analytical procedure as described for soil and sediment samples.

Visualizing the Workflow and Rationale

To further clarify the analytical process and the reasoning behind the selection of a ¹³C-labeled internal standard, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Complex Matrix (Soil, Sediment, Biota) Homogenize Homogenization Sample->Homogenize Spike Spiking with p,p'-DDD-13C12 Homogenize->Spike Extraction Soxhlet or PLE Spike->Extraction Cleanup GPC / Adsorption Chromatography Extraction->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Quant Quantification (Isotope Dilution) GCMS->Quant

Analytical workflow for p,p'-DDD analysis.

IS_Comparison cluster_13C This compound cluster_D Deuterated IS (e.g., p,p'-DDD-d8) Coelution_13C Perfect Co-elution Correction_13C Accurate Matrix Effect Correction Coelution_13C->Correction_13C Stability_13C Isotopically Stable Stability_13C->Correction_13C Accuracy_13C High Accuracy & Precision Correction_13C->Accuracy_13C Coelution_D Potential Retention Time Shift Correction_D Less Accurate Matrix Effect Correction Coelution_D->Correction_D Stability_D Potential for H-D Exchange Stability_D->Correction_D Accuracy_D Potential for Inaccuracy Correction_D->Accuracy_D Analyte p,p'-DDD (Analyte) Analyte->Coelution_13C Identical Chromatography Analyte->Coelution_D Slightly Different Chromatography

Rationale for selecting p,p'-DDD-¹³C₁₂.

Conclusion

For the accurate and reliable quantification of p,p'-DDD in complex matrices, the use of a ¹³C-labeled internal standard such as p,p'-DDD-¹³C₁₂ is unequivocally the superior choice. Its ability to perfectly co-elute with the native analyte and its isotopic stability ensure the most effective compensation for matrix effects, leading to higher accuracy and precision in the final results. While deuterated internal standards can be a viable option in some less complex scenarios, for challenging matrices and when the highest data quality is required, the investment in a ¹³C-labeled internal standard is justified by the increased confidence in the analytical outcome. This guide provides the necessary framework for researchers to understand these advantages and implement robust analytical methods for the determination of p,p'-DDD.

References

A Comparative Guide to Measurement Uncertainty in p,p'-DDD Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), with a focus on the associated measurement uncertainty. Understanding and quantifying measurement uncertainty is critical for ensuring the reliability and comparability of analytical results, a cornerstone of regulatory compliance and sound scientific research. This document summarizes quantitative data from various analytical approaches, details experimental protocols, and visualizes key processes to aid in the selection and implementation of robust analytical methods.

Comparison of Analytical Methods and Measurement Uncertainty

The accurate quantification of p,p'-DDD is performed using various analytical techniques, primarily gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). The choice of method and matrix significantly influences the measurement uncertainty. The following table summarizes key performance characteristics of different methods, providing a comparative overview.

Analytical MethodMatrixCertified Reference Material (CRM) UsedStated Recovery (%)Limit of Quantification (LOQ)Expanded Measurement Uncertainty (%) (k=2)
GC-MS WaterOrganochlorine Pesticides Mixture (GBW(E)060133)Not explicitly stated for p,p'-DDDNot specified2% (for the certified value of the CRM)[1]
GC-MS/MS FishNIST SRM 1946 (Lake Superior Fish Tissue)90-110 (general for OCs)0.1 µg/kgNot explicitly stated for p,p'-DDD, but top-down approach used for other OCs[2][3]
LC-MS/MS TomatoNot specified>70 (general for pesticides)5 µg/kg (general for pesticides)<50 (estimated from validation data for a range of pesticides)[4][5]
LC-MS/MS ChocolateIn-house prepared incurred materialNot explicitly stated for p,p'-DDD1.1-1.2 µg TAFP/g food (for egg and soybean markers)Estimated from different sources of variability[6][7]

Note: TAFP stands for Total Allergenic Food Protein. Data for p,p'-DDD was not always explicitly separated from other organochlorine pesticides (OCs) in the cited literature.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to controlling and estimating measurement uncertainty. Below are generalized methodologies for the key analytical techniques used in p,p'-DDD quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Water Samples: Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Solid Samples (e.g., Soil, Sediment): Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent mixture.

    • Biota Samples (e.g., Fish Tissue): Homogenization followed by extraction with an organic solvent and a lipid removal step (e.g., gel permeation chromatography or solid-phase extraction with silica).

  • Extract Cleanup: The extract is cleaned to remove interfering co-extractives. This may involve techniques like solid-phase extraction (SPE) using cartridges with materials such as Florisil or silica (B1680970) gel.

  • Instrumental Analysis:

    • An aliquot of the cleaned extract is injected into a gas chromatograph equipped with a capillary column suitable for separating organochlorine pesticides.

    • The GC is coupled to a mass spectrometer for detection and quantification. Electron ionization (EI) is a common ionization technique.

    • Quantification is typically performed using an internal standard method, with a labeled p,p'-DDD isotope being the ideal choice.

  • Measurement Uncertainty Estimation:

    • A "top-down" approach is often employed, utilizing data from method validation (precision and trueness studies) and participation in proficiency testing schemes.[2][3]

    • The main sources of uncertainty include the purity of the reference standard, calibration curve fitting, sample and standard preparation (weighing, dilutions), extraction recovery, and instrumental repeatability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Food Matrices (e.g., Tomato, Chocolate): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is commonly used.[4][5] This involves an initial extraction with acetonitrile (B52724) followed by a salting-out step.

    • For complex matrices like chocolate, specific modifications to the QuEChERS protocol may be necessary to handle high fat and sugar content.

  • Extract Cleanup: Dispersive solid-phase extraction (d-SPE) is often integrated into the QuEChERS workflow, using sorbents like primary secondary amine (PSA) to remove matrix components.

  • Instrumental Analysis:

    • The final extract is injected into a liquid chromatograph. Reversed-phase chromatography is typically used for the separation of p,p'-DDD.

    • The LC is coupled to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Isotope-labeled internal standards are crucial for accurate quantification and for compensating for matrix effects.

  • Measurement Uncertainty Estimation:

    • Similar to GC-MS, the uncertainty is estimated from validation data, including linearity, recovery, and precision (repeatability and intermediate precision).[4][5]

    • Matrix effects, which can significantly impact the ionization efficiency in the MS source, are an additional source of uncertainty that needs to be carefully evaluated and, if possible, minimized.

Key Concepts in Measurement Uncertainty

A foundational understanding of the components of measurement uncertainty is essential for its proper evaluation.

cluster_sources Sources of Uncertainty cluster_evaluation Evaluation cluster_combination Combination & Reporting Reference Material Reference Material Type B (Other Info) Type B (Other Info) Reference Material->Type B (Other Info) Sample Preparation Sample Preparation Type A (Statistical) Type A (Statistical) Sample Preparation->Type A (Statistical) Instrumentation Instrumentation Instrumentation->Type A (Statistical) Method Bias Method Bias Method Bias->Type A (Statistical) Analyst Analyst Analyst->Type A (Statistical) Combined Uncertainty Combined Uncertainty Type A (Statistical)->Combined Uncertainty Type B (Other Info)->Combined Uncertainty Expanded Uncertainty Expanded Uncertainty Combined Uncertainty->Expanded Uncertainty

Figure 1: Workflow for Estimating Measurement Uncertainty.

The diagram above illustrates the general workflow for estimating measurement uncertainty. It begins with identifying all potential sources of uncertainty, which are then evaluated using either statistical methods (Type A) or other available information (Type B), such as calibration certificates. These individual uncertainty components are then combined to calculate the combined standard uncertainty, which is finally multiplied by a coverage factor (typically k=2 for a 95% confidence level) to obtain the expanded uncertainty.

Role of Certified Reference Materials and Proficiency Testing

The use of Certified Reference Materials (CRMs) and participation in Proficiency Testing (PT) schemes are indispensable for achieving accurate and reliable measurements of p,p'-DDD.

  • Certified Reference Materials (CRMs): CRMs are "gold standards" for establishing trueness and traceability of measurements. They have a certified property value with a stated uncertainty. For p,p'-DDD, CRMs are available as solutions in organic solvents or as matrix materials (e.g., fish tissue). For instance, the organochlorine pesticides mixture CRM (GBW(E)060133) contains p,p'-DDD at a certified value of 50.0 µg/mL with a relative expanded uncertainty of 2% (k=2).[1]

  • Proficiency Testing (PT) Schemes: PT schemes, such as those offered by FAPAS and QUASIMEME, provide an independent assessment of a laboratory's performance.[8][9][10][11][12][13][14][15][16] By analyzing the same sample as other laboratories, a laboratory can evaluate its bias and precision relative to a consensus value. The results from PT schemes are a valuable source of data for estimating the measurement uncertainty associated with a particular method as performed in that laboratory.

cluster_quality Quality Assurance Cycle Method Validation Method Validation Routine Analysis Routine Analysis Method Validation->Routine Analysis CRM Analysis CRM Analysis Routine Analysis->CRM Analysis Trueness PT Participation PT Participation Routine Analysis->PT Participation Performance Uncertainty Estimation Uncertainty Estimation CRM Analysis->Uncertainty Estimation PT Participation->Uncertainty Estimation Corrective Actions Corrective Actions PT Participation->Corrective Actions Uncertainty Estimation->Routine Analysis Corrective Actions->Method Validation

References

comparison of different internal standards for DDT metabolite analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dichlorodiphenyltrichloroethane (DDT) and its metabolites is critical in environmental monitoring, food safety, and toxicological studies. The inherent complexity of sample matrices and the potential for analyte loss or degradation during sample preparation and analysis necessitate the use of internal standards to ensure data reliability. This guide provides an objective comparison of different internal standards used in the gas chromatography-mass spectrometry (GC-MS) analysis of DDT and its principal metabolites (DDE and DDD), supported by experimental data and detailed methodologies.

The Gold Standard: Isotopically Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the most effective choice for the quantitative analysis of organic micropollutants.[1] These compounds have nearly identical chemical and physical properties to the native analytes, ensuring they behave similarly during extraction, cleanup, and chromatographic separation. This co-elution and similar response to matrix effects allow for accurate correction of analytical variability.[2]

¹³C-Labeled DDT (¹³C-DDT)

Among SILs, carbon-13 labeled DDT stands out for its performance. A study comparing the use of ¹³C₁₂-p,p'-DDT with a generic internal standard, triphenyl phosphate (B84403) (TPP), and no internal standard at all for the analysis of p,p'-DDT in a plum matrix demonstrated a significant improvement in precision.

Deuterated DDT (d-DDT)

Deuterium-labeled DDT (e.g., DDT-d₈) is another commonly used SIL internal standard.[3] While generally effective, deuterium-labeled compounds can sometimes exhibit slight chromatographic shifts and different fragmentation patterns in mass spectrometry compared to their native counterparts, which may require careful method optimization.[4]

Alternative Approaches: Non-Labeled Internal Standards

While SILs are preferred, their cost and availability can be prohibitive. In such cases, non-labeled compounds with similar chemical properties to DDT and its metabolites can be used, although with certain limitations.

Polychlorinated Biphenyls (PCBs)

Specific PCB congeners are frequently employed as internal standards in organochlorine pesticide analysis.[5] Their chemical stability and similar behavior during extraction and cleanup make them a viable option. However, their response to matrix effects may not perfectly mimic that of DDT and its metabolites, potentially leading to less accurate quantification compared to SILs.

Other Organochlorine Pesticides

Other stable organochlorine pesticides, such as pentachloronitrobenzene (B1680406) or 1-bromo-2-nitrobenzene, have also been suggested as internal standards in some methods.[6] The key consideration for their use is ensuring they are not present in the samples being analyzed and that their chromatographic retention times do not interfere with the target analytes.

Performance Comparison of Internal Standards

The following table summarizes the performance of different internal standards for the analysis of p,p'-DDT, highlighting the superior precision achieved with an isotopically labeled internal standard.

Internal StandardMean Accuracy (%)Relative Standard Deviation (RSD) (%)
None 98.615.2
Triphenyl Phosphate (TPP) 99.18.1
¹³C₁₂-p,p'-DDT 100.21.9
Data synthesized from a study analyzing p,p'-DDT in a plum matrix.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of DDT and its metabolites using different internal standards.

Protocol 1: Analysis of p,p'-DDT using ¹³C₁₂-p,p'-DDT Internal Standard in a Fruit Matrix

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by GC-MS/MS analysis.

1. Sample Preparation (QuEChERS):

  • Homogenize 15 g of the fruit sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.

  • Spike with the ¹³C₁₂-p,p'-DDT internal standard solution.

  • Add the QuEChERS salt packet (e.g., 6 g MgSO₄, 1.5 g NaOAc).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 1 minute.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 8 mL of the supernatant to a 15 mL dSPE tube containing MgSO₄, primary secondary amine (PSA), and C18 sorbents.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 1 minute.

3. Instrumental Analysis (GC-MS/MS):

  • Transfer the cleaned extract into an autosampler vial.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Mode: Pulsed Splitless.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 70°C (hold 2 min), ramp to 180°C at 25°C/min, then to 300°C at 5°C/min (hold 5 min).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) for p,p'-DDT and ¹³C₁₂-p,p'-DDT.

Protocol 2: Analysis of DDT Metabolites using a PCB Internal Standard in Biota Samples

This protocol involves liquid-liquid extraction (LLE) and cleanup using a Florisil column.

1. Sample Preparation (LLE):

  • Homogenize the tissue sample.

  • Mix a subsample with anhydrous sodium sulfate (B86663) to create a dry powder.

  • Spike with the selected PCB congener internal standard solution.

  • Extract the sample with a suitable solvent mixture (e.g., hexane:acetone) using a Soxhlet apparatus or sonication.

2. Cleanup (Florisil Column):

  • Pack a chromatography column with activated Florisil.

  • Load the concentrated extract onto the column.

  • Elute with solvents of increasing polarity to separate interferences from the DDT metabolites and the PCB internal standard.

  • Collect the fraction containing the analytes of interest.

  • Concentrate the eluate to a final volume.

3. Instrumental Analysis (GC-MS):

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Mode: Splitless.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 100°C (hold 1 min), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (hold 10 min).

  • MS Mode: Selected Ion Monitoring (SIM) for characteristic ions of DDT metabolites and the PCB internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for DDT metabolite analysis, highlighting the crucial step of internal standard addition.

DDT_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Soil, Biota, Food) Homogenization Homogenization Sample->Homogenization IS_Addition Internal Standard Spiking Homogenization->IS_Addition Extraction Extraction (e.g., QuEChERS, LLE) Cleanup Extract Cleanup (e.g., dSPE, Florisil) Extraction->Cleanup IS_Addition->Extraction GCMS GC-MS Analysis Cleanup->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for DDT metabolite analysis.

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in the analysis of DDT and its metabolites. Experimental evidence strongly supports the use of isotopically labeled internal standards, particularly ¹³C-DDT, for achieving the highest levels of accuracy and precision. While non-labeled alternatives like PCB congeners can be employed, their use requires careful validation to ensure they adequately compensate for analytical variability. The detailed protocols provided in this guide offer a starting point for the development and implementation of robust and reliable analytical methods for DDT metabolite quantification.

References

The Gold Standard for Precision: A Comparative Guide to p,p'-DDD-13C12 in Recovery and Precision Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of the performance of p,p'-DDD-13C12 with alternative internal standards, supported by experimental data, to inform best practices in analytical methodology.

The use of stable isotope-labeled internal standards is a well-established technique to enhance the precision and accuracy of mass spectrometry-based quantification. By mimicking the chemical behavior of the analyte of interest, these standards can effectively compensate for variations in sample preparation, extraction, and instrument response. Among the available options, carbon-13 (¹³C) labeled standards, such as p,p'-DDD-¹³C₁₂, are often considered the gold standard due to their chemical and physical similarity to the native analyte.

Performance Comparison of Internal Standards

While specific recovery and precision data for p,p'-DDD-¹³C₁₂ is not extensively published in comparative studies, valuable insights can be drawn from the analysis of the structurally analogous compound, p,p'-Dichlorodiphenyltrichloroethane (p,p'-DDT). A study comparing the use of its ¹³C-labeled internal standard, ¹³C₁₂-p,p'-DDT, against no internal standard and a generic internal standard (triphenylphosphate - TPP) in the analysis of p,p'-DDT and p,p'-Methoxychlor in plum matrix highlights the significant improvement in analytical performance.[1]

AnalyteInternal Standard (ISTD)Mean Accuracy (%)Relative Standard Deviation (RSD) (%), n=31
p,p'-DDTNone95.514
TPP1007.9
¹³C₁₂-p,p'-DDT 100 4.2
p,p'-MethoxychlorNone94.313
TPP99.18.2
¹³C₁₂-p,p'-DDT 99.7 5.0

Table 1: Comparison of Mean Accuracies and their Relative Standard Deviations (RSDs) for p,p'-DDT and p,p'-Methoxychlor in plum matrix using different internal standard strategies. Data sourced from a study on rugged GC/MS/MS pesticide residue analysis.[1]

The data clearly demonstrates that the use of the ¹³C-labeled internal standard resulted in a substantial reduction in the relative standard deviation (a measure of precision) for both analytes compared to using no internal standard or a generic one.[1] This improved precision is crucial for the reliable quantification of trace-level contaminants.

Alternative Internal Standards

A common alternative to ¹³C-labeled standards is the use of deuterated analogs, such as p,p'-DDD-d₈. While often more readily available and less expensive, deuterated standards can sometimes exhibit slight differences in chromatographic retention times compared to the native analyte. This "isotopic effect" can potentially compromise the accuracy of quantification if the analyte and internal standard are not affected equally by matrix effects during analysis.

Experimental Protocols

The superior performance of ¹³C-labeled internal standards is rooted in the principles of isotope dilution mass spectrometry (IDMS). The following is a generalized experimental protocol for the analysis of p,p'-DDD using p,p'-DDD-¹³C₁₂ as an internal standard.

1. Sample Preparation and Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[1]

  • Homogenization: A representative sample (e.g., 10-15 g of a food commodity) is homogenized.

  • Extraction: A subsample is weighed into a centrifuge tube, and a known amount of the p,p'-DDD-¹³C₁₂ internal standard solution is added. Acetonitrile (B52724) is then added, and the sample is shaken vigorously.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a clean-up tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The final supernatant is transferred to a vial for analysis.

2. Instrumental Analysis (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the analysis of organochlorine pesticides like p,p'-DDD.

  • Injection: An aliquot of the final extract is injected into the GC-MS/MS system.

  • Chromatographic Separation: The analytes are separated on a capillary GC column.

  • Ionization and Mass Analysis: The separated compounds are ionized (typically by electron ionization - EI), and the precursor and product ions for both p,p'-DDD and p,p'-DDD-¹³C₁₂ are monitored using Multiple Reaction Monitoring (MRM).

  • Quantification: The concentration of p,p'-DDD is calculated based on the ratio of the peak area of the native analyte to the peak area of the ¹³C-labeled internal standard.

Visualizing the Workflow

To illustrate the key stages of the analytical process, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Add this compound Salting_Out Phase Separation Extraction->Salting_Out Add Salts dSPE_Cleanup d-SPE Cleanup Salting_Out->dSPE_Cleanup Acetonitrile Layer Final_Extract Final Extract dSPE_Cleanup->Final_Extract GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS Quantification Quantification GC_MSMS->Quantification

Caption: A generalized workflow for the analysis of p,p'-DDD using a ¹³C-labeled internal standard.

IDMS_Principle Analyte p,p'-DDD (Analyte) MS Mass Spectrometer Analyte->MS IS This compound (Internal Standard) IS->MS Sample Sample Matrix Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS) for accurate quantification.

References

A Comparative Guide to Linearity and Range Determination for p,p'-DDD Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), the selection of an appropriate analytical method is paramount. This guide provides a comparative overview of the linearity and range determination for methods utilizing a ¹³C₁₂-labeled internal standard (p,p'-DDD-¹³C₁₂), primarily with Gas Chromatography-Mass Spectrometry (GC-MS), and contrasts its performance with alternative analytical techniques.

Isotope Dilution GC-MS/MS: The Gold Standard

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise technique for quantitative analysis. By introducing a known amount of an isotopically labeled version of the analyte (p,p'-DDD-¹³C₁₂) into the sample at the beginning of the workflow, variations in sample preparation, extraction, and instrument response can be effectively corrected. This results in superior accuracy and precision compared to other methods. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is often the instrumentation of choice for this application due to its high selectivity and sensitivity.

Performance Characteristics

The linearity of an analytical method is its ability to elicit results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

ParameterIsotope Dilution GC-MS/MSGC-ECDLC-MS/MS
Linearity (R²) ≥ 0.999[1]0.9971 - 0.9999≥ 0.99
Linear Range 0.05 - 100 ng/mL0.001 - 0.1 µg/mL1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.31 - 0.77 ng/g[2]~1 ng/g~1 ng/mL
Upper Limit of Quantification (ULOQ) Typically up to 100 ng/mL or higher, depending on calibrationUp to 0.1 µg/mL or higherUp to 500 ng/mL or higher

Note: The values presented are indicative and can vary based on the specific instrument, matrix, and experimental conditions.

Alternative Analytical Methods

While isotope dilution GC-MS/MS is a powerful technique, other methods are also employed for the analysis of p,p'-DDD.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This is a highly sensitive technique for halogenated compounds like p,p'-DDD. It is a more cost-effective option than GC-MS but can be more susceptible to matrix interferences, potentially leading to less selectivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For some compounds, LC-MS/MS offers advantages in terms of reduced sample preparation complexity and suitability for thermally labile compounds. However, for non-polar compounds like p,p'-DDD, GC-MS is often considered to perform better.

Experimental Protocols

A detailed experimental protocol is crucial for achieving reliable and reproducible results. Below is a generalized protocol for the determination of p,p'-DDD using isotope dilution GC-MS/MS, based on common practices and EPA methodologies such as EPA Method 8270D for semivolatile organic compounds.[3][4][5]

Sample Preparation
  • Spiking: A known amount of the p,p'-DDD-¹³C₁₂ internal standard is added to the sample (e.g., soil, water, tissue homogenate).

  • Extraction: The sample is extracted using an appropriate solvent (e.g., hexane, dichloromethane) and technique (e.g., solid-phase extraction, liquid-liquid extraction).

  • Cleanup: The extract is purified to remove interfering matrix components. This may involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

  • Concentration: The cleaned extract is concentrated to a final volume.

Calibration Standards Preparation

A series of calibration standards are prepared containing known concentrations of native p,p'-DDD and a constant concentration of the p,p'-DDD-¹³C₁₂ internal standard. The concentration range of the calibration standards should encompass the expected concentration range of the samples.

GC-MS/MS Analysis
  • Injection: A small volume of the prepared sample extract or calibration standard is injected into the GC.

  • Chromatographic Separation: The analytes are separated on a capillary GC column.

  • Ionization and Mass Analysis: The separated compounds are ionized (typically by electron ionization) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Linearity and Range Determination
  • Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of the native p,p'-DDD to the peak area of the p,p'-DDD-¹³C₁₂ internal standard against the concentration of the native p,p'-DDD for each calibration standard.

  • Linearity Assessment: The linearity of the calibration curve is evaluated by calculating the coefficient of determination (R²), which should typically be ≥ 0.99.

  • Range Determination:

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

    • Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that maintains linearity.

Experimental Workflow and Logic Diagrams

To visualize the analytical process, the following diagrams illustrate the key steps in the experimental workflow and the logical relationship for determining linearity and range.

experimental_workflow Experimental Workflow for p,p'-DDD Analysis by Isotope Dilution GC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Sample Collection Spike Spike with p,p'-DDD-13C12 Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup Extract Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Calculate Area Ratios (Native/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify p,p'-DDD Calibration_Curve->Quantification linearity_range_determination Logic for Linearity and Range Determination cluster_calibration Calibration cluster_validation Validation Prep_Standards Prepare Calibration Standards (varying native p,p'-DDD, constant IS) Analyze_Standards Analyze Standards by GC-MS/MS Prep_Standards->Analyze_Standards Plot_Curve Plot Area Ratio vs. Concentration Analyze_Standards->Plot_Curve LLOQ Determine LLOQ (Lowest point with acceptable accuracy/precision) Analyze_Standards->LLOQ Linearity Assess Linearity (R²) Plot_Curve->Linearity ULOQ Determine ULOQ (Highest point maintaining linearity) Plot_Curve->ULOQ

References

A Researcher's Guide to the Sensitive Quantification of p,p'-DDD: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of environmental contaminants and metabolites is paramount. This guide provides a comparative analysis of analytical methodologies for the determination of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), a metabolite of the insecticide DDT. A primary focus is placed on the use of isotope dilution techniques employing p,p'-DDD-13C12 as an internal standard, a gold standard for trace analysis. This guide also presents alternative methods, offering a comprehensive overview to aid in selecting the most appropriate technique for specific research needs.

Data Presentation: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.

The following table summarizes the LOD and LOQ values for p,p'-DDD achieved by different analytical methods and in various sample matrices. The use of an isotopically labeled internal standard, such as this compound, in methods like EPA 1699 significantly enhances sensitivity and accuracy.

Analytical MethodInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-HRMS (EPA Method 1699) Isotope Dilution (likely this compound)Water0.010 pg/µL (Instrumental)Not explicitly stated
GC-HRMS (EPA Method 1699) Isotope Dilution (likely this compound)Soil/Sediment0.00003 µg/gNot explicitly stated
GC-MS/MS (QuEChERS) Not specifiedShellfish & Cephalopods0.796 ng/g2.414 ng/g[1]
GC-MS/MS (QuEChERS) Not specifiedMilk0.005 mg/kg (LOQ)0.005 mg/kg[2]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are outlines of the methodologies for the highly sensitive isotope dilution method and a widely used alternative, the QuEChERS method.

Method 1: Isotope Dilution Analysis by GC-HRMS (Based on EPA Method 1699)

This method is the benchmark for the ultra-trace analysis of persistent organic pollutants.

1. Sample Preparation:

  • Aqueous Samples: A known volume of the water sample is spiked with a solution containing this compound and other labeled internal standards. The sample is then extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Solid and Tissue Samples: A known weight of the homogenized sample (e.g., soil, sediment, tissue) is spiked with the this compound internal standard solution. The sample is then extracted using techniques such as Soxhlet extraction, pressurized fluid extraction (PFE), or microwave-assisted extraction (MAE).

  • Extract Cleanup: The raw extracts undergo a rigorous cleanup procedure to remove interfering co-extracted matrix components. This multi-step process may involve techniques like gel permeation chromatography (GPC) and adsorption chromatography using materials such as silica (B1680970) gel, alumina, and carbon.

2. Instrumental Analysis:

  • Gas Chromatography (GC): A high-resolution gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used to separate p,p'-DDD from other compounds in the extract.

  • High-Resolution Mass Spectrometry (HRMS): The separated compounds are detected using a high-resolution mass spectrometer operating in the selected ion monitoring (SIM) mode. This allows for the highly selective detection of the characteristic ions of both native p,p'-DDD and the 13C12-labeled internal standard.

3. Quantification:

  • Quantification is performed using the isotope dilution method. The ratio of the peak area of the native p,p'-DDD to the peak area of the this compound internal standard is calculated and compared to a calibration curve generated from standards containing known concentrations of both the native analyte and the labeled internal standard.

Method 2: QuEChERS Extraction with GC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient sample preparation technique for the analysis of pesticide residues in food and other matrices.

1. Sample Preparation (QuEChERS):

  • Extraction: A weighed amount of the homogenized sample is placed in a centrifuge tube. Acetonitrile (B52724) and a salt mixture (commonly magnesium sulfate (B86663) and sodium chloride) are added. The tube is shaken vigorously to extract the analytes into the acetonitrile layer and induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a clean centrifuge tube containing a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and magnesium sulfate). The tube is shaken and then centrifuged. The PSA removes organic acids and other polar interferences, C18 removes nonpolar interferences, and magnesium sulfate removes residual water.

2. Instrumental Analysis:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): The final cleaned-up extract is injected into a GC-MS/MS system. The GC separates the analytes, and the tandem mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for the detection and quantification of p,p'-DDD.

3. Quantification:

  • Quantification is typically performed using an external standard calibration curve prepared in a matrix extract to compensate for matrix effects. The use of an internal standard that is structurally similar to p,p'-DDD can also be employed to improve accuracy and precision.

Mandatory Visualization

The following diagram illustrates the general workflow for the analysis of p,p'-DDD using an internal standard, from sample collection to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis sample Sample Collection (Water, Soil, Food, etc.) spike Spiking with This compound Internal Standard sample->spike Add known amount extraction Extraction (LLE, SPE, QuEChERS, etc.) spike->extraction cleanup Extract Cleanup (GPC, d-SPE, etc.) extraction->cleanup gc Gas Chromatography (GC) Separation cleanup->gc ms Mass Spectrometry (MS) Detection gc->ms quant Quantification (Isotope Dilution or Internal Standard Calibration) ms->quant report Reporting (LOD, LOQ, Concentration) quant->report

References

The Gold Standard for Accuracy: Evaluating p,p'-DDD-13C12 in Proficiency Testing

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of analytical testing, achieving accuracy and reliability is paramount. For laboratories participating in proficiency testing (PT) for the analysis of persistent organic pollutants (POPs) like p,p'-dichlorodiphenyldichloroethane (p,p'-DDD), the choice of internal standard is a critical determinant of success. This guide provides a comprehensive comparison of p,p'-DDD-13C12 with alternative quantification methods, supported by established analytical principles and experimental protocols, to demonstrate its superior performance. For researchers, scientists, and drug development professionals, understanding these nuances is key to generating defensible data.

The core of high-quality analytical measurement for organic micropollutants lies in the ability to correct for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during instrumental analysis. Isotope Dilution Mass Spectrometry (IDMS) is a definitive method in analytical chemistry, renowned for its high accuracy and precision, that directly addresses these challenges.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of the IDMS approach for p,p'-DDD analysis.

Comparative Analysis of Quantification Methods

The performance of this compound within an IDMS framework is best understood when compared to other commonly used quantification techniques. The following table summarizes the key performance characteristics.

FeatureIsotope Dilution (using this compound)Internal Standard (non-isotopic)External Standard
Principle Analyte is quantified against a known amount of its stable isotope-labeled analogue added at the beginning of the analytical process.Analyte is quantified against a known amount of a different compound added to the sample.Analyte is quantified by comparing its response to that of standards of known concentration in a clean solvent.
Accuracy Very High. Effectively corrects for analyte loss at all stages of sample preparation and analysis, and for matrix effects.[1][2]Moderate to High. Corrects for injection volume variability and some matrix effects, but not for analyte-specific losses during extraction and cleanup.Low to Moderate. Highly susceptible to matrix effects and analyte loss during sample preparation.
Precision Very High. The ratio measurement is inherently more precise than absolute signal measurement.[2]Moderate. Dependent on the chemical similarity of the internal standard to the analyte.Low to Moderate. Affected by variations in sample matrix and instrument performance.
Correction for Matrix Effects Excellent. The labeled standard co-elutes with the native analyte and experiences the same matrix-induced signal suppression or enhancement.[3]Partial. The degree of correction depends on how closely the internal standard mimics the analyte's behavior.None. This is a major source of error in complex matrices.
Correction for Analyte Loss Excellent. Since the labeled standard is added at the start, it experiences the same losses as the native analyte throughout the entire procedure.[2]Partial to None. The recovery of the internal standard may not reflect the recovery of the analyte.None. Relies on the assumption of 100% recovery, which is rarely achieved.
Specificity High. Relies on mass spectrometry to differentiate between the native analyte and the labeled standard.Dependent on the chromatographic separation from the analyte and potential interferences.Dependent on the selectivity of the detector and chromatographic separation.
Cost High. 13C-labeled standards are generally more expensive to synthesize.[3]Low to Moderate. A wide range of compounds can be used as internal standards.Low. Requires only the pure analytical standard of the analyte.

The Superiority of 13C-Labeled Standards

While other isotopic labels (e.g., deuterium) can be used, 13C-labeled standards like this compound are considered superior for several reasons. They exhibit the same chromatographic retention time and mass spectral fragmentation patterns as the native analyte, ensuring the most accurate correction for matrix effects and instrument variability.[3] Furthermore, the carbon-13 label is stable and does not undergo isotopic exchange, a potential issue with deuterated standards.[3]

Experimental Workflow for p,p'-DDD Analysis using Isotope Dilution

A robust analytical method is crucial for obtaining reliable data. The following workflow, based on established methodologies such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique and analysis by Gas Chromatography-Mass Spectrometry (GC-MS), illustrates the integration of this compound for accurate quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Reporting sample 1. Sample Homogenization spike 2. Spiking with this compound sample->spike Add known amount extraction 3. QuEChERS Extraction (Acetonitrile + Salts) spike->extraction Vortex cleanup 4. Dispersive SPE Cleanup extraction->cleanup Centrifuge and transfer supernatant gcms 5. GC-MS/MS Analysis cleanup->gcms Inject extract quant 6. Quantification by Isotope Dilution gcms->quant Measure ion ratios report 7. Final Concentration Report quant->report Calculate concentration

Figure 1. Experimental workflow for p,p'-DDD analysis using IDMS.
Experimental Protocol

A typical experimental protocol involves the following key steps, adapted from methodologies like US EPA Method 1699 and the QuEChERS procedure:[4][5][6][7]

  • Sample Preparation: A homogenized sample (e.g., soil, water, food) is accurately weighed.

  • Internal Standard Spiking: A known amount of this compound solution is added to the sample at the very beginning of the workflow.

  • Extraction: The sample is extracted using an organic solvent, typically acetonitrile, along with salting-out agents (e.g., magnesium sulfate, sodium chloride) as in the QuEChERS method. This step partitions the p,p'-DDD and this compound from the sample matrix into the organic phase.

  • Cleanup: The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components like lipids and pigments.

  • Instrumental Analysis: The final extract is analyzed by a high-resolution gas chromatography coupled with a high-resolution mass spectrometer (HRGC/HRMS) or a tandem mass spectrometer (GC-MS/MS). The instrument is set to monitor specific ions for both the native p,p'-DDD and the labeled this compound.

  • Quantification: The concentration of p,p'-DDD in the sample is calculated based on the ratio of the response of the native analyte to that of the 13C-labeled internal standard and the known amount of the internal standard added.

Conclusion

For laboratories aiming to achieve the highest level of accuracy and reliability in the analysis of p,p'-DDD, particularly in the context of proficiency testing, the use of this compound as an internal standard within an isotope dilution mass spectrometry framework is unequivocally the method of choice. While the initial cost of the labeled standard is higher, the unparalleled ability to compensate for analyte loss and matrix effects ensures data of the highest quality and defensibility. This approach minimizes the risk of failed proficiency tests and provides the highest confidence in reported results, a critical consideration for researchers, scientists, and professionals in the field of drug development and environmental monitoring.

References

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